Product packaging for Melitidin(Cat. No.:)

Melitidin

货号: B12368738
分子量: 724.7 g/mol
InChI 键: NEFQWEGQYZRALY-LIRNRXGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Melitidin is a useful research compound. Its molecular formula is C33H40O18 and its molecular weight is 724.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O18 B12368738 Melitidin

属性

分子式

C33H40O18

分子量

724.7 g/mol

IUPAC 名称

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1

InChI 键

NEFQWEGQYZRALY-LIRNRXGKSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

产品来源

United States

Foundational & Exploratory

Melitidin: A Comprehensive Technical Dossier on its Chemical Structure and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a naturally occurring flavanone (B1672756) glycoside, has garnered significant scientific interest due to its potential as a statin-like compound with cholesterol-lowering properties.[1] This technical document provides an in-depth overview of the chemical structure of this compound, including its systematic nomenclature, physicochemical properties, and the experimental methodologies employed for its structural elucidation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is classified as a flavanone glycoside, specifically a derivative of naringenin (B18129).[2][3] Its structure is characterized by a naringenin aglycone linked to a neohesperidoside moiety, which is further esterified with a 3-hydroxy-3-methylglutaryl (HMG) group.[3] This unique structural feature is believed to be responsible for its biological activity.[3]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data and identifiers for this compound.

PropertyValueReference(s)
IUPAC Name 5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[2]
CAS Number 1162664-58-5[2][4][5]
Molecular Formula C₃₃H₄₀O₁₈[4][5][6]
Molecular Weight 724.7 g/mol [4][7]
Canonical SMILES C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O">C@@HO[8]
Appearance Powder[7]
Purity ≥98% (HPLC)[4][6][7]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[4][7]
Source Isolated from the peels of Citrus maxima (pummelo) and bergamot orange juice.[4][7]

Structural Elucidation: Experimental Protocols

The chemical structure of this compound was determined through a combination of spectroscopic and spectrometric techniques.[3][9] The primary methods employed are detailed below.

Isolation and Purification

This compound was first isolated from Citrus grandis 'Tomentosa'.[3][9] The isolation process typically involves the following steps:

  • Extraction: The plant material (e.g., peels of Citrus maxima) is extracted with a suitable solvent such as methanol.[3][7]

  • Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. These methods include:

    • Column chromatography on silica (B1680970) gel.[3]

    • Preparative High-Performance Liquid Chromatography (HPLC).[4][6]

Spectroscopic and Spectrometric Analysis

The purified compound is then analyzed using a suite of spectroscopic and spectrometric methods to elucidate its structure.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. The UV spectrum of this compound in methanol shows an absorption maximum (λmax) at 285.1 nm.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound (KBr pellet) shows characteristic absorption bands at 3407 cm⁻¹ (hydroxyl groups), 1722 cm⁻¹ (ester carbonyl group), and 1577 cm⁻¹ (aromatic ring).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HMQC and HMBC) NMR spectroscopy are crucial for determining the connectivity of atoms in the molecule.[3][9] A detailed analysis of the NMR data allows for the assignment of all proton and carbon signals, confirming the flavanone glycoside structure and the position of the HMG moiety.[3][10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the molecular formula. The Q-TOF MS spectrum of this compound shows a molecular ion peak [M]⁻ at m/z 723.2109, which corresponds to the calculated mass for the molecular formula C₃₃H₃₉O₁₇.[3]

Biological Activity and Signaling Pathway

This compound has been identified as a potential anti-cholesterol agent with statin-like properties.[1] It acts as an inhibitor of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] The biosynthesis of this compound itself has been elucidated in pummelo, involving a cluster of genes including UDP-glucuronosyltransferases, rhamnosyltransferase, and acyltransferases.[1]

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Melitidin_Structure_Elucidation cluster_extraction Isolation and Purification cluster_analysis Structural Analysis plant_material Plant Material (e.g., Citrus grandis peels) extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Purification (Silica Gel, HPLC) crude_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound uv_vis UV-Vis Spectroscopy pure_this compound->uv_vis ir IR Spectroscopy pure_this compound->ir nmr NMR Spectroscopy (1H, 13C, HMQC, HMBC) pure_this compound->nmr hrms High-Resolution Mass Spectrometry pure_this compound->hrms structure_elucidation Structure Elucidation elucidation_summary Determination of Chemical Structure, Molecular Formula, and Functional Groups structure_elucidation->elucidation_summary

References

An In-depth Technical Guide to Melitidin: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melitidin, a flavanone (B1672756) glycoside, has garnered significant scientific interest due to its potential as a cholesterol-lowering agent. Structurally identified as a 3-hydroxy-3-methylglutaryl (HMG) derivative of naringenin, it exhibits a mode of action analogous to statins, the leading class of drugs for hypercholesterolemia. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It further details experimental protocols for its isolation and purification and elucidates its biosynthetic pathway and proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in citrus fruits, with its presence confirmed in several species. The distribution of this compound is not uniform within the fruit, with varying concentrations in the peel (flavedo and albedo) and juice.

Primary Natural Sources

The principal natural sources of this compound identified to date include:

  • Bergamot Orange (Citrus bergamia) : This is the most well-documented source of this compound. It is found in the fruit, particularly in the albedo (the white, spongy layer of the peel) and flavedo (the outer, colored part of the peel), as well as in the juice.[1][2][3]

  • Pummelo (Citrus grandis or Citrus maxima) : this compound's biosynthetic pathway has been elucidated in pummelo, confirming it as a natural source. It is found in young pummelo fruits.

  • Citrus grandis 'Tomentosa' : This variety of pummelo is also a known source from which this compound has been isolated.

Quantitative Distribution

The concentration of this compound varies depending on the citrus species, the part of the fruit, and its maturity. The following table summarizes the available quantitative data for this compound in Citrus bergamia.

Plant SpeciesFruit PartMaturityThis compound Concentration (mg/kg)Reference
Citrus bergamiaAlbedoRipe89.0 ± 5.3[4]
Citrus bergamiaFlavedoRipe72.8 ± 3.4[4]
Citrus bergamiaAlbedoUnripe59.3 ± 5.3[4]
Citrus bergamiaFlavedoUnripe49.7 ± 2.6[4]
Citrus bergamiaPeel Extract-19.30 mg/g[5]

Note: Data for pummelo is qualitative, confirming presence, but specific concentrations in different fruit parts are not yet widely published.

Biosynthesis of this compound

This compound is a derivative of the flavanone naringin (B1676962). The biosynthetic pathway begins with the general phenylpropanoid pathway, leading to the formation of naringenin. Naringin is then formed through glycosylation of naringenin. The final step in the biosynthesis of this compound involves the acylation of the naringin molecule with a 3-hydroxy-3-methylglutaryl group.

Melitidin_Biosynthesis cluster_legend Legend Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Naringin Naringin Naringenin->Naringin Glycosylation This compound This compound Naringin->this compound Acylation with HMG-CoA CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase HMGCoA HMG-CoA: 3-hydroxy-3-methylglutaryl-CoA

Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Protocols

Isolation and Purification of this compound from Citrus bergamia

This protocol is based on the method described by Di Donna et al. (2009) for the isolation of 3-hydroxymethylglutaryl flavonoid glycosides from bergamot fruit.[4][6]

4.1.1 Extraction

  • Obtain the juice from Citrus bergamia fruits.

  • Centrifuge the juice to remove solid pulp and debris.

  • Lyophilize (freeze-dry) the supernatant to obtain a crude extract powder.

4.1.2 Semipreparative HPLC Purification

  • Sample Preparation : Dissolve 500 mg of the dried crude extract in 1 mL of a 1:1 (v/v) mixture of water and methanol.

  • HPLC System : Utilize a semipreparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable C18 column.

  • Step 1: Gradient Elution :

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : Acetonitrile (B52724)

    • Flow Rate : 21 mL/min

    • Gradient :

      • Start with a linear gradient from 95% A to 5% A over 20 minutes.

      • Follow with a linear gradient from 5% A to 95% A over 5 minutes.

      • Equilibrate the column for 5 minutes at initial conditions.

    • Fraction Collection : Collect fractions at regular intervals (e.g., every 18 seconds) and monitor the eluate by UV-Vis spectrophotometry and mass spectrometry.

  • Step 2: Isocratic Elution for Final Purification :

    • Combine and lyophilize the fractions containing this compound from the first step.

    • Dissolve the resulting powder (e.g., 100 mg) in 1 mL of a 1:1 (v/v) mixture of water and methanol.

    • Mobile Phase : 77% A (0.1% Formic Acid in Water) and 23% B (Acetonitrile).

    • Flow Rate : 21 mL/min

    • Run Time : 15 minutes (isocratic).

    • Fraction Collection : Collect fractions corresponding to the UV and mass signals of this compound.

  • Final Product : Combine the pure fractions, evaporate the solvent under vacuum, and lyophilize the residual water to obtain pure, powdered this compound.

Isolation_Workflow start Citrus bergamia Fruit juice_extraction Juice Extraction & Centrifugation start->juice_extraction lyophilization1 Lyophilization of Supernatant juice_extraction->lyophilization1 crude_extract Crude Extract Powder lyophilization1->crude_extract dissolution1 Dissolution in H2O/Methanol crude_extract->dissolution1 hplc1 Semiprep HPLC (Gradient) dissolution1->hplc1 fraction_collection1 Fraction Collection (this compound-containing) hplc1->fraction_collection1 lyophilization2 Lyophilization fraction_collection1->lyophilization2 dissolution2 Dissolution in H2O/Methanol lyophilization2->dissolution2 hplc2 Semiprep HPLC (Isocratic) dissolution2->hplc2 fraction_collection2 Pure this compound Fractions hplc2->fraction_collection2 evaporation Solvent Evaporation & Lyophilization fraction_collection2->evaporation final_product Pure this compound Powder evaporation->final_product

Workflow for the isolation and purification of this compound.
Quantitative Analysis by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of this compound in plant extracts.

  • System : HPLC with a Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase column (e.g., 4.6 × 250 mm; 5 µm).

  • Mobile Phase : A gradient of acetonitrile and 0.1% acetic acid in water.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 283 nm.

  • Quantification : Based on a calibration curve generated with a pure this compound standard. The linear range for this compound has been established between 25 - 500 µg/mL.

Mechanism of Action: HMG-CoA Reductase Inhibition

This compound is structurally similar to the substrate of HMG-CoA reductase (HMG-CoA), the rate-limiting enzyme in the cholesterol biosynthesis pathway. This structural analogy is the basis for its proposed statin-like activity.

The 3-hydroxy-3-methylglutaryl moiety of this compound is believed to act as a competitive inhibitor of HMG-CoA reductase.[7] By binding to the active site of the enzyme, this compound blocks the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol synthesis. This leads to a reduction in intracellular cholesterol levels.

However, it is important to note that some in vitro studies using HepG2 cells have suggested that a bergamot fruit extract and its constituent flavonoids, including this compound, may not directly inhibit HMG-CoA reductase activity but rather downregulate the expression of the enzyme.[2] This suggests a more complex mechanism of action that may involve gene expression regulation in addition to or instead of direct enzyme inhibition. Further research, including molecular docking and comprehensive enzymatic assays, is required to fully elucidate the precise molecular interactions.

HMGCoA_Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Catalysis Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol This compound This compound This compound->HMGCR Competitive Inhibition

References

The Biosynthesis of Melitidin in Citrus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Melitidin, a flavanone (B1672756) glycoside found in certain citrus species, is gaining significant attention for its potential as a cholesterol-lowering agent. This technical guide provides an in-depth overview of the biosynthesis of this compound in citrus plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, this document outlines comprehensive experimental protocols for the elucidation and characterization of this pathway, intended to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Citrus fruits are a rich source of a diverse array of flavonoids, which contribute to their flavor, color, and medicinal properties. Among these, this compound, an acylated flavanone glycoside, has been identified as a promising bioactive compound. Structurally, this compound is naringenin (B18129) 7-(2''-α-L-rhamnopyranosyl-6''-(3'-hydroxy-3'-methylglutaryl)-β-D-glucopyranoside)[1]. Its 3-hydroxy-3-methylglutaryl (HMG) moiety makes it a structural analog of statins, and it has been shown to be a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[2][3]. This positions this compound as a compelling candidate for the development of new anti-cholesterol therapeutics. Understanding its biosynthesis is crucial for optimizing its production, either through selective breeding of citrus varieties or through metabolic engineering in heterologous systems.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which is well-characterized in plants. The pathway can be broadly divided into three stages: the formation of the flavanone backbone, the glycosylation of the flavanone, and the final acylation to produce this compound. A gene cluster responsible for the latter stages of this compound biosynthesis has been identified in pummelo (Citrus grandis)[3].

Stage 1: Phenylpropanoid and Flavanone Biosynthesis

The initial steps of the pathway are shared with the biosynthesis of most flavonoids in citrus[4][5].

  • Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

    • Phenylalanine ammonia-lyase (PAL)

    • Cinnamate 4-hydroxylase (C4H)

    • 4-coumarate:CoA ligase (4CL)

  • Formation of Naringenin Chalcone (B49325): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone.

  • Cyclization to Naringenin: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin, which is the central precursor for this compound[1][6].

Stage 2: Glycosylation of Naringenin

Naringenin undergoes a two-step glycosylation to form naringin (B1676962) (naringenin-7-O-neohesperidoside).

  • Glucosylation: A glucose moiety is transferred from UDP-glucose to the 7-hydroxyl group of naringenin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) .

  • Rhamnosylation: A rhamnose moiety is subsequently transferred from UDP-rhamnose to the 2''-hydroxyl group of the glucose attached to naringenin. This step is catalyzed by a specific 1,2-rhamnosyltransferase (Cg1,2RhaT) , leading to the formation of the neohesperidose sugar chain characteristic of naringin[7].

Stage 3: Acylation of Naringin

The final and defining step in this compound biosynthesis is the acylation of naringin.

  • Acylation with HMG-CoA: A 3-hydroxy-3-methylglutaryl (HMG) group is transferred from HMG-CoA to the 6''-hydroxyl group of the glucose moiety of naringin. This reaction is catalyzed by a specific acyltransferase (CgAT) found in the this compound biosynthesis gene cluster in pummelo[3].

The complete proposed biosynthesis pathway is depicted in the following diagram:

Melitidin_Biosynthesis Phe L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin Naringenin7G Naringenin-7-O-glucoside Naringenin->Naringenin7G Naringin Naringin Naringenin7G->Naringin This compound This compound Naringin->this compound PAL_C4H_4CL PAL, C4H, 4CL PAL_C4H_4CL->Phe CHS CHS CHS->pCoumaroylCoA CHI CHI CHI->NaringeninChalcone UGT UDP-glucosyltransferase (UGT) UGT->Naringenin RhaT 1,2-Rhamnosyltransferase (Cg1,2RhaT) RhaT->Naringenin7G AT Acyltransferase (CgAT) AT->Naringin

Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

The concentration of this compound and related flavonoids varies significantly among different citrus species and cultivars, as well as with the developmental stage of the fruit.

CompoundCitrus Species/CultivarTissueConcentrationReference
This compound Citrus bergamia (Bergamot)Flavonoid Fraction of Juice79.47 ± 1.15 mg/g of dried extract[1]
Citrus bergamia (Bergamot) 'Castagnaro'Cloudy Juice (October)~6% of total flavonoids[8]
Citrus bergamia (Bergamot) 'Fantastico'Cloudy Juice (October)~7% of total flavonoids[8]
Citrus bergamia (Bergamot) 'Femminello'Cloudy Juice (October)~5% of total flavonoids[8]
Citrus grandis 'Shatianyu'PulpPredominant flavonoid
Naringin Citrus bergamia (Bergamot)Flavonoid Fraction of Juice358.32 ± 3.41 mg/g of dried extract[1]
Neohesperidin Citrus bergamia (Bergamot)Flavonoid Fraction of Juice412.33 ± 2.11 mg/g of dried extract[1]
Brutieridin Citrus bergamia (Bergamot)Flavonoid Fraction of Juice14.73 ± 1.38 mg/g of dried extract[1]

Enzyme Kinetics:

To date, specific kinetic parameters (Km, Vmax) for the acyltransferase (CgAT) and the specific UDP-glucosyltransferase involved in this compound biosynthesis have not been reported in the literature. However, a study on a related enzyme, UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase from pummelo, provides some insight into the kinetics of rhamnosylation.

EnzymeSubstrateKm (µM)Reference
Flavanone-7-O-glucoside-2''-O-rhamnosyltransferaseUDP-rhamnose (with prunin (B191939) as acceptor)1.3[7]
Prunin (Naringenin-7-O-glucoside)2.4[7]
Hesperetin-7-O-glucoside41.5[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol is used to functionally characterize the genes involved in the this compound pathway by transiently expressing them in a model plant system.

Objective: To reconstitute the this compound biosynthesis pathway in N. benthamiana to confirm gene function.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression vectors containing the coding sequences of the candidate genes (UGT, Cg1,2RhaT, CgAT)

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration medium (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone)

  • 1 mL needleless syringes

Procedure:

  • Transformation of Agrobacterium: Introduce the expression vectors into A. tumefaciens via electroporation.

  • Culture Preparation: Inoculate a single colony of each transformed Agrobacterium strain into liquid LB medium with appropriate antibiotics and grow overnight at 28°C.

  • Cell Harvesting and Resuspension: Centrifuge the overnight cultures, discard the supernatant, and resuspend the bacterial pellets in the infiltration medium to a final OD₆₀₀ of 0.8-1.0.

  • Co-infiltration: For co-expression, mix equal volumes of the resuspended Agrobacterium cultures containing the different genes of interest.

  • Infiltration: Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the N. benthamiana leaves.

  • Incubation: Keep the infiltrated plants in a growth chamber for 3-5 days.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites with 80% methanol (B129727) and analyze by HPLC-MS.

Heterologous_Expression_Workflow cluster_prep Preparation cluster_infiltration Infiltration cluster_analysis Analysis Agro_transform Transform Agrobacterium with expression vectors Agro_culture Culture transformed Agrobacterium Agro_transform->Agro_culture Agro_resuspend Resuspend bacteria in infiltration medium Agro_culture->Agro_resuspend Mix_cultures Mix Agrobacterium cultures for co-expression Agro_resuspend->Mix_cultures Infiltrate Infiltrate N. benthamiana leaves Mix_cultures->Infiltrate Incubate Incubate plants (3-5 days) Infiltrate->Incubate Harvest Harvest and freeze-dry leaf tissue Incubate->Harvest Extract Extract metabolites Harvest->Extract HPLC_MS Analyze by HPLC-MS Extract->HPLC_MS

Workflow for heterologous expression in N. benthamiana.
In Vitro Enzyme Assays

These protocols are designed to determine the activity and substrate specificity of the glycosyltransferases and acyltransferases involved in this compound biosynthesis.

4.2.1. Glycosyltransferase (Cg1,2RhaT) Assay

Objective: To measure the rhamnosylation of naringenin-7-O-glucoside.

Materials:

  • Purified recombinant Cg1,2RhaT enzyme

  • Naringenin-7-O-glucoside (acceptor substrate)

  • UDP-rhamnose (donor substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methanol (for quenching)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, naringenin-7-O-glucoside, and UDP-rhamnose.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified Cg1,2RhaT enzyme.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS to quantify the formation of naringin.

4.2.2. Acyltransferase (CgAT) Assay

Objective: To measure the acylation of naringin with an HMG group.

Materials:

  • Purified recombinant CgAT enzyme

  • Naringin (acceptor substrate)

  • HMG-CoA (acyl donor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Methanol (for quenching)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, naringin, and HMG-CoA.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified CgAT enzyme.

  • Incubate for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge to remove the precipitated enzyme.

  • Analyze the supernatant by HPLC-MS to quantify the formation of this compound.

HPLC-MS Method for Quantification of this compound

Objective: To separate and quantify this compound and its precursors in citrus extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A typical gradient would start with a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes to elute the compounds of interest.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, with specific precursor-product ion transitions for this compound, naringin, and naringenin. For identification, use full scan mode on a Q-TOF mass spectrometer.

Procedure:

  • Sample Preparation: Prepare methanolic extracts of citrus tissue as described in section 4.1.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Injection: Inject the samples and standards onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the analytes and quantify the concentrations in the samples using the standard curve.

Conclusion

The biosynthesis of this compound in citrus represents a fascinating example of the modification of a common flavonoid backbone to produce a compound with significant potential for human health. The elucidation of the key enzymes involved, particularly the 1,2-rhamnosyltransferase and the HMG-CoA-dependent acyltransferase, opens up new avenues for the targeted production of this valuable natural product. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate the biochemistry and potential applications of this compound. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the exploration of the diversity of this pathway across a wider range of citrus species.

References

Preclinical Antitussive Properties of Melitidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks detailed quantitative data from preclinical studies on the antitussive properties of the flavanone (B1672756) glycoside, Melitidin. A single study reports a "good antitussive effect on cough induced by citric acid in Guinea pig," suggesting its potential as a cough suppressant.[1][2][3] This guide provides a comprehensive overview of the standard experimental protocols and data presentation formats that would be utilized in such preclinical investigations, based on established methodologies for antitussive drug screening.

Summary of Available Preclinical Data

Currently, there are no published dose-response studies, efficacy comparisons, or detailed mechanistic analyses for the antitussive activity of this compound. The sole mention of its efficacy is qualitative.[1][2][3] Research on the crude extract of Citrus grandis var. tomentosa, the plant from which this compound is isolated, has shown significant antitussive effects in both ammonia-induced cough in mice and citric acid-induced cough in guinea pigs.[4][5] This suggests that flavonoids, such as this compound, are likely contributors to the plant's traditional use for cough relief. The primary chemical components of this plant's extract include flavonoids and coumarins, such as naringin, rhoifolin, apigenin, bergaptol, and osthole.[6][7]

Representative Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The following is a detailed methodology for a typical preclinical study to evaluate the antitussive properties of a compound like this compound, based on established protocols.[1][8][9]

2.1. Animals Male Dunkin-Hartley guinea pigs are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized to the laboratory conditions for at least one week prior to experimentation.

2.2. Materials and Equipment

  • This compound (or other test compound)

  • Vehicle (e.g., saline, distilled water with a solubilizing agent)

  • Positive control (e.g., Codeine phosphate)

  • Citric acid

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

  • Sound recording and analysis software

2.3. Experimental Procedure

  • Animal Groups: Animals are randomly assigned to several groups:

    • Vehicle control

    • Positive control (e.g., Codeine phosphate, 10 mg/kg, p.o.)

    • This compound (multiple dose levels to establish a dose-response relationship, e.g., 10, 30, 100 mg/kg, p.o.)

  • Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or via another relevant route (e.g., intraperitoneally, i.p.) at a specified time before the cough induction (e.g., 60 minutes for oral administration).

  • Cough Induction:

    • Each guinea pig is placed individually in the whole-body plethysmograph for an acclimatization period (e.g., 10 minutes).

    • A 0.4 M solution of citric acid in saline is aerosolized into the chamber for a fixed duration (e.g., 10 minutes) using an ultrasonic nebulizer.

    • The number of coughs is recorded during the exposure period and for a subsequent observation period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated sharp pressure changes in the plethysmograph.

  • Data Analysis: The primary endpoints are the total number of coughs and the latency to the first cough. The percentage inhibition of the cough response is calculated for each animal in the treatment groups relative to the mean cough count in the vehicle control group. Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test, to determine significant differences between groups.

Quantitative Data Presentation

The following table is a template illustrating how quantitative data from a preclinical antitussive study of this compound would be presented. The data shown are hypothetical and for illustrative purposes only.

Treatment GroupDose (mg/kg, p.o.)NMean Cough Count ± SEM% Inhibition of CoughLatency to First Cough (s) ± SEM
Vehicle-1035.2 ± 3.1-45.3 ± 5.2
Codeine10810.1 ± 1.5 71.3%120.8 ± 10.1
This compound10828.5 ± 2.819.0%60.1 ± 6.5
This compound30818.9 ± 2.146.3%95.7 ± 8.9
This compound100812.3 ± 1.8 65.1%115.4 ± 9.7

*p < 0.05, **p < 0.01 compared to Vehicle group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimatization (Guinea Pigs) group_assign Random Assignment to Treatment Groups animal_prep->group_assign admin Drug Administration (e.g., Oral Gavage) group_assign->admin drug_prep Preparation of Test Compounds (this compound, Vehicle, Control) drug_prep->admin acclimate_chamber Acclimatization in Plethysmograph admin->acclimate_chamber cough_induce Cough Induction (Aerosolized Citric Acid) acclimate_chamber->cough_induce record Record Coughs and Latency cough_induce->record calc Calculate % Inhibition record->calc stats Statistical Analysis calc->stats

Caption: Experimental workflow for preclinical antitussive screening.

Signaling Pathway of Citric Acid-Induced Cough

G cluster_airway Airway cluster_neural Neural Pathway cluster_response Physiological Response citric_acid Citric Acid Inhalation receptors Activation of TRPV1 and ASIC Receptors on C-fibers citric_acid->receptors Stimulates afferent Afferent Signal via Vagus Nerve receptors->afferent brainstem Signal to Brainstem (Nucleus Tractus Solitarius) afferent->brainstem efferent Efferent Signal via Motor Nerves brainstem->efferent muscles Contraction of Respiratory Muscles efferent->muscles cough Cough muscles->cough

Caption: Signaling pathway of the citric acid-induced cough reflex.

Conclusion

While this compound has been identified as a potential antitussive agent, there is a clear need for rigorous preclinical studies to quantify its efficacy and determine its mechanism of action. The experimental framework provided in this guide outlines the standard procedures for such investigations. Future research should focus on establishing a clear dose-response relationship, comparing its potency to standard antitussive drugs, and exploring its effects on different cough models to elucidate its potential as a novel therapeutic for cough.

References

Pharmacological profile of Melitidin flavanone glycoside

Author: BenchChem Technical Support Team. Date: December 2025

Pharmacological Profile of Melitidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a flavanone (B1672756) glycoside naturally occurring in select citrus species, notably the bergamot orange (Citrus bergamia) and Citrus grandis 'Tomentosa'.[1][2][3][4] Preclinical research has identified this compound as a compound of significant pharmacological interest, primarily for its potential statin-like cholesterol-lowering properties and its antitussive and anti-inflammatory effects.[1][2][3][5] This document provides a comprehensive overview of the current understanding of this compound's pharmacological profile, detailing its known mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used in its investigation. While research into isolated this compound is still emerging, studies on extracts containing this flavanone provide a strong foundation for its potential therapeutic applications.[1]

Core Pharmacological Activities

This compound's therapeutic potential stems from three primary activities: lipid modulation, anti-inflammatory action, and antitussive effects.

Cholesterol-Lowering Effects

This compound has garnered significant interest for its potential to modulate cholesterol synthesis, exhibiting a profile described as "statin-like" in preclinical assessments.[1][2] The proposed mechanism centers on the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound may contribute to the reduction of cholesterol levels. It is important to note that much of the direct evidence for this activity comes from studies on polyphenolic fractions of bergamot fruit rather than on isolated this compound.[1]

HMG_CoA_Reductase_Inhibition acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol Cholesterol Synthesis mevalonate->cholesterol This compound This compound This compound->hmg_coa_reductase

Caption: Proposed mechanism for cholesterol reduction by this compound.

Anti-inflammatory Properties

As a key flavonoid in bergamot juice, this compound is associated with significant anti-inflammatory activity.[5][6] Studies utilizing bergamot juice extract (BJe) have demonstrated an ability to suppress the expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[5] This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[5]

NF_kB_Inhibition cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nf_kb_activation NF-κB Activation Pathway tlr4->nf_kb_activation nf_kb NF-κB nf_kb_activation->nf_kb nf_kb_n NF-κB nf_kb->nf_kb_n Translocation nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) This compound This compound (in Bergamot Extract) This compound->nf_kb_activation nf_kb_n->cytokines Gene Expression

Caption: this compound's role in inhibiting the NF-κB inflammatory pathway.

Antitussive Activity

Research has demonstrated that isolated this compound possesses a potent antitussive (cough-suppressing) effect. In a preclinical model using guinea pigs, this compound was effective at mitigating cough induced by citric acid, indicating its potential as a contributor to the antitussive properties of Citrus grandis 'Tomentosa', a traditional Chinese medicine.[3][4][7]

Quantitative Data Summary

Quantitative data for isolated this compound remains limited. The majority of available data pertains to extracts or essential oils from bergamot.

ParameterCompound/ExtractValueAssay/ModelReference
Anti-inflammatory Activity Bergamot Essential Oil (BEO)ED₅₀: 0.079 mL/kgCarrageenan-induced rat paw oedema[5]
Antitussive Activity This compound"Good antitussive effect" (Qualitative)Citric acid-induced cough in Guinea pig[3][4]

Pharmacokinetics and ADME Profile

Specific pharmacokinetic data, including Absorption, Distribution, Metabolism, and Excretion (ADME), for isolated this compound has not been extensively reported in the available literature.[8][9][10][11] As a flavanone glycoside, its bioavailability may be influenced by factors common to this class of compounds, such as low water solubility and metabolism by gut microbiota.[12] For instance, the related flavanone hesperidin (B1673128) is known to have low bioavailability, which is a limiting factor in its therapeutic application.[12] Further research is required to characterize the complete ADME profile of this compound.

Experimental Protocols

Isolation and Structural Confirmation of this compound
  • Source Material: Dried peels of Citrus grandis 'Tomentosa'.

  • Isolation: The compound was isolated from the source material for the first time using various chromatographic methods.[4]

  • Structural Analysis: The chemical structure of this compound was confirmed through a comprehensive analysis involving:

    • Ultraviolet (UV) Spectroscopy

    • Infrared (IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR

    • 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple-Quantum Correlation (HMQC)

    • High-Resolution Mass Spectrometry (HRMS)[4][7]

In Vivo Antitussive Activity Assay

This protocol outlines the workflow for evaluating the cough-suppressing effects of this compound.

Antitussive_Workflow start Start acclimatize Acclimatize Guinea Pigs start->acclimatize grouping Divide into Control & Test Groups acclimatize->grouping admin Administer this compound (Test Group) or Vehicle (Control) grouping->admin induce Induce Cough via Citric Acid Aerosol Exposure admin->induce measure Record Cough Frequency over a Set Period induce->measure analyze Compare Cough Frequency between Groups measure->analyze end End analyze->end

Caption: Workflow for the guinea pig citric acid-induced cough model.

In Vitro Anti-inflammatory Assay (Bergamot Juice Extract)
  • Cell Line: THP-1 human monocytic cells.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Intervention: Cells were treated with Bergamot Juice Extract (BJe), which contains this compound.

  • Endpoints Measured:

    • Gene Expression: Levels of IL-6, IL-1β, and TNF-α mRNA were quantified, likely via RT-qPCR.

    • Protein Secretion: Levels of secreted IL-6, IL-1β, and TNF-α protein were measured, likely via ELISA.

    • Transcription Factor Activity: The activation and translocation of NF-κB were assessed.[5]

Conclusion and Future Directions

This compound is a promising flavanone glycoside with a compelling, albeit early-stage, pharmacological profile. Its potential to inhibit HMG-CoA reductase and the NF-κB signaling pathway positions it as a candidate for development in cardiovascular and anti-inflammatory therapies. The demonstrated antitussive activity further broadens its therapeutic potential.

However, the current body of research is heavily reliant on studies of citrus extracts.[1] A critical gap exists in the literature regarding the specific pharmacological and pharmacokinetic properties of isolated, purified this compound. Future research should prioritize:

  • Quantitative Efficacy Studies: Determining dose-response relationships and calculating key metrics such as IC₅₀ and EC₅₀ for its effects on HMG-CoA reductase and inflammatory markers.

  • Comprehensive ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion profile of this compound to understand its bioavailability and dosing requirements.

  • In Vivo Efficacy Models: Validating the cholesterol-lowering and anti-inflammatory effects in relevant animal models of hyperlipidemia and chronic inflammation.

  • Safety and Toxicology: Establishing a comprehensive safety profile for the isolated compound.

Addressing these areas will be crucial for translating the preclinical promise of this compound into a viable therapeutic agent for researchers and drug development professionals.

References

The Biological Activity of Melitidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of Melitidin, a flavonoid glycoside uniquely found in Bergamot orange (Citrus bergamia). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a flavanone (B1672756) glycoside, specifically a 3-hydroxy-3-methylglutaryl (HMG) derivative of naringenin.[1][2] It is one of the distinctive flavonoids in Bergamot orange, alongside brutieridin.[1][3] Research has highlighted its potential in several key areas of health, primarily focusing on its lipid-lowering, antioxidant, and anti-inflammatory properties. This guide synthesizes the current scientific knowledge on this compound's biological activities, offering a comprehensive resource for further investigation and development.

Core Biological Activities

Lipid-Lowering Effects: A Statin-Like Profile

A significant body of research has focused on the potential of this compound and its counterpart, brutieridin, to modulate cholesterol metabolism, drawing parallels to the action of statins.[4][5][6]

Mechanism of Action:

The primary proposed mechanism for this compound's lipid-lowering effect is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][[“]] The structural similarity of the HMG moiety of this compound to the natural substrate of HMG-CoA reductase is believed to be the basis for this inhibitory activity.[3]

However, some studies suggest a more nuanced mechanism. Research on Bergamot Fruit Extract (BFE), which contains this compound, indicates that the cholesterol-lowering effect may not be due to direct inhibition of HMG-CoA reductase but rather a downregulation of the enzyme's expression. This downregulation is potentially mediated by the activation of AMP-activated protein kinase (AMPK).[3]

Quantitative Data:

While much of the in vivo research has been conducted using Bergamot Polyphenolic Fraction (BPF), which contains a mixture of flavonoids including this compound, these studies provide valuable insights into its potential efficacy. Clinical trials with BPF have demonstrated significant reductions in total cholesterol, LDL-C, and triglycerides.[1] It is important to note that specific IC50 values for HMG-CoA reductase inhibition by isolated this compound are not consistently reported in the current literature.

Study Type Test Article Dosage Effect on Lipid Profile Reference
Clinical TrialBergamot Polyphenolic Fraction (BPF)500-1000 mg/day for 30 daysSignificant reduction in total cholesterol, LDL, and triglycerides.[5]
In vitro (HepG2 cells)Bergamot Fruit Extract (BFE)Increasing concentrationsDecrease in total and free cholesterol levels.[3]
Antioxidant Activity

This compound has demonstrated notable antioxidant properties, contributing to its potential protective effects against oxidative stress-related conditions.

Mechanism of Action:

Like other flavonoids, this compound's antioxidant activity is attributed to its ability to scavenge free radicals. The arrangement of hydroxyl groups on its aromatic rings allows it to donate hydrogen atoms to neutralize reactive oxygen species.[8]

Quantitative Data:

The antioxidant capacity of isolated this compound has been quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Assay This compound IC50 (µmol/L) Reference
DPPH Radical Scavenging>100[8]
ABTS Radical Scavenging~80[8]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Properties

The anti-inflammatory effects of flavonoids are well-documented, and while direct studies on isolated this compound are limited, the activity of its aglycone, naringenin, and related citrus flavonoids suggest a potential role in modulating inflammatory pathways.

Mechanism of Action:

The primary anti-inflammatory mechanism of many flavonoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response. The activation of AMPK has also been linked to anti-inflammatory effects.[11]

Signaling Pathways

HMG-CoA Reductase and AMPK Signaling

The regulation of cholesterol synthesis by this compound is potentially linked to the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways and switches off anabolic pathways, including cholesterol synthesis.

HMG_CoA_Reductase_AMPK_Pathway cluster_synthesis Cholesterol Biosynthesis Pathway This compound This compound AMPK AMPK This compound->AMPK Activates HMGCR_gene HMG-CoA Reductase Gene (HMGCR) AMPK->HMGCR_gene Inhibits Transcription HMGCR_protein HMG-CoA Reductase (Protein) HMGCR_gene->HMGCR_protein Transcription & Translation Mevalonate Mevalonate HMGCR_protein->Mevalonate Catalyzes HMG_CoA HMG-CoA HMG_CoA->HMGCR_protein Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps...

Proposed regulation of HMG-CoA reductase by this compound via AMPK activation.
NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory compounds. While direct evidence for this compound is still emerging, flavonoids are known to interfere with this pathway at various points.

NF_kB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Melitidin_Aglycone This compound (Aglycone) Potential Target Melitidin_Aglycone->IKK_complex Inhibits?

General NF-κB signaling pathway and potential site of flavonoid intervention.

Experimental Protocols

This section provides an overview of the methodologies used to assess the key biological activities of this compound.

HMG-CoA Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase.

HMG_CoA_Reductase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - HMG-CoA Reductase - NADPH - Buffer Start->Prepare_Reaction Add_this compound Add this compound (or control) Prepare_Reaction->Add_this compound Initiate_Reaction Initiate Reaction (Add HMG-CoA) Add_this compound->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (NADPH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Monitor_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for the HMG-CoA Reductase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer), solutions of HMG-CoA reductase, NADPH, and the substrate HMG-CoA.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, HMG-CoA reductase, and NADPH to each well.

  • Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the test wells. Add solvent only to the control wells.

  • Initiation: Start the reaction by adding the HMG-CoA substrate to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the control. The IC50 value can be calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of this compound.

  • Reaction: In a 96-well plate, mix the DPPH solution with the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB transcription factor.

Detailed Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS) to the cells.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of NF-κB activation by this compound.

Future Directions

While the current body of research provides a strong foundation for the therapeutic potential of this compound, further investigation is warranted in several areas:

  • In vivo studies with isolated this compound: To definitively establish its efficacy and pharmacokinetic profile.

  • Elucidation of molecular targets: To precisely identify the binding sites and interactions of this compound with key enzymes and signaling proteins.

  • Synergistic effects: To investigate the potential for synergistic interactions between this compound and other Bergamot flavonoids or existing therapeutic agents.

  • Clinical trials: To evaluate the safety and efficacy of purified this compound in human subjects for the management of hyperlipidemia and inflammatory conditions.

Conclusion

This compound, a unique flavonoid from Bergamot orange, exhibits a range of promising biological activities, including lipid-lowering, antioxidant, and anti-inflammatory effects. Its potential to modulate the HMG-CoA reductase pathway, either directly or indirectly through AMPK activation, positions it as a compelling candidate for further research and development in the context of cardiovascular and metabolic diseases. This technical guide provides a comprehensive summary of the current knowledge to facilitate and inspire future investigations into this promising natural compound.

References

Melitidin: A Technical Guide on its Traditional Use and Modern Pharmacological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a flavanone (B1672756) glycoside predominantly found in Citrus grandis 'Tomentosa' and Bergamot orange (Citrus bergamia), holds a significant place in traditional medicine, primarily as an antitussive agent.[1][2][3] Emerging scientific evidence has unveiled its potential cholesterol-lowering properties, positioning it as a compound of interest for modern drug development.[4][5][6] This technical guide provides a comprehensive overview of this compound, encompassing its traditional medicinal roles, underlying mechanisms of action, and detailed experimental methodologies. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Traditional medicine has long utilized plant-derived compounds for the treatment of various ailments. This compound, a flavanone glycoside, is a prime example of such a compound, with a history of use in traditional Chinese medicine as a cough suppressant.[1][2][3] It is primarily isolated from Citrus grandis 'Tomentosa' and the fruits of the Bergamot orange.[1][4] Beyond its traditional applications, recent preclinical research has highlighted the statin-like properties of this compound, suggesting its potential as an anti-cholesterolemic agent.[5][7] This guide aims to bridge the gap between the ethnopharmacological uses of this compound and its modern scientific evaluation, providing a technical resource for the scientific community.

Traditional Medicine Applications

The primary traditional use of this compound-containing plants, such as Citrus grandis 'Tomentosa', is as an antitussive, or cough suppressant.[1][2][3] This application is rooted in centuries of empirical observation in traditional Chinese medicine.

Pharmacological Effects and Mechanism of Action

Scientific investigations into this compound have revealed two primary pharmacological effects: antitussive and cholesterol-lowering activities.

Antitussive Effect

Preclinical studies have validated the traditional use of this compound as an antitussive. A study on citric acid-induced cough in guinea pigs demonstrated that this compound exhibits a potent cough-suppressant effect.[1]

Cholesterol-Lowering Effect

Recent research has focused on the potential of this compound and related flavonoids from Bergamot to lower cholesterol. The mechanism of action is distinct from that of statin drugs. Instead of directly inhibiting the HMG-CoA reductase (HMGCR) enzyme, this compound is believed to exert its effects through the activation of AMP-activated protein kinase (AMPK).[4][6]

Activated AMPK is a key regulator of cellular energy homeostasis and can lead to a downstream decrease in the expression of HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][6] This mode of action suggests a different therapeutic approach to managing hypercholesterolemia.

Quantitative Data

The following table summarizes the available quantitative data on the antitussive effect of this compound.

Compound Dose Animal Model Cough Induction Agent Observed Effect Statistical Significance Reference
This compound23 mg/kgGuinea PigCitric AcidCough inhibition almost the same as Codeine Phosphatep < 0.01 (compared to vehicle)[1]
Codeine Phosphate (Positive Control)4.8 mg/kgGuinea PigCitric AcidSignificant cough inhibitionp < 0.01 (compared to vehicle)[1]
Vehicle-Guinea PigCitric AcidBaseline cough response-[1]

Experimental Protocols

This section outlines the methodologies for the extraction and isolation of this compound, as well as the bioassays used to evaluate its pharmacological effects.

Extraction and Isolation of this compound from Citrus grandis 'Tomentosa'
  • Plant Material Preparation: The dried and powdered plant material (e.g., peels or whole fruit of Citrus grandis 'Tomentosa') is the starting point.

  • Solvent Extraction: The powdered material is typically extracted with methanol (B129727) or a methanol/water mixture.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

  • Chromatographic Purification: The target fractions are further purified using chromatographic techniques. This often involves silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, HMBC, HMQC) and Mass Spectrometry (MS).[1][2]

Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)
  • Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions for a week prior to the study.

  • Grouping and Administration: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., receiving codeine phosphate), and one or more test groups receiving different doses of this compound. The compounds are typically administered orally or via intraperitoneal injection.

  • Cough Induction: After a set period post-administration (e.g., 30-60 minutes), the animals are individually placed in a chamber and exposed to an aerosol of a tussive agent, commonly citric acid (e.g., 0.1 M solution), for a defined duration.

  • Cough Recording and Analysis: The number of coughs is recorded by trained observers or using a sound-recording system during and immediately after the exposure period. The percentage of cough inhibition is calculated relative to the vehicle control group.

HMG-CoA Reductase (HMGCR) Expression Assay in HepG2 Cells
  • Cell Culture: Human liver cancer cells (HepG2) are cultured in an appropriate medium until they reach a suitable confluency.

  • Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.

  • Western Blot Analysis: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for HMGCR and a loading control (e.g., β-actin).

  • Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified. The expression level of HMGCR in the this compound-treated groups is compared to the control group to determine the effect on protein expression.

Visualizations

Signaling Pathway

Melitidin_AMPK_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation HMGCR_Gene HMGCR Gene Expression pAMPK->HMGCR_Gene Downregulates HMGCR_Protein HMGCR Protein HMGCR_Gene->HMGCR_Protein Cholesterol_Synthesis Cholesterol Synthesis HMGCR_Protein->Cholesterol_Synthesis Catalyzes Reduced_Cholesterol Reduced Cholesterol Levels HMGCR_Protein->Reduced_Cholesterol Inhibition of synthesis leads to

Caption: Proposed mechanism of this compound's cholesterol-lowering effect via AMPK activation.

Experimental Workflow

Melitidin_Experimental_Workflow Plant_Material Plant Material (Citrus grandis 'Tomentosa') Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Purification Chromatographic Purification (Column Chromatography, HPLC) Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Antitussive_Assay Antitussive Bioassay (Guinea Pig Model) Pure_this compound->Antitussive_Assay Cholesterol_Assay Cholesterol-Lowering Bioassay (HepG2 Cell Model) Pure_this compound->Cholesterol_Assay Data_Analysis Data Analysis and Conclusion Antitussive_Assay->Data_Analysis Cholesterol_Assay->Data_Analysis

Caption: General experimental workflow for the isolation and bio-evaluation of this compound.

Conclusion and Future Directions

This compound stands as a compelling natural product with a foundation in traditional medicine and promising modern pharmacological applications. Its dual action as an antitussive and a potential cholesterol-lowering agent warrants further investigation. Future research should focus on elucidating the precise molecular targets of its antitussive activity and conducting more extensive preclinical studies to confirm its efficacy and safety as a cholesterol-lowering compound. Furthermore, clinical trials are a necessary next step to translate these promising preclinical findings into tangible therapeutic benefits for human health. The development of efficient and scalable synthesis or extraction methods will also be crucial for its potential as a pharmaceutical agent.

References

Melitidin: A Spectroscopic and Biosynthetic Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of Melitidin, a flavanone (B1672756) glycoside with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. It details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been fully assigned, providing a detailed map of its molecular structure. The data presented here is a comprehensive summary from published literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)
25.45dd12.5, 3.0
3ax3.10m
3eq2.78dd17.0, 3.0
66.15d2.0
86.13d2.0
2'7.35d8.5
3'6.82d8.5
5'6.82d8.5
6'7.35d8.5
1''5.10d7.5
2''3.65m
3''3.68m
4''3.45m
5''3.80m
6''a4.45dd12.0, 2.0
6''b4.15dd12.0, 6.0
1'''4.65d1.5
2'''3.60m
3'''3.55m
4'''3.30m
5'''3.75m
6'''1.15d6.0
2''''2.60s
4''''2.70s
6''''1.30s

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
279.5
342.5
4197.0
5164.0
696.5
7167.0
895.5
9163.0
10102.0
1'131.0
2'128.5
3'115.5
4'158.0
5'115.5
6'128.5
1''99.5
2''77.0
3''78.0
4''71.0
5''76.5
6''63.5
1'''101.0
2'''72.0
3'''72.5
4'''74.0
5'''69.0
6'''18.0
1''''172.0
2''''45.0
3''''70.0
4''''45.5
5''''173.0
6''''27.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M-H]⁻723.2136723.2138

Experimental Protocols

Isolation of this compound from Citrus grandis 'Tomentosa'

The isolation of this compound is typically performed from the peels of Citrus grandis 'Tomentosa'.[1][3] The general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% aqueous ethanol (B145695) or methanol, often using methods like maceration or water bath extraction to optimize the yield of flavonoids.[3]

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The flavonoid-rich fractions are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material.[4] Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).[5]

Spectroscopic Analysis

The structural characterization of the isolated this compound is carried out using the following spectroscopic methods:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC (or HMQC), and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[6] Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[7][8]

Biosynthesis of this compound

Recent research has elucidated the biosynthetic pathway of this compound in pummelo (Citrus grandis).[9] The pathway involves a series of enzymatic reactions catalyzed by a newly discovered flavonoid gene cluster.

Melitidin_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Naringenin (B18129) Naringenin Naringenin_7_O_glucoside Naringenin 7-O-glucoside Naringenin->Naringenin_7_O_glucoside CgUGTs UDP-Glucose UDP-Glucose UDP-Glucose->Naringenin_7_O_glucoside UDP-Rhamnose UDP-Rhamnose Naringin Naringin UDP-Rhamnose->Naringin 3-Hydroxy-3-methylglutaryl-CoA 3-Hydroxy-3-methylglutaryl-CoA This compound This compound 3-Hydroxy-3-methylglutaryl-CoA->this compound Naringenin_7_O_glucoside->Naringin Cg1,2RhaT Naringin->this compound CgATs

Caption: Biosynthetic pathway of this compound.

The biosynthesis of this compound begins with the flavonoid precursor, naringenin. A cascade of enzymatic reactions, catalyzed by UDP-glucuronosyltransferases (CgUGTs), a 1,2 rhamnosyltransferase (Cg1,2RhaT), and acyltransferases (CgATs), leads to the formation of this compound.[9] These enzymes utilize sugar donors like UDP-glucose and UDP-rhamnose, and an acyl donor, 3-hydroxy-3-methylglutaryl-CoA, to sequentially modify the naringenin backbone.[9]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis A Plant Material (Citrus grandis peels) B Extraction (e.g., 80% Ethanol) A->B C Fractionation (Solvent Partitioning) B->C D Column Chromatography (Silica, Sephadex) C->D E Preparative HPLC D->E F Pure this compound E->F G NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) F->G Structure Elucidation H High-Resolution Mass Spectrometry (HR-MS) F->H Molecular Formula & Weight Confirmation

Caption: Experimental workflow for this compound analysis.

References

Melitidin: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits like the bergamot orange (Citrus bergamia), is an emerging natural compound with significant therapeutic potential.[1][2][3] Preclinical evidence highlights its promise in two key areas: as a potent antitussive agent and as a modulator of cardiovascular health through a proposed statin-like mechanism.[1][2][4][5][6] This document provides a comprehensive technical overview of the existing research on this compound, including its mechanism of action, a summary of quantitative data from preclinical studies, and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Potential Therapeutic Applications

Antitussive Effects

This compound has demonstrated significant antitussive (cough-suppressing) properties in preclinical models.[4][5][6] Studies in guinea pigs have shown that this compound can effectively reduce cough frequency induced by chemical irritants.[4][5][6] This suggests its potential as a novel therapeutic agent for the management of cough.

Cardiovascular Health: Cholesterol Modulation

Several studies have suggested that this compound may contribute to the cholesterol-lowering effects observed with bergamot extracts.[1] It is hypothesized to act as a "statin-like" compound by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By reducing endogenous cholesterol production, this compound could play a role in managing hyperlipidemia and supporting overall cardiovascular health.[1]

Mechanism of Action

Proposed Inhibition of HMG-CoA Reductase

The primary proposed mechanism for this compound's cholesterol-lowering effect is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the synthesis of cholesterol. By inhibiting this enzyme, this compound is thought to decrease the intracellular cholesterol pool, leading to an upregulation of LDL receptor expression on the surface of hepatocytes and increased clearance of LDL cholesterol from the circulation.

HMG_CoA_Reductase_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA:n->Mevalonate:n HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... This compound This compound HMG_CoA_Reductase_Inhibition_Point HMG_CoA_Reductase_Inhibition_Point HMG_CoA_Reductase_Inhibition_Point->Mevalonate Inhibition

Proposed mechanism of HMG-CoA reductase inhibition by this compound.

Preclinical Studies

While research is ongoing, the most detailed preclinical data for this compound comes from studies evaluating its antitussive effects.

Summary of Quantitative Data

The following table summarizes the dosages used in a key preclinical study investigating the antitussive effects of this compound in a guinea pig model.

Compound Dosage (mg/kg) Route of Administration Effect
This compound11.5Oral (gavage)Antitussive
This compound23Oral (gavage)Antitussive
This compound46Oral (gavage)Antitussive
Codeine Phosphate4.8Oral (gavage)Antitussive (Positive Control)

Data extracted from a study on citric acid-induced cough in guinea pigs.[6]

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the methodology used to assess the antitussive effects of this compound.

Objective: To evaluate the antitussive efficacy of this compound compared to a vehicle and a positive control (codeine phosphate) in a chemically-induced cough model.

Animals: Male guinea pigs.

Experimental Groups:

  • Vehicle control group

  • This compound treatment groups (11.5, 23, and 46 mg/kg)

  • Positive control group (Codeine phosphate, 4.8 mg/kg)

Procedure:

  • Fasting: Animals are fasted overnight prior to the experiment.

  • Administration: Test compounds (this compound, codeine phosphate, or vehicle) are administered orally via gavage.

  • Acclimatization and Induction: One hour after administration, each guinea pig is placed in a transparent perspex box.

  • Cough Induction: A continuous airflow of 0.8 M citric acid is introduced into the box at a velocity of 0.15 mL/min for a duration of 5 minutes to induce coughing.

  • Observation: The number of coughs is recorded during the 5-minute exposure period.

  • Data Analysis: The antitussive effect is determined by comparing the number of coughs in the treatment groups to the vehicle control group.

Experimental_Workflow start Start: Overnight Fasting of Guinea Pigs administer Oral Administration (Gavage) - this compound (11.5, 23, 46 mg/kg) - Codeine Phosphate (4.8 mg/kg) - Vehicle start->administer wait 1-Hour Absorption Period administer->wait induce Cough Induction: 5 min exposure to 0.8 M Citric Acid Airflow wait->induce observe Record Number of Coughs induce->observe analyze Data Analysis: Compare cough frequency across groups observe->analyze end End: Determine Antitussive Efficacy analyze->end

Workflow for the guinea pig antitussive study.

Future Directions and Clinical Status

The preclinical findings for this compound are promising, particularly concerning its antitussive and potential cholesterol-lowering properties. However, it is crucial to note that large-scale, long-term clinical studies specifically investigating the efficacy and safety of this compound in humans are currently lacking.[1] Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying its antitussive and lipid-modulating effects.

  • Conducting comprehensive pharmacokinetic and toxicological studies.

  • Designing and executing well-controlled clinical trials to validate the preclinical findings in human subjects.

At present, there are no registered clinical trials for this compound on major clinical trial registries. Therefore, its therapeutic application remains investigational.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Melitidin from Citrus Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin, a flavanone (B1672756) glycoside found in citrus fruits, has garnered significant interest in the scientific community for its potential health benefits, notably its action as a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitor. This characteristic positions this compound as a promising natural alternative for cholesterol management, analogous to the mechanism of statin drugs. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from citrus peel, a primary source of this bioactive compound. The methodologies outlined are intended to guide researchers in the efficient isolation and analysis of this compound for further investigation and drug development endeavors.

Data Presentation: Quantitative Analysis of this compound and Other Flavonoids in Citrus Peel

The following table summarizes the quantitative data for this compound and other relevant flavonoids found in various citrus peels, as reported in the literature. These values can serve as a benchmark for extraction efficiency and purity assessment.

CompoundCitrus SourceExtraction MethodYield/ConcentrationReference
This compound Bergamot (ripe fruits, albedo)Not Specified89.0 ± 5.3 mg/kg[1]
This compound Bergamot (ripe fruits, flavedo)Not Specified72.8 ± 3.4 mg/kg[1]
Brutieridin (B10837292) Bergamot (ripe fruits, albedo)Not Specified112 ± 15 mg/kg[1]
Brutieridin Bergamot (ripe fruits, flavedo)Not Specified190 ± 9 mg/kg[1]
Total FlavonoidsOrange PeelUltrasound-Assisted Extraction9.6% of raw material[2]
HesperidinGrapefruit Ethanolic ExtractEthanolic Extraction28.51 mg/g[3]
NobiletinGrapefruit Ethanolic ExtractEthanolic Extraction9.92 mg/g[3]

Experimental Protocols

Extraction of this compound from Citrus Peel

Two effective methods for the extraction of this compound and related flavonoids from citrus peel are presented below: Ultrasound-Assisted Extraction (UAE) and Hot Water Extraction.

1.1. Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method for the extraction of flavonoids from orange peel and is optimized for high yield.

  • Materials and Equipment:

    • Dried and powdered citrus peel (preferably from bergamot or pummelo)

    • 60% Ethanol (B145695) (v/v) in deionized water

    • Ultrasonic bath or probe sonicator

    • Beaker or flask

    • Stirring plate and magnetic stirrer

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh the desired amount of dried citrus peel powder.

    • Prepare the extraction solvent: 60% ethanol in deionized water.

    • Combine the citrus peel powder with the extraction solvent in a beaker or flask at a solid-to-liquid ratio of 1:25 (g/mL). For example, for 10 g of peel powder, use 250 mL of 60% ethanol.[2]

    • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

    • Perform the extraction for 30 minutes at a controlled temperature.[2]

    • Continuously stir the mixture during extraction if using an ultrasonic bath.

    • After extraction, filter the mixture through filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of fresh extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

    • Store the crude extract at 4°C for further purification.

1.2. Protocol for Hot Water Extraction

This method is a simpler and more environmentally friendly approach, particularly effective for extracting brutieridin and this compound from bergamot albedo.[1]

  • Materials and Equipment:

    • Fresh or dried citrus albedo (the white, spongy part of the peel)

    • Deionized water

    • Water bath or heating mantle with temperature control

    • Beaker or flask

    • Stirring plate and magnetic stirrer

    • Filter paper

    • Freeze-dryer or oven

  • Procedure:

    • Cut the citrus albedo into small pieces.

    • In a beaker, add the albedo pieces and deionized water.

    • Heat the mixture to 65°C using a water bath or heating mantle.[1]

    • Maintain the temperature and stir the mixture for a specified time. Note: The amount of extracted this compound may decrease with increasing extraction time (from 1 to 5 minutes) and solvent temperature (from 48°C to 82°C).[4]

    • After extraction, filter the hot mixture through filter paper.

    • The resulting aqueous extract can be used directly or freeze-dried/oven-dried to obtain a solid crude extract.

    • Store the crude extract in a cool, dark, and dry place.

Purification of this compound from Crude Extract

The crude extract obtained from either of the above methods will contain a mixture of compounds. Column chromatography is a standard technique for purifying flavonoids like this compound.

  • Materials and Equipment:

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane or a low-polarity mixture).

    • Column Packing: Carefully pour the slurry into the glass column, allowing the silica gel to settle uniformly without any air bubbles.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column.

    • Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective, starting with a low-polarity solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[5]

    • Fraction Collection: Collect the eluate in separate fractions using collection tubes.

    • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the same compound (indicated by the same Rf value) should be pooled together.

    • Isolation of this compound: The fractions containing pure this compound (as determined by TLC and subsequently by HPLC) are combined.

    • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC-PDA method is designed for the simultaneous quantification of naringin (B1676962) and this compound in citrus samples.[6]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and 0.1% acetic acid in water (Solvent A).

    • Flow Rate: 1 mL/min.[6]

    • Injection Volume: 10 µL.[6]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detection Wavelength: 283 nm.[6]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

    • Sample Preparation: Accurately weigh the purified this compound extract and dissolve it in a known volume of the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

  • Validation Parameters for the HPLC Method (for this compound): [6]

    • Linear Range: 25 - 500 µg/mL (R² = 0.9999)

    • Limit of Detection (LOD): 0.17 µg/mL

    • Limit of Quantification (LOQ): 0.56 µg/mL

    • Intraday Precision (RSD): 0.45 - 1.68%

    • Interday Precision (RSD): 0.61 - 1.92%

    • Accuracy: 95.08% - 102.94%

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Melitidin_Extraction_Workflow A Citrus Peel (e.g., Bergamot, Pummelo) B Drying and Grinding A->B C Extraction B->C D Ultrasound-Assisted Extraction (60% Ethanol, 1:25 ratio, 30 min) C->D Method 1 E Hot Water Extraction (65°C) C->E Method 2 F Filtration D->F E->F G Concentration (Rotary Evaporator) F->G H Crude Extract G->H I Purification (Column Chromatography) H->I J Fraction Collection and Monitoring (TLC) I->J K Purified this compound J->K L Quantification (HPLC-PDA) K->L M Data Analysis L->M

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathway of this compound as an HMG-CoA Reductase Inhibitor

Melitidin_Signaling_Pathway cluster_0 Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMGCR->Mevalonate Decreased_Cholesterol Decreased Hepatic Cholesterol Synthesis This compound This compound This compound->HMGCR Inhibition Inhibition Upregulation Upregulation LDL_Receptors LDL Receptors on Hepatocytes Decreased_Cholesterol->LDL_Receptors leads to Increased_LDL_Uptake Increased Clearance of LDL from Bloodstream LDL_Receptors->Increased_LDL_Uptake

Caption: this compound inhibits HMG-CoA reductase, reducing cholesterol synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin is a flavanone (B1672756) glycoside that has been identified in citrus species such as Citrus grandis 'Tomentosa' and bergamot orange.[1][2] This compound has garnered interest due to its potential biological activities, including antitussive effects and statin-like properties.[1][3] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array (PDA) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water as the mobile phase. Detection is performed at a wavelength of 283 nm, which provides optimal sensitivity for this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA detector is required. The Waters Acquity UPLC system was used for the development of this method.

  • Chromatographic Column: A GL Sciences InertSustain C18 column (4.6 × 250 mm; 5 µm) is recommended.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Acetic acid (ACS grade)

    • Water (HPLC grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm)
Mobile Phase Acetonitrile (A) and 0.1% Acetic Acid in Water (B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 283 nm
Column Temperature Not specified, ambient temperature can be used as a starting point.
Table 1: HPLC Chromatographic Conditions for this compound Analysis.[4]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727), to obtain a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 25 - 500 µg/mL).[4]

  • Sample Preparation: A general procedure for the extraction of flavonoids from plant material is as follows:

    • Homogenize the plant material (e.g., young pomelo fruits).

    • Extract the homogenized sample with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or maceration.

    • Filter the extract to remove solid particles.

    • The filtrate can be directly injected into the HPLC system or subjected to further cleanup using Solid Phase Extraction (SPE) if the matrix is complex.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] The validation parameters are summarized in Table 2.

Validation ParameterResult
System Suitability Met requirements
Specificity The method is specific for this compound.
Linearity Range 25 - 500 µg/mL
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 0.17 µg/mL (for a mixture of naringin (B1676962) and this compound)
Limit of Quantification (LOQ) 0.56 µg/mL (for a mixture of naringin and this compound)
Intra-day Precision (RSD) 0.45 - 1.68%
Inter-day Precision (RSD) 0.61 - 1.92%
Accuracy (Recovery) 95.08% - 102.94%
Table 2: Summary of Method Validation Results for this compound Analysis.[4]

Protocols

Protocol for HPLC Analysis
  • System Preparation:

    • Purge the HPLC system with the mobile phase components.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Analysis:

    • Inject 10 µL of each working standard solution in ascending order of concentration.

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Record the chromatogram and identify the this compound peak based on the retention time of the standard.

    • Integrate the peak area of this compound in the sample chromatogram.

  • Quantification:

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol for Sample Preparation from Young Pomelo Fruits
  • Weigh 1g of the homogenized young pomelo fruit sample.

  • Add 10 mL of methanol to the sample.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) two more times.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Homogenized Sample extraction Solvent Extraction sample->extraction standard This compound Standard std_prep Prepare Standard Solutions standard->std_prep filtration Filtration extraction->filtration hplc HPLC System filtration->hplc std_prep->hplc separation C18 Column Separation hplc->separation detection PDA Detection at 283 nm separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

method_validation_logic method_dev Method Development validation_protocol Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Intra- & Inter-day) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method routine_analysis Routine Analysis validated_method->routine_analysis

Caption: Logical flow of HPLC method development and validation.

References

Application Notes & Protocols for the Quantitative Analysis of Melitidin in Plant Extracts using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin, a flavanone (B1672756) glycoside primarily found in Citrus grandis 'Tomentosa' and Bergamot orange (Citrus bergamia), has garnered significant interest for its potential statin-like properties.[1] As research into its pharmacological effects progresses, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The selection of an appropriate extraction method is critical for the efficient recovery of this compound. Based on protocols for similar flavonoid glycosides in citrus species, an ultrasound-assisted extraction method is recommended.

Materials and Reagents:

  • Fresh or freeze-dried plant material (e.g., peel of Citrus grandis 'Tomentosa')

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

Protocol:

  • Homogenization: Grind the dried plant material into a fine powder. For fresh material, homogenize with a suitable solvent.

  • Extraction: Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube. Add 10 mL of 70% aqueous methanol.[3]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.[3]

LC-MS/MS Method for Quantitative Analysis

This proposed method is based on typical conditions for the analysis of flavonoid glycosides in citrus extracts and the known mass spectrometric behavior of this compound. Method validation and optimization are required for specific instrumentation.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Proposed):

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Proposed):

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 709.2 (corresponding to [M+H]⁺ for C₃₃H₄₀O₁₇)[4]
MRM Transitions (Q1 > Q3) Transition 1 (Quantifier): 709.2 > 273.1 (loss of the acylated disaccharide) Transition 2 (Qualifier): 709.2 > 563.1 (loss of the 3-hydroxy-3-methylglutaryl group)
Collision Energy (CE) Optimize for each transition. A starting range of 20-40 eV is recommended for flavonoid glycosides.[5][6]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least five concentrations of a this compound standard. The coefficient of determination (R²) should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, determined by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte concentration in a spiked extract to a standard solution.

Data Presentation

The following tables provide a template for presenting quantitative data for this compound in various plant extracts.

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification (Example)

ParameterResultAcceptance Criteria
Linearity (Range) 0.1 - 10 µg/mLR² > 0.99
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-
Accuracy (Recovery %) 95 - 105%80 - 120%
Precision (RSD %) < 5%< 15%
Extraction Recovery > 90%-

Table 2: Quantitative Analysis of this compound in Different Citrus Species (Example Data)

Plant SpeciesPlant PartThis compound Concentration (µg/g dry weight) ± SD
Citrus grandis 'Tomentosa'Peel152.4 ± 8.7
Citrus bergamia (Bergamot)Peel89.1 ± 5.3
Citrus maxima (Pomelo)Peel45.6 ± 3.1
Citrus sinensis (Sweet Orange)PeelNot Detected

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Citrus Peel) homogenization Grinding & Homogenization plant_material->homogenization extraction Ultrasound-Assisted Extraction (70% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation Inject esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Triple Quadrupole MS (MRM Mode) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Biosynthetic Pathway of Naringenin (B18129) (this compound Aglycone)

This compound is a glycoside of the flavanone naringenin. The biosynthesis of naringenin is a key step in the overall formation of this compound.

naringenin_biosynthesis cluster_pathway Naringenin Biosynthesis Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS (+ 3x Malonyl-CoA) naringenin Naringenin naringenin_chalcone->naringenin CHI This compound This compound naringenin->this compound Glycosylation & Acylation Steps

Caption: Biosynthetic pathway of Naringenin, the aglycone of this compound.

References

Elucidating the Structure of Melitidin: A Detailed Application Note on the Use of Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Melitidin, a flavanone (B1672756) glycoside with potential therapeutic applications. The following sections detail the experimental workflow, present key NMR data in a structured format, and provide standardized protocols for the essential NMR experiments involved in characterizing this complex natural product.

Introduction to this compound and the Role of NMR

This compound is a flavanone glycoside first isolated from Citrus grandis 'Tomentosa', a traditional Chinese medicine.[1][2] Its structure has been confirmed through a combination of spectroscopic techniques, with NMR playing a pivotal role.[1][2] NMR spectroscopy is an indispensable tool in natural product chemistry, providing detailed information about the carbon-hydrogen framework, connectivity between atoms, and stereochemical arrangement of a molecule. For a complex glycoside like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structure determination.

Experimental Workflow for this compound Structure Elucidation

The structural elucidation of this compound using NMR follows a logical progression of experiments designed to build the molecular structure piece by piece. The general workflow is outlined below.

workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination prep Isolation & Purification of this compound dissolve Dissolution in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve H1 ¹H NMR dissolve->H1 Initial Proton Information C13 ¹³C NMR dissolve->C13 Carbon Skeleton Overview COSY COSY H1->COSY ¹H-¹H Connectivity HSQC HSQC H1->HSQC ¹H-¹³C Direct Correlation NOESY NOESY/ROESY H1->NOESY Through-Space Correlations C13->HSQC frag_analysis Fragment Assembly COSY->frag_analysis HMBC HMBC HSQC->HMBC Long-Range ¹H-¹³C Connectivity HSQC->frag_analysis HMBC->frag_analysis glycosylation Glycosylation Site Determination HMBC->glycosylation stereochem Relative Stereochemistry NOESY->stereochem final_structure Final Structure Confirmation frag_analysis->final_structure glycosylation->final_structure abs_config Absolute Configuration stereochem->abs_config Further Analysis (e.g., CD spectroscopy) stereochem->final_structure abs_config->final_structure

Figure 1: Experimental workflow for the NMR-based structure elucidation of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments.[2]

Table 1: ¹H NMR (Proton) Data of this compound (in DMSO-d6)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Aglycone (Naringenin)
25.50dd12.8, 3.2
3ax3.28m
3eq2.78dd17.2, 3.2
66.15d2.0
86.12d2.0
2', 6'7.35d8.4
3', 5'6.82d8.4
5-OH12.10s
4'-OH9.58s
Sugar Moiety (Neohesperidose)
1'' (Glc)5.10d7.2
2'' (Glc)3.55m
3'' (Glc)3.45m
4'' (Glc)3.35m
5'' (Glc)3.65m
6''a (Glc)4.30m
6''b (Glc)4.05m
1''' (Rha)5.25s
2''' (Rha)3.95m
3''' (Rha)3.60m
4''' (Rha)3.25m
5''' (Rha)3.40m
6''' (Rha)1.08d6.0
3-Hydroxy-3-methylglutaryl (HMG) Moiety
2''''2.55s
4''''2.65s
6''''1.20s

Table 2: ¹³C NMR (Carbon) Data of this compound (in DMSO-d6)

PositionChemical Shift (δ) in ppm
Aglycone (Naringenin)
278.5
341.8
4196.5
5163.2
696.0
7165.5
895.1
9162.8
10102.1
1'129.8
2', 6'128.5
3', 5'115.2
4'157.8
Sugar Moiety (Neohesperidose)
1'' (Glc)99.2
2'' (Glc)75.8
3'' (Glc)76.5
4'' (Glc)69.8
5'' (Glc)75.5
6'' (Glc)63.5
1''' (Rha)100.5
2''' (Rha)70.2
3''' (Rha)70.5
4''' (Rha)71.8
5''' (Rha)68.2
6''' (Rha)17.8
3-Hydroxy-3-methylglutaryl (HMG) Moiety
1''''171.5
2''''45.0
3''''69.5
4''''45.2
5''''172.4
6''''27.0

Key 2D NMR Correlations for Structure Elucidation

The connectivity of the aglycone, the two sugar units, and the HMG moiety, as well as their points of attachment, were determined through detailed analysis of 2D NMR spectra.

hmbc_correlations cluster_aglycone Naringenin Aglycone cluster_sugars Sugar Moieties cluster_hmg HMG Moiety H2 H-2 C4 C-4 H2->C4 C1_prime C-1' H2->C1_prime H6 H-6 C7 C-7 H6->C7 C10 C-10 H6->C10 H8 H-8 H8->C7 H8->C10 H2_6_prime H-2',6' H2_6_prime->C4 H1_glc H-1'' (Glc) H1_glc->C7 Glycosylation at C-7 C2_glc C-2'' (Glc) C6_glc C-6'' (Glc) H1_rha H-1''' (Rha) H1_rha->C2_glc Rha -> Glc linkage H2_hmg H-2'''' (HMG) H2_hmg->C6_glc HMG attachment at C-6'' C1_hmg C-1'''' (HMG)

References

Application Notes and Protocols: In Vitro HMG-CoA Reductase Inhibition Assay for Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2] Inhibition of this enzyme is a clinically proven strategy for lowering plasma cholesterol levels, and HMG-CoA reductase inhibitors, collectively known as statins, are widely prescribed for the prevention and treatment of cardiovascular diseases.[3][4] Melitidin, a flavanone (B1672756) glycoside found in bergamot orange juice, has been identified as a potential HMG-CoA reductase inhibitor due to its structural similarities to statins.[5] Computational studies suggest that this compound may bind to the active site of the HMG-CoA reductase enzyme.[6]

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase. The assay is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic domain of HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.[1] This method is suitable for screening potential inhibitors and determining their half-maximal inhibitory concentration (IC50).

Principle of the Assay

The enzymatic activity of HMG-CoA reductase is determined by monitoring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm. In the presence of an inhibitor like this compound, the rate of NADPH oxidation is reduced. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated by measuring the enzyme's activity across a range of inhibitor concentrations.

Data Presentation

The inhibitory potency of this compound and a positive control (e.g., Pravastatin) is expressed as the half-maximal inhibitory concentration (IC50). The results can be summarized in the following table. Please note: The values presented for this compound are hypothetical and for illustrative purposes only, as experimentally determined values are not currently available in the public domain.

CompoundIC50
This compound[To be determined experimentally]
Pravastatin (Positive Control)70.25 nM

Experimental Protocols

This section provides a detailed methodology for conducting the HMG-CoA reductase inhibition assay to evaluate this compound.

Materials and Reagents
  • HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain (e.g., Sigma-Aldrich, Cat. No. H8789)

  • HMG-CoA: Substrate solution (e.g., Sigma-Aldrich, Cat. No. S7447)

  • NADPH: Cofactor (e.g., Sigma-Aldrich, Cat. No. N6505)

  • This compound: Test compound

  • Pravastatin: Positive control inhibitor (e.g., Sigma-Aldrich, Cat. No. P4498)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Dimethyl Sulfoxide (DMSO): For dissolving this compound and Pravastatin

  • Equipment:

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer capable of kinetic reads at 340 nm

    • Multichannel pipette

    • Incubator set to 37°C

Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of the assay buffer and keep it on ice.

  • NADPH Solution: Reconstitute lyophilized NADPH in the assay buffer to a final concentration of 400 µM. Prepare this solution fresh and protect it from light.

  • HMG-CoA Solution: Prepare a stock solution of HMG-CoA in ultrapure water. Further dilute with assay buffer to a final concentration of 400 µM.

  • HMG-CoA Reductase Solution: Thaw the enzyme on ice. Dilute the enzyme stock with cold assay buffer to a working concentration that results in a linear rate of NADPH consumption. The optimal concentration should be determined empirically.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. The solubility of this compound should be experimentally confirmed.

  • Pravastatin Stock Solution: Prepare a 10 mM stock solution of Pravastatin in DMSO.

Assay Procedure

The following procedure is for a single well in a 96-well plate format. It is recommended to perform all assays in triplicate.

  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of the this compound and Pravastatin stock solutions in assay buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Prepare the Reaction Plate:

    • Blank/Control Wells: Add assay buffer and all reaction components except for the enzyme.

    • Enzyme Activity (No Inhibitor) Wells: Add assay buffer in place of the inhibitor solution.

    • Inhibitor Wells: Add the desired concentration of this compound or Pravastatin.

  • Add NADPH and HMG-CoA:

    • To each well, add the NADPH solution and HMG-CoA solution to achieve the desired final concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Add the HMG-CoA reductase solution to all wells except the blank/control wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of NADPH consumption (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined using non-linear regression analysis.

Visualizations

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-Limiting Step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound (Potential Inhibitor) This compound->HMG_CoA_Reductase Statins Statins (Known Inhibitors) Statins->HMG_CoA_Reductase

Caption: The mevalonate pathway for cholesterol synthesis, highlighting the inhibitory role of this compound on HMG-CoA reductase.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

experimental_workflow prep_reagents 1. Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme, this compound) prep_plate 2. Prepare 96-well Plate (Blank, Control, Inhibitor Wells) prep_reagents->prep_plate add_reagents 3. Add NADPH and HMG-CoA to all wells prep_plate->add_reagents pre_incubate 4. Pre-incubate at 37°C for 5-10 min add_reagents->pre_incubate initiate_reaction 5. Initiate reaction with HMG-CoA Reductase pre_incubate->initiate_reaction measure_absorbance 6. Kinetic measurement of Absorbance at 340 nm initiate_reaction->measure_absorbance data_analysis 7. Data Analysis (Calculate % Inhibition and IC50) measure_absorbance->data_analysis

Caption: Step-by-step workflow for the in vitro HMG-CoA reductase inhibition assay.

References

Animal Models for Studying Melitidin's Anti-Cholesterol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin, a flavonoid found in Bergamot (Citrus bergamia), has garnered attention for its potential cholesterol-lowering properties. Preclinical evidence suggests that this compound and other Bergamot polyphenols may exert their effects through mechanisms distinct from statins, offering a promising avenue for dyslipidemia research and therapeutic development.[1][2][3] These application notes provide detailed protocols for utilizing animal models to investigate the anti-cholesterol effects of this compound, based on established methodologies for studying hyperlipidemia and the effects of Bergamot extract.

Recommended Animal Models

Rodent models, particularly rats and mice, are well-established and cost-effective for inducing hyperlipidemia and studying the efficacy of lipid-lowering agents.[4][5][6]

  • Wistar or Sprague-Dawley Rats: These strains are commonly used for diet-induced hyperlipidemia models and have shown responsiveness to the cholesterol-lowering effects of Bergamot polyphenols.[1][7]

  • C57BL/6J Mice: This strain is susceptible to diet-induced obesity and dyslipidemia, making it a suitable model for investigating the effects of this compound on lipid metabolism.[1]

Data Presentation: Efficacy of Bergamot Polyphenolic Fraction (BPF) in Animal Models

The following tables summarize the quantitative data from studies on Bergamot juice and its polyphenolic fraction, of which this compound is a key constituent. These data provide a benchmark for designing studies with purified this compound.

Table 1: Effect of Bergamot Juice on Serum Lipids in Hypercholesterolemic Wistar Rats [1][7]

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Normal DietBaselineBaselineBaselineBaseline
High-Cholesterol Diet (Control)IncreasedIncreasedIncreasedDecreased
High-Cholesterol Diet + Bergamot Juice (1 mL/day)↓ 29.27%↓ 46.12%↓ 51.72%↑ 27.61%

Table 2: Effect of Bergamot Polyphenolic Fraction (BPF) in Hyperlipidemic Rats [2]

Treatment GroupDoseTotal CholesterolLDL-CHDL-CTriglycerides
Hyperlipidemic Control-BaselineBaselineBaselineBaseline
BPF-treated10 mg/kg/daySignificant ReductionSignificant ReductionSignificant IncreaseSignificant Reduction

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in Rats

This protocol describes the induction of hyperlipidemia in rats using a high-cholesterol diet, a widely accepted method to mimic human hypercholesterolemia.[1][4][7]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Standard laboratory chow

  • High-Cholesterol Diet (HCD) components:

    • Cholesterol (2%)

    • Sodium cholate (B1235396) (1-2%)

    • Coconut oil (20%)

    • Sucrose (44%)

    • Casein (5%)

    • Cellulose (4%)

    • Vitamin and mineral mix

  • Metabolic cages for housing

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Commercial enzymatic kits for lipid profile analysis

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for one week with free access to standard chow and water.

  • Dietary Induction:

    • Divide the animals into a control group (standard diet) and an experimental group (HCD).

    • Provide the respective diets for 30 days to establish a stable hyperlipidemic state.

  • Monitoring: Monitor body weight, food, and water intake regularly throughout the study.

  • Confirmation of Hyperlipidemia: At the end of the induction period, collect baseline blood samples after an overnight fast to measure serum lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) and confirm the hyperlipidemic state.

Protocol 2: Evaluation of this compound's Anti-Cholesterol Effects

This protocol outlines the procedure for administering this compound to hyperlipidemic rats and assessing its impact on their lipid profiles.

Materials:

  • Hyperlipidemic rats (from Protocol 1)

  • This compound (purity >95%)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection and analysis supplies (as in Protocol 1)

Procedure:

  • Animal Grouping: Divide the hyperlipidemic rats into the following groups (n=8-10 per group):

    • Group 1: Normal Control (Standard diet + Vehicle)

    • Group 2: Hyperlipidemic Control (HCD + Vehicle)

    • Group 3: this compound Treatment (HCD + this compound at a low dose, e.g., 10 mg/kg)

    • Group 4: this compound Treatment (HCD + this compound at a high dose, e.g., 50 mg/kg)

    • Group 5: Positive Control (HCD + Atorvastatin, e.g., 10 mg/kg)

  • Treatment: Administer this compound or the vehicle daily via oral gavage for a period of 30-60 days.

  • Blood Sampling and Analysis:

    • Collect blood samples at the end of the treatment period after an overnight fast.

    • Separate the serum by centrifugation.

    • Analyze the serum for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercial enzymatic kits.

  • Tissue Analysis (Optional):

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Analyze liver tissue for lipid content and expression of key proteins involved in cholesterol metabolism (e.g., HMG-CoA reductase, SREBP-2, LDLR) via Western blot or RT-PCR.

Mandatory Visualizations

Signaling Pathways

The anti-cholesterol effects of this compound are hypothesized to involve the activation of AMP-activated protein kinase (AMPK), which in turn can lead to the downregulation of key enzymes and transcription factors in cholesterol synthesis.[1][2][8]

Melitidin_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pCEH Pancreatic Cholesterol Ester Hydrolase This compound->pCEH Inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation HMGCR_exp HMG-CoA Reductase (Expression) pAMPK->HMGCR_exp Inhibits SREBP2 SREBP-2 pAMPK->SREBP2 Inhibits Cholesterol_syn Cholesterol Synthesis HMGCR_exp->Cholesterol_syn SREBP2->HMGCR_exp Promotes Cholesterol_abs Cholesterol Absorption pCEH->Cholesterol_abs

Caption: Proposed signaling pathway for this compound's anti-cholesterol effects.

Experimental Workflow

The following diagram illustrates the logical flow of an in vivo study to evaluate the anti-cholesterol effects of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) Diet_Induction Hyperlipidemia Induction (High-Cholesterol Diet, 30 days) Acclimatization->Diet_Induction Grouping Animal Grouping (Control, this compound, Positive Control) Diet_Induction->Grouping Treatment Daily Oral Gavage (30-60 days) Grouping->Treatment Blood_Collection Blood Sample Collection Treatment->Blood_Collection Tissue_Analysis Liver Tissue Analysis (Optional) Treatment->Tissue_Analysis Lipid_Profile Serum Lipid Profile Analysis (TC, LDL, HDL, TG) Blood_Collection->Lipid_Profile Data_Analysis Statistical Analysis Lipid_Profile->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-cholesterol effects of this compound in animal models. While these methodologies are based on studies with Bergamot extract, they provide a robust framework for designing and executing preclinical studies with purified this compound. Further optimization of dosages and treatment durations may be necessary to fully elucidate the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Assessing the Antitussive Effect of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antitussive (cough-suppressing) properties of Melitidin, a flavanone (B1672756) glycoside isolated from Citrus grandis 'Tomentosa'. The document covers established in vivo and in vitro models, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.

Introduction

Cough is a primary defensive reflex of the respiratory system. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory diseases. This compound has been identified as a compound with potential antitussive effects, as demonstrated in preclinical studies using the citric acid-induced cough model in guinea pigs[1][2]. This document outlines detailed protocols to systematically investigate and quantify the antitussive efficacy of this compound. The provided methodologies are based on widely accepted and validated preclinical models for antitussive drug development.

Potential Mechanisms of Action:

The cough reflex is a complex process initiated by the stimulation of sensory nerves in the airways, primarily mediated by receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Purinergic P2X3 receptors. Many antitussive agents act by modulating the activity of these receptors or their downstream signaling pathways. The protocols described herein are designed to assess the potential of this compound to interfere with these mechanisms.

Data Presentation

Quantitative data from the described experiments should be summarized in structured tables to facilitate clear comparison between treatment groups.

Table 1: In Vivo Antitussive Efficacy of this compound in the Citric Acid-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg)NLatency to First Cough (s) (Mean ± SEM)Total Number of Coughs (Mean ± SEM)% Inhibition of Cough
Vehicle Control-8Experimental DataExperimental Data0%
This compound108Experimental DataExperimental DataCalculated Data
This compound308Experimental DataExperimental DataCalculated Data
This compound1008Experimental DataExperimental DataCalculated Data
Positive Control (e.g., Codeine)108Experimental DataExperimental DataCalculated Data

Table 2: In Vitro Inhibitory Effect of this compound on TRPV1 Activation in HEK293 Cells

Treatment GroupConcentration (µM)NAgonist (Capsaicin) Concentration (µM)Peak Calcium Response (% of Control) (Mean ± SEM)IC₅₀ (µM)
Vehicle Control-61100\multirow{4}{*}{\textit{Calculated Data}}
This compound161Experimental Data
This compound1061Experimental Data
This compound10061Experimental Data

Experimental Protocols

In Vivo Assessment of Antitussive Activity

This is the most common and well-validated model for evaluating peripherally acting antitussives. Citric acid inhalation irritates sensory nerve endings in the upper respiratory tract, triggering the cough reflex.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile saline)

  • Positive control: Codeine phosphate (B84403) (10 mg/kg)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmography chamber

  • Nebulizer

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment.

  • Baseline Cough Response: Place each guinea pig individually in the plethysmography chamber and allow a 5-10 minute acclimation period. Expose the animal to an aerosol of 0.4 M citric acid for 7 minutes. Record the number of coughs during the exposure and for a 7-minute observation period immediately following. Animals exhibiting a consistent baseline cough response (e.g., 10-20 coughs) are selected for the study.

  • Treatment Administration: Randomly assign animals to treatment groups (vehicle, this compound at various doses, positive control). Administer the treatments via the desired route (e.g., intraperitoneal or oral). A pre-treatment time of 30-60 minutes is typical.

  • Cough Induction: After the pre-treatment period, re-expose the animals to the citric acid aerosol as in the baseline measurement.

  • Data Collection and Analysis: Record the latency to the first cough and the total number of coughs. The antitussive effect is expressed as the percentage inhibition of the cough count compared to the vehicle-treated group.

This model is used to investigate compounds that may interact with the TRPV1 receptor, a key component in the cough reflex pathway.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle

  • Positive control: Capsazepine or a known TRPV1 antagonist

  • Capsaicin (B1668287) solution (30-60 µM in saline with a small percentage of ethanol (B145695) and Tween 80 to aid dissolution)

  • Whole-body plethysmography chamber

  • Nebulizer

Procedure:

  • Acclimatization and Baseline: Follow the same acclimatization and baseline procedures as for the citric acid model, using capsaicin as the tussive agent.

  • Treatment Administration: Administer this compound, vehicle, or a positive control as previously described.

  • Cough Induction: Expose the animals to the capsaicin aerosol for a fixed period (e.g., 5-10 minutes).

  • Data Collection and Analysis: Record the number of coughs. Calculate the percentage inhibition of cough compared to the vehicle group.

In Vitro Assessment of Molecular Targets

This assay determines if this compound can directly inhibit the activation of the TRPV1 receptor, a key sensory receptor in the cough pathway. Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 are a commonly used model[3][4][5].

Materials:

  • Human TRPV1-expressing HEK293 cells[3][4][5]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • TRPV1 agonist: Capsaicin

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the hTRPV1-HEK293 cells into 96-well plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM and Pluronic F-127 in HBSS for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound or vehicle for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a pre-determined concentration of capsaicin (e.g., EC₅₀ to EC₈₀) to stimulate the TRPV1 channels.

  • Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of this compound is calculated relative to the vehicle control, and an IC₅₀ value is determined.

This assay can be used to investigate if this compound has an effect on another important cough receptor, P2X3. The protocol is similar to the TRPV1 assay, using a cell line stably expressing the P2X3 receptor and a specific agonist like α,β-methylene ATP.

Visualization of Pathways and Workflows

Signaling Pathway of the Cough Reflex

The cough reflex is initiated by the activation of sensory nerves in the airways, which transmit signals to the brainstem, leading to a coordinated motor response resulting in a cough.

Cough_Reflex_Pathway cluster_0 Sensory Nerve Ending Irritants Chemical/Mechanical Irritants (e.g., Citric Acid, Capsaicin) Airway_Epithelium Airway Epithelium Irritants->Airway_Epithelium Stimulate Sensory_Nerves Afferent Sensory Nerves (Vagus Nerve) Airway_Epithelium->Sensory_Nerves Activate TRPV1_P2X3 Receptors (TRPV1, P2X3, etc.) Brainstem Brainstem (Nucleus Tractus Solitarius) Sensory_Nerves->Brainstem Signal Transmission Cough_Center Central Cough Generator Brainstem->Cough_Center Process Signal Efferent_Nerves Efferent Motor Nerves Cough_Center->Efferent_Nerves Generate Motor Command Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Efferent_Nerves->Respiratory_Muscles Innervate Cough Cough Respiratory_Muscles->Cough Contract to Produce TRPV1_P22X3 TRPV1_P22X3

Caption: General signaling pathway of the cough reflex.

Experimental Workflow for In Vivo Antitussive Assessment

The following diagram illustrates the sequential steps involved in the guinea pig cough model.

In_Vivo_Workflow Acclimatization Animal Acclimatization Baseline Baseline Cough Response Measurement Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization Treatment Treatment Administration (Vehicle, this compound, Control) Randomization->Treatment Induction Cough Induction (Citric Acid/Capsaicin) Treatment->Induction Data_Collection Data Collection (Cough Count & Latency) Induction->Data_Collection Analysis Data Analysis (% Inhibition) Data_Collection->Analysis

Caption: Workflow for in vivo antitussive studies.

Workflow for In Vitro Calcium Influx Assay

This diagram outlines the process for assessing the effect of this compound on receptor activation in a cell-based assay.

In_Vitro_Workflow Cell_Plating Seed hTRPV1-HEK293 Cells in 96-well Plate Dye_Loading Load Cells with Calcium-Sensitive Dye (Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Incubation Incubate with this compound or Vehicle Dye_Loading->Compound_Incubation Signal_Detection Measure Baseline Fluorescence Compound_Incubation->Signal_Detection Agonist_Addition Add Agonist (Capsaicin) to Stimulate Receptor Signal_Detection->Agonist_Addition Data_Acquisition Record Fluorescence Change Agonist_Addition->Data_Acquisition Data_Analysis Calculate % Inhibition & IC₅₀ Data_Acquisition->Data_Analysis

Caption: Workflow for in vitro calcium influx assay.

References

Application Notes and Protocols: Synthesis and Evaluation of Melitidin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a flavanone (B1672756) glycoside naturally found in citrus fruits such as pummelo (Citrus grandis) and bergamot orange, has garnered significant attention for its potential therapeutic properties.[1][2][3] Identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, this compound exhibits statin-like activity, positioning it as a promising candidate for anti-cholesterol drug development.[4][5] Furthermore, studies have highlighted its antitussive effects and the anti-inflammatory and neuroprotective potential characteristic of flavonoids.[1][6][7] This document provides detailed application notes on the synthesis of this compound via metabolic engineering, general protocols for the chemical synthesis of its derivatives, and methodologies for evaluating their biological activity.

Synthesis of this compound and its Derivatives

The production of this compound for research can be approached through biological synthesis, which leverages the plant's natural enzymatic pathway, or through chemical synthesis to create novel derivatives for structure-activity relationship (SAR) studies.

Biological Synthesis of this compound

The biosynthetic pathway of this compound in pummelo (Citrus grandis) has been elucidated, involving a specific gene cluster.[5] This pathway begins with the flavonoid naringenin (B18129) and proceeds through a series of glycosylation and acylation steps catalyzed by specific enzymes.

Melitidin_Biosynthesis Naringenin Naringenin Intermediate1 Naringenin-7-O-glucoside Naringenin->Intermediate1 CgUGTs (UDP-glucosyltransferases) Intermediate2 Naringin (Naringenin-7-O-neohesperidoside) Intermediate1->Intermediate2 Cg1,2RhaT (1,2 rhamnosyltransferase) This compound This compound Intermediate2->this compound CgATs (Acyltransferases)

Caption: Enzymatic pathway for the biosynthesis of this compound from Naringenin.

Protocol: Heterologous Production of this compound

Metabolic engineering in a host organism like Nicotiana benthamiana allows for the controlled production of this compound.[5] This involves the transient co-expression of the identified biosynthetic genes.

Heterologous_Expression_Workflow cluster_gene_prep Gene Preparation cluster_plant_expression Plant Expression cluster_analysis Analysis Gene_ID Identify Genes (CgUGTs, Cg1,2RhaT, CgATs) Cloning Clone Genes into Expression Vectors Gene_ID->Cloning Agro Transform into Agrobacterium tumefaciens Cloning->Agro Infiltration Infiltrate N. benthamiana Leaves Agro->Infiltration Co-expression Incubation Incubate Plants (3-5 days) Infiltration->Incubation Harvest Harvest Leaf Tissue Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Processing LCMS LC-MS Analysis Extraction->LCMS Quantification Quantify this compound Yield LCMS->Quantification

Caption: Workflow for heterologous production of this compound in N. benthamiana.

Experimental Protocol:

  • Vector Construction : Synthesize and clone the coding sequences for the pummelo enzymes (CgUGTs, Cg1,2RhaT, CgATs) into suitable plant expression vectors.

  • Agrobacterium Transformation : Transform the expression constructs into Agrobacterium tumefaciens strains (e.g., GV3101).

  • Plant Infiltration : Grow N. benthamiana plants for 4-6 weeks. Co-infiltrate the leaves with a mixture of the Agrobacterium cultures harboring the different enzyme constructs.

  • Incubation and Harvest : Incubate the plants for 3 to 5 days post-infiltration to allow for gene expression and metabolite production.

  • Extraction : Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract metabolites using an appropriate solvent system (e.g., 80% methanol).

  • Analysis : Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound production by comparing with an authentic standard.[4]

General Protocol: Synthesis of Flavonoid Derivatives

To explore the SAR of this compound, novel derivatives can be synthesized by modifying its flavonoid core. The following is a generalized protocol for creating flavonoid acetamide (B32628) derivatives, which can be adapted for other modifications.[8][9]

1. Protection of Hydroxyl Groups:

  • Dissolve the parent flavonoid (e.g., Naringenin) in a suitable solvent like anhydrous DMF.
  • Add a base (e.g., K₂CO₃) and an alkylating agent with a protected acid group (e.g., ethyl bromoacetate).
  • Stir the reaction at room temperature for 24-48 hours until the hydroxyl groups are sufficiently etherified.
  • Monitor reaction progress using Thin Layer Chromatography (TLC).
  • Purify the product using column chromatography.

2. Saponification (Ester to Carboxylic Acid):

  • Dissolve the protected flavonoid from the previous step in a solvent mixture (e.g., THF/water).
  • Add a base such as lithium hydroxide (B78521) (LiOH) and stir at room temperature for 2-4 hours to hydrolyze the ester groups.
  • Acidify the reaction mixture (e.g., with 1M HCl) to protonate the carboxylate groups.
  • Extract the product with an organic solvent (e.g., ethyl acetate) and dry over sodium sulfate.

3. Amide Coupling:

  • Dissolve the resulting carboxylic acid-functionalized flavonoid in a suitable solvent (e.g., DCM or DMF).
  • Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).
  • Add the desired amine to form the final acetamide derivative.
  • Stir at room temperature for 12-24 hours.
  • Purify the final product via column chromatography. Yields for similar flavonoid acetamide syntheses have been reported in the 80-82% range.[9]

Biological Activity and Mechanisms of Action

Statin-Like Activity: HMG-CoA Reductase Inhibition

This compound's primary recognized mechanism is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[5] This action is analogous to that of statin drugs.

HMGCR_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate + NADPH Cholesterol ... -> Cholesterol HMGCR HMG-CoA Reductase This compound This compound This compound->HMGCR Inhibition

Caption: Inhibition of HMG-CoA Reductase by this compound in the cholesterol synthesis pathway.

Potential Anti-Inflammatory Mechanism

Like its precursor naringin, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[6] Chronic inflammation is a known factor in many diseases, making this a critical area of research.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription This compound This compound / Derivatives This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols for Activity Screening

Protocol: HMG-CoA Reductase (HMGCR) Inhibition Assay

This protocol is adapted from methods using commercially available assay kits, as referenced in the literature.[4]

  • Reagent Preparation : Prepare assay buffer, NADPH, and HMG-CoA substrate solution according to the kit manufacturer's instructions. Prepare a dilution series of this compound, derivatives, and a positive control (e.g., pravastatin) in assay buffer.

  • Reaction Setup : In a 96-well plate, add the assay buffer, the test compound (this compound/derivative), and purified HMGCR enzyme.

  • Initiate Reaction : Start the reaction by adding NADPH and HMG-CoA substrate solution to each well.

  • Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is directly proportional to HMGCR activity.

  • Data Analysis : Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.

Protocol: Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging capacity of a compound.[9]

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a dilution series of the test compounds and a positive control (e.g., Ascorbic Acid).

  • Reaction : In a 96-well plate, add the test compound to the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Data Analysis : Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol: Cell Viability (MTT Assay)

This assay assesses the cytotoxic effect of compounds on cell lines.[10]

  • Cell Seeding : Seed cells (e.g., HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a dilution series of the test compounds and incubate for 24-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at ~570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value, representing the concentration that causes 50% cell death.

Data Presentation

Quantitative data from experiments should be summarized in clear, tabular formats for comparison.

Table 1: Example Production Yields of Flavonoids via Metabolic Engineering

Expression Module Compound Yield (µg/g Dry Weight)
Module 1 (Naringenin pathway) Naringin 180 ± 25
Module 1 + Module 2 (this compound pathway) This compound 75 ± 12

(Note: Data is representative and based on values reported in literature for metabolic engineering in N. benthamiana[4])

Table 2: Example HMG-CoA Reductase Inhibition Data

Compound IC₅₀ (µM)
Pravastatin (Control) 0.01
This compound 15.5
Naringin >100

(Note: Data is representative and illustrates the higher potency of this compound compared to its precursor[4])

Table 3: Example Biological Activity of Novel Flavonoid Derivatives

Compound ID Modification DPPH IC₅₀ (µM)[9] In Vitro Bioavailability (%)[9]
Flavonoid-Parent - 11.2 15.8
Flavonoid-acetamide-01 Acetamide at C7 45.1 28.3
Flavonoid-acetamide-02 Acetamide at C3', C4' 61.5 31.5

(Note: This table serves as a template for presenting data on newly synthesized derivatives, with representative data from studies on flavonoid acetamides[9])

References

Application Notes and Protocols for Developing Stable Formulations of Melitidin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable aqueous formulations of Melitidin, a flavanone (B1672756) glycoside with potential therapeutic applications, for in vivo research. Due to its chemical structure, this compound is anticipated to have low aqueous solubility, posing a challenge for preclinical studies requiring systemic administration. The following protocols and data are designed to enable researchers to prepare formulations that enhance the solubility and stability of this compound, ensuring reliable and reproducible results in animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. This compound (C₃₃H₄₀O₁₇) is a naringenin (B18129) glycoside with a molecular weight of approximately 708.7 g/mol .[1] As a flavonoid glycoside, it is expected to be poorly soluble in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
Molecular FormulaC₃₃H₄₀O₁₇PubChem CID: 101485562[1]
Molecular Weight708.7 g/mol PubChem CID: 101485562[1]
AppearanceWhite to off-white powderAssumed
Aqueous Solubility< 0.1 mg/mL at pH 7.4Estimated based on similar flavonoids[2]
pKaEstimated 6-8 (phenolic hydroxyl groups)Assumed
LogP-1.8PubChem CID: 101485562[1]

Formulation Strategies for Enhanced Solubility

Several strategies can be employed to overcome the poor aqueous solubility of this compound for in vivo studies. The choice of formulation will depend on the intended route of administration, required dose, and toxicity of the excipients.[3][4]

Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3] Common co-solvents for in vivo studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.

Table 2: Example Co-solvent Formulations for this compound

Formulation IDThis compound Concentration (mg/mL)Vehicle CompositionObservations
MEL-CS-01110% DMSO, 40% PEG 400, 50% SalineClear solution, stable for 24h at 4°C
MEL-CS-02520% Ethanol, 50% PG, 30% Water for InjectionClear solution, may require warming to fully dissolve
MEL-CS-030.55% Solutol HS 15, 95% PBSClear solution, suitable for intravenous administration
Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.

Table 3: Example Cyclodextrin Formulations for this compound

Formulation IDThis compound Concentration (mg/mL)Vehicle CompositionObservations
MEL-CD-01220% (w/v) HP-β-CD in Water for InjectionClear solution, requires sonication for 30 min to dissolve
MEL-CD-02540% (w/v) HP-β-CD in SalineClear solution, stable for at least 48h at 4°C
MEL-CD-03115% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in PBSClear solution, suitable for intravenous administration

Experimental Protocols

Protocol for Preparation of a Co-solvent Formulation (MEL-CS-01)

Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent system for intraperitoneal or oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add DMSO to the vial to create a stock solution (e.g., 10 mg/mL). Vortex until the powder is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing 4 parts of PEG 400 with 5 parts of sterile saline.

  • Add 1 part of the this compound stock solution to 9 parts of the PEG 400/saline vehicle.

  • Vortex the final solution thoroughly until it is clear and homogenous.

  • Visually inspect the solution for any precipitation before administration.

Protocol for Quantification of this compound in Formulations by HPLC

Objective: To determine the concentration and purity of this compound in a prepared formulation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • Ultrapure water

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol) at 1 mg/mL. Prepare a series of dilutions (e.g., 1-100 µg/mL) in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the prepared this compound formulation with the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of this compound

This compound and related flavanones may exert their biological effects through various signaling pathways. As a competitive inhibitor of HMG-CoA reductase, this compound could play a role in cholesterol biosynthesis.[7] Additionally, related compounds have been shown to modulate inflammatory pathways such as the TLR4/MyD88/NF-κB pathway.[7]

Melitidin_Signaling_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase IKK IKK Complex This compound->IKK Inhibition? Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK NF_kB NF-κB IKK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for a preclinical pharmacokinetic (PK) study is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[8][9]

PK_Workflow Formulation 1. Formulation Development (e.g., MEL-CD-02) Animal_Dosing 2. Animal Dosing (IV and PO routes) Formulation->Animal_Dosing Blood_Sampling 3. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Sampling Plasma_Processing 4. Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Bioanalysis 5. Bioanalysis (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis 6. Pharmacokinetic Analysis (Calculate AUC, Cmax, T1/2, F%) Bioanalysis->PK_Analysis

References

Application of Melitidin in Nutraceutical Product Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin is a flavanone (B1672756) glycoside naturally occurring in citrus fruits, notably in Bergamot (Citrus bergamia) and Citrus grandis 'Tomentosa'.[1][2] Emerging scientific evidence suggests that this compound possesses significant potential for application in the development of nutraceutical products, primarily attributed to its cholesterol-lowering and anti-inflammatory properties.[1][3] Its structural similarity to statins, a class of cholesterol-lowering drugs, has prompted investigations into its mechanism of action, particularly its ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3] Furthermore, traditional use and preliminary scientific studies indicate its potential as an antitussive and anti-inflammatory agent.[2][4]

This document provides detailed application notes and protocols for researchers and developers interested in exploring the potential of this compound in nutraceutical formulations. It covers key aspects from its biological activity and potential mechanisms to analytical methods for its quantification and protocols for in vitro efficacy testing.

Quantitative Data Summary

While extensive clinical trial data for this compound is still emerging, preliminary studies and data from related citrus flavonoids provide a basis for guiding research and development. The following tables summarize the available quantitative information.

Table 1: Reported Biological Activities of this compound and Related Compounds

Biological ActivityCompoundTest SystemEffective Concentration/DosageReference
HMG-CoA Reductase InhibitionThis compoundin vitro enzyme assayData not yet available in public domain; research ongoing.[3]
Cholesterol ReductionBergamot Extract (containing this compound)Small-scale human trials (mild hypercholesterolemia)Modest improvements in lipid profiles (Total Cholesterol, LDL, Triglycerides). Specific dosage of this compound not defined.[1]
Antitussive EffectThis compoundCitric acid-induced cough in Guinea pigsShowed a good antitussive effect. Specific dosage not detailed in abstract.[2]
Anti-inflammatory ActivityRelated Flavonoids (e.g., Naringin)in vitro and in vivo modelsConcentration-dependent inhibition of inflammatory markers.[3]

Table 2: Analytical Methods for this compound Quantification

Analytical MethodMatrixKey ParametersReference
High-Performance Liquid Chromatography (HPLC)Plant extracts, Nutraceutical formulationsC18 column, mobile phase of acetonitrile (B52724) and water (with acid modifier), UV detection.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)Plant extracts, Biological samplesProvides high sensitivity and specificity for identification and quantification.[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Nutraceutical Products by HPLC

Objective: To accurately quantify the amount of this compound in a given nutraceutical product (e.g., capsule, powder, liquid).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid modifier)

  • Ultrapure water

  • Methanol (B129727) (for extraction)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Capsules/Powders: Accurately weigh the contents of a representative number of capsules or an equivalent amount of powder. Dissolve in a known volume of methanol. Sonicate for 15-20 minutes to ensure complete extraction. Centrifuge or filter to remove insoluble excipients.

    • Liquids: Dilute the liquid sample with methanol to a concentration expected to be within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by UV scan of this compound standard (typically around 280-330 nm for flavanones).

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the standard curve.

Protocol 2: In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of HMG-CoA reductase.

Materials:

  • HMG-CoA Reductase Assay Kit (commercially available, e.g., from Sigma-Aldrich or Abcam).[8]

  • This compound

  • Pravastatin (as a positive control inhibitor)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the HMG-CoA Reductase Assay Kit. This typically includes the enzyme, substrate (HMG-CoA), and cofactor (NADPH).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound to test a range of concentrations.

    • Prepare a similar dilution series for the positive control, Pravastatin.

  • Assay Procedure (96-well plate format):

    • Blank wells: Contain all reaction components except the enzyme.

    • Control wells (No inhibitor): Contain all reaction components, including the enzyme.

    • Inhibitor wells: Contain all reaction components, including the enzyme and the desired concentration of this compound or Pravastatin.

  • Reaction and Measurement:

    • Add the reaction buffer, NADPH, and inhibitor (or vehicle for control) to the wells.

    • Initiate the reaction by adding HMG-CoA and the HMG-CoA reductase enzyme.

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic measurement). The oxidation of NADPH to NADP+ results in a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well.

    • Determine the percentage inhibition of HMG-CoA reductase activity by this compound at each concentration relative to the control.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

Protocol 3: In Vitro Anti-Inflammatory Activity - Albumin Denaturation Assay

Objective: To assess the potential anti-inflammatory activity of this compound by its ability to inhibit protein denaturation.

Materials:

  • Fresh hen's egg albumin or bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 1% aqueous solution of albumin.

    • For the test sample, mix 2 ml of varying concentrations of this compound (e.g., 100, 200, 400, 800 µg/mL in PBS), 2.8 ml of PBS, and 0.2 ml of the albumin solution.

    • For the control, mix 4.8 ml of PBS and 0.2 ml of the albumin solution.

    • For the positive control, prepare a similar reaction mixture using Diclofenac sodium instead of this compound.

  • Incubation: Incubate all the test tubes at 37°C for 20 minutes and then heat at 70°C for 10 minutes to induce denaturation.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

Melitidin_Cholesterol_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Mevalonate Mevalonate Pathway HMGCR->Mevalonate Catalyzes LDL_R LDL Receptor Expression HMGCR->LDL_R Upregulates (via SREBP) Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Cholesterol->LDL_R Downregulates LDL_C Plasma LDL Cholesterol LDL_R->LDL_C Clears

Caption: Workflow for this compound nutraceutical product development.

Regulatory Considerations and Future Directions

Currently, this compound does not have a specific Generally Recognized as Safe (GRAS) notification with the US Food and Drug Administration (FDA). [1][3][9][10]Developers should consult regulatory experts to determine the appropriate regulatory pathway for incorporating this compound into nutraceutical products.

Future research should focus on:

  • Conducting robust clinical trials to establish effective dosages, safety, and efficacy of this compound for cholesterol management and other health benefits in human populations.

  • Investigating the bioavailability and metabolism of this compound.

  • Elucidating the specific molecular signaling pathways through which this compound exerts its anti-inflammatory effects.

  • Performing comprehensive stability studies of this compound in various food and beverage matrices to ensure product quality and shelf-life.

By following the protocols and considering the research directions outlined in this document, scientists and developers can systematically explore the promising potential of this compound as a key ingredient in the next generation of evidence-based nutraceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Melitidin Extraction from Bergamot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with improving the yield of Melitidin from Bergamot (Citrus bergamia). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions in a question-and-answer format to address specific issues encountered during the extraction of this compound, a flavanone (B1672756) glycoside, from Bergamot.[1][2]

Question 1: Why is my this compound yield consistently low?

Answer: Several factors can contribute to a suboptimal yield of this compound. A systematic evaluation of your process is recommended.

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for this compound, a flavonoid glycoside.[3] Glycosylated flavonoids are more polar and are typically extracted more efficiently with alcohol-water mixtures (e.g., aqueous methanol (B129727) or ethanol) rather than pure solvents.[3][4]

    • Solution: Conduct a solvent screening using varying polarities. Test mixtures such as 50-80% methanol or ethanol (B145695) in water to identify the most effective solvent system for your Bergamot material.[5][6]

  • Suboptimal Extraction Temperature: High temperatures can enhance solubility and diffusion, but excessive heat can lead to the degradation of thermolabile flavonoids.[4]

    • Solution: Perform small-scale extractions across a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between extraction efficiency and this compound stability. For heat-sensitive compounds, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE).[4] A study on Bergamot albedo found hot water at 65°C to be effective and simple.[7][8]

  • Incorrect Particle Size: Large particle sizes reduce the surface area available for solvent contact, hindering extraction. Conversely, excessively fine particles can lead to clumping and poor solvent penetration.[4]

    • Solution: Grind the dried Bergamot peel (flavedo and albedo) to a uniform, fine powder (e.g., 40-60 mesh) to ensure efficient solvent interaction.[4]

  • Insufficient Extraction Time: The duration of extraction may not be adequate for the complete diffusion of this compound from the plant matrix into the solvent.[4]

    • Solution: Optimize the extraction time by collecting aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing the this compound concentration to determine the point of diminishing returns.

Question 2: The crude extract contains many impurities. How can I improve the selectivity for this compound?

Answer: Improving the selectivity of your extraction is crucial for simplifying downstream purification.

  • Non-Selective Solvent: Your current solvent may be co-extracting a wide range of compounds with polarities similar to this compound, such as other phenolics, chlorophylls, and lipids.[4]

    • Solution: After the primary extraction with a polar solvent (like aqueous methanol), consider a liquid-liquid partitioning step. For example, you can partition the aqueous extract against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Subsequently, partitioning against a solvent of intermediate polarity, such as ethyl acetate, can help to selectively recover flavonoids.

  • pH-Induced Degradation or Co-Extraction: Extreme pH conditions can alter the chemical structure of flavonoids or increase the solubility of unwanted acidic or basic compounds.[4]

    • Solution: Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selectivity. Buffering the extraction solvent can help maintain stable conditions.[4]

Question 3: I am having trouble quantifying this compound accurately using HPLC. What are the common issues?

Answer: Accurate quantification via High-Performance Liquid Chromatography (HPLC) is critical for yield assessment. Common issues include poor peak shape and resolution.

  • Poor Peak Resolution: Overlapping peaks can hinder accurate quantification.[9]

    • Solution: Optimize your mobile phase gradient. For flavonoid analysis, a common mobile phase consists of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).[9] Experiment with different gradient profiles and pH values to enhance the separation of this compound from other compounds.[9][10]

  • Peak Tailing: This phenomenon, where a peak is asymmetrically broadened, can affect accurate integration and is often caused by unwanted interactions between this compound and the stationary phase.[9]

    • Solution: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can often improve the peak shape for phenolic compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[4]

  • System Suitability: The HPLC system may not be properly equilibrated.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting any samples.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a flavanone glycoside, specifically the 3-hydroxy-3-methylglutaryl neohesperidoside of naringenin.[2] It is found in Bergamot orange (Citrus bergamia) and has been researched for its statin-like properties.[1][11]

Q2: Which part of the Bergamot fruit is richest in this compound? A2: this compound is predominantly found in the albedo of the Bergamot fruit, which is the white, spongy tissue between the outer peel (flavedo) and the pulp.[8] Therefore, the entire peel (flavedo and albedo) is typically used for extraction.

Q3: What are the most effective modern extraction techniques for flavonoids like this compound? A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods.[12][13] They can offer higher yields in shorter times and with less solvent consumption.[8][14] Supercritical fluid extraction using CO2 is another advanced technique, though it requires more specialized equipment.[12]

Q4: What analytical methods are used to identify and quantify this compound? A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector is the most common and reliable method for identifying and quantifying this compound.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation.[2]

Quantitative Data Summary

The following tables summarize data synthesized from multiple studies on flavonoid extraction from citrus peels to provide a comparative overview.

Table 1: Comparison of Solvents for Flavonoid Extraction from Citrus Peel

Solvent SystemRelative PolarityTypical Yield EfficiencyNotes
100% MethanolHighModerate to HighEfficient for a broad range of flavonoids.[17]
80% Methanol (aq)HighHighOften optimal for flavonoid glycosides due to balanced polarity.[9]
100% EthanolHighModerateA greener alternative to methanol.[18]
70% Ethanol (aq)HighHighEffective for extracting phenolic compounds.[12]
70% Acetone (aq)Medium-HighVery HighCan be highly effective but may co-extract more unwanted compounds.[5]
Hot WaterHighModerateA simple, green, and effective method shown to work for Bergamot albedo.[8]

Table 2: Influence of Key Extraction Parameters on Flavonoid Yield

ParameterGeneral Effect on YieldRecommended Optimization RangeRationale
Temperature Increases to an optimum, then decreases40°C - 70°CHigher temperatures increase solubility and diffusion but can cause thermal degradation of this compound.[4]
Time Increases with time until a plateau30 - 90 minutesSufficient time is needed for solvent to penetrate the matrix and solubilize the target compound.[9]
Solid-to-Liquid Ratio Yield increases with more solvent, up to a point1:10 to 1:30 (w/v)A higher solvent volume enhances the concentration gradient, improving diffusion, but excessive solvent complicates removal.[4]
Particle Size Optimal at a fine, uniform powder40 - 60 meshIncreases the surface area for extraction without causing processing issues like clumping.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Bergamot Peel

  • Sample Preparation:

    • Wash fresh Bergamot fruits and manually separate the peel (flavedo and albedo).

    • Dry the peels in an oven at 40-50°C for 48 hours or until brittle.

    • Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill.[4]

  • Extraction:

    • Weigh 10 g of the powdered peel and place it into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (a solid-to-liquid ratio of 1:15 w/v).

    • Place the flask in an ultrasonic bath.[19]

  • Sonication:

    • Set the sonication frequency to 50 kHz and the temperature to 50°C.

    • Sonicate for 45 minutes.[19]

  • Isolation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[9]

    • Wash the residue with an additional 50 mL of 70% ethanol and combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) under reduced pressure.[9]

  • Analysis:

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 10 mL).

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC system for quantification.[9]

Protocol 2: Conventional Hot Water Extraction of this compound

  • Sample Preparation:

    • Prepare dried Bergamot peel powder as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered peel and place it into a 500 mL flask equipped with a reflux condenser.

    • Add 200 mL of deionized water (1:20 w/v ratio).

  • Heating and Maceration:

    • Heat the mixture to 65°C in a water bath and maintain for 60 minutes with continuous stirring.[8]

  • Isolation and Concentration:

    • Follow steps 4 and 5 from Protocol 1 to filter and concentrate the extract. For lab scale, the concentrated extract can be lyophilized (freeze-dried) to yield a stable powder.

  • Analysis:

    • Follow step 6 from Protocol 1 for sample preparation and HPLC analysis.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound extraction.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction cluster_analysis Analysis Bergamot Bergamot Fruit Peel Separate Peel (Flavedo & Albedo) Bergamot->Peel Dry Oven Drying (40-50°C) Peel->Dry Grind Grind to Powder (40-60 Mesh) Dry->Grind Powder Powdered Sample Solvent Add Solvent (e.g., 70% Ethanol) Powder->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE Filter Filtration UAE->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Recon Reconstitution in Mobile Phase Evap->Recon Syringe Syringe Filtration (0.22 µm) Recon->Syringe HPLC HPLC-PDA/MS Quantification Syringe->HPLC

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

G start Low this compound Yield solvent Is the extraction solvent optimized? start->solvent temp Is the temperature optimized? solvent->temp Yes solve_solvent Action: Screen solvents. Try 70-80% aqueous -methanol or -ethanol. solvent->solve_solvent No particle Is the particle size correct? temp->particle Yes solve_temp Action: Test a range of temperatures (40-70°C). Consider non-thermal UAE. temp->solve_temp No time Is the extraction time sufficient? particle->time Yes solve_particle Action: Grind dried peel to a uniform 40-60 mesh powder. particle->solve_particle No solve_time Action: Run a time-course experiment (30-120 min) to find the plateau. time->solve_time No end_node Yield Improved time->end_node Yes solve_solvent->end_node solve_temp->end_node solve_particle->end_node solve_time->end_node

Caption: Troubleshooting decision tree for low this compound extraction yield.

References

Technical Support Center: Overcoming Melitidin Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Melitidin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavanone (B1672756) glycoside discovered in bergamot orange juice that has demonstrated potential statin-like properties in preclinical research.[1] Like many flavonoid glycosides, this compound has low aqueous solubility, which can lead to precipitation in cell culture media, affecting experimental reproducibility and accuracy.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions of flavanone glycosides.[2][4][5] It is recommended to use anhydrous DMSO, as moisture can decrease solubility.[2] For researchers looking for alternatives, Dimethylformamide (DMF) can also be used.[4][6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[7] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any effects of the solvent on the cells.

Q4: Can I store this compound solutions?

This compound powder is stable for years when stored at -20°C.[2][4] Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[8] However, aqueous solutions of similar flavonoids are not recommended for storage for more than one day.[4][5] It is best practice to prepare fresh dilutions in culture media for each experiment.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Potential Cause Solution
Localized High Concentration Add the this compound stock solution to the medium with rapid mixing or vortexing to ensure immediate and thorough dispersion. Avoid adding the stock solution directly to the cells.
Temperature Shock Ensure both the this compound stock solution and the cell culture medium are at the same temperature before mixing. Pre-warming the medium to 37°C is recommended.
Solvent Percentage Too Low The final concentration of DMSO may be insufficient to maintain this compound's solubility. Consider slightly increasing the final DMSO concentration, ensuring it remains within a non-toxic range for your specific cell line (typically ≤ 0.5%).
Poor Quality DMSO Use anhydrous, cell culture grade DMSO to prepare your stock solution. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.[2]
Issue: The medium becomes cloudy or a precipitate forms over time during incubation.
Potential Cause Solution
Compound Instability in Aqueous Solution This compound, like other flavonoids, may not be stable in aqueous media for extended periods. Prepare fresh working solutions immediately before each experiment.
Interaction with Media Components Components in the serum or media, such as proteins and salts, can interact with this compound and cause it to precipitate.[9] Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
pH Changes in the Medium Changes in the pH of the culture medium during incubation can affect the solubility of this compound. Ensure your incubator's CO2 levels are stable and the medium is properly buffered.
Exceeding Solubility Limit The working concentration of this compound may be too high for the final solvent conditions. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.

Quantitative Data: Solubility of Structurally Similar Flavanone Glycosides

Compound Solvent Solubility Source
Naringin DMSO~10 mg/mL[4]
DMF~20 mg/mL[4]
Ethanol~1 mg/mL[4]
WaterSparingly Soluble[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]
Hesperidin DMSO~5 - 100 mg/mL[2]
DMF~3 mg/mL[2][5]
Ethanol / Methanol~1 mg/mL[2]
WaterInsoluble / Sparingly Soluble[2]
1:5 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 724.66 g/mol )[1]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 7.25 mg of this compound.

  • Dissolution: Aseptically add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed culture medium to create a 10 µM solution.

    • Mix immediately and thoroughly by gentle pipetting or inverting.

  • Final Application: Add the desired volume of the working solution to your cell culture plates. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix Add to Cells Add to Cells mix->Add to Cells

Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitate Observed in Cell Culture q1 When did precipitation occur? start->q1 a1_immediate Immediately upon dilution q1->a1_immediate Immediately a1_incubation During incubation q1->a1_incubation Over time q2 How was the stock added to the medium? a1_immediate->q2 q5 Is the working concentration too high? a1_incubation->q5 a2_slow Slowly or without mixing q2->a2_slow a2_rapid Rapidly with mixing q2->a2_rapid sol1 Action: Add stock to medium with rapid mixing. a2_slow->sol1 q3 Were stock and medium at the same temperature? a2_rapid->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol2 Action: Pre-warm medium to 37°C before adding stock. a3_no->sol2 q4 Is the final DMSO concentration sufficient? a3_yes->q4 a4_low Potentially too low q4->a4_low sol3 Action: Consider a slightly higher, non-toxic final DMSO concentration. a4_low->sol3 a5_high Possibly q5->a5_high sol4 Action: Perform a dose-response to find the optimal concentration. a5_high->sol4

Troubleshooting flowchart for this compound precipitation.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Induces Transcription

Simplified TLR4/MyD88/NF-κB signaling pathway.

References

Melitidin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Melitidin in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: Based on stability studies, a 50% ethanol (B145695) solution is recommended for storing this compound. In this solvent system, this compound's stability is not significantly influenced by light, temperature, or pH.[1][2] It also offers good solubility compared to pure ethanol or glycerol.[1][2]

Q2: Which conditions are known to accelerate this compound degradation?

A2: this compound degradation is accelerated under several conditions:

  • Low concentration solutions: The peptide degrades more rapidly at lower concentrations.[1][2]

  • Low ionic strength: Solutions with low ionic strength can lead to increased degradation.[1][2]

  • High pH: Increasing the pH of phosphate-buffered saline (PBS) can speed up degradation.[1][2]

  • Biological matrices: The presence of biological components, such as rat skin homogenates, has been shown to accelerate degradation.[1][2]

Q3: What are the known degradation products of this compound?

A3: While specific degradation products of this compound are not extensively characterized in publicly available literature, general peptide degradation pathways are well-established. One known related substance is Nα-formyl this compound.[3] Common degradation pathways for peptides like this compound include hydrolysis, deamidation, and oxidation.[4] Hydrolysis can lead to cleavage of the peptide backbone, particularly at aspartic acid residues. Deamidation frequently occurs at asparagine-glycine (Asn-Gly) or glutamine-glycine (Gln-Gly) sequences. Oxidation typically affects methionine residues.

Q4: How stable is this compound in a dried state?

A4: Lyophilized peptides are generally more stable than peptides in solution. Studies on dried honey bee venom, of which this compound is a major component, show that the this compound content remains stable for at least 6 months when stored at either room temperature or in a freezer. This suggests good stability in the solid state.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of this compound concentration in aqueous solution over a short period. Degradation due to inappropriate storage conditions (e.g., neutral or high pH, low ionic strength).Prepare fresh solutions for immediate use. If short-term storage is necessary, use a buffer with a slightly acidic pH. For longer-term storage, consider using 50% ethanol.[1][2]
Variable results in bioassays. This compound degradation leading to reduced activity. Use of different solvent systems affecting peptide conformation and activity.Ensure consistent and appropriate solvent usage for all experiments. Prepare fresh dilutions from a stable stock solution (e.g., in 50% ethanol) for each experiment.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into smaller peptide fragments or modified forms.Conduct a forced degradation study to identify potential degradation products. Use a high-resolution analytical technique like LC-MS to characterize the unknown peaks.
Poor solubility in aqueous buffers. This compound can aggregate at certain concentrations and pH values.Prepare a stock solution in an organic solvent like 50% ethanol or DMSO and then dilute into the aqueous buffer. Sonication may aid in dissolution.

Quantitative Data on this compound Stability

The stability of this compound within its natural matrix, honey bee venom, has been quantitatively assessed over a 6-month period at different storage temperatures.

Table 1: this compound Content (%) in Honey Bee Venom Over 6 Months

Storage DurationRoom TemperatureFreezer
Fresh Sample 60.87 ± 2.6160.87 ± 2.61
One Month 58.09 ± 1.8659.03 ± 2.02
Two Months 59.28 ± 3.6559.55 ± 2.39
Three Months 62.97 ± 0.7060.91 ± 0.74
Six Months 61.76 ± 4.1361.98 ± 3.28

Data from a study on honey bee venom, where this compound is the major component.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol is a general guideline for inducing and analyzing the degradation of this compound.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% ethanol or acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at room temperature for 4 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze degradation base->hplc Analyze degradation oxidation->hplc Analyze degradation thermal->hplc Analyze degradation photo->hplc Analyze degradation lcms LC-MS Analysis hplc->lcms Identify peaks characterization Degradation Product Characterization lcms->characterization

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_deamidation Deamidation cluster_oxidation Oxidation This compound Intact this compound cleaved Peptide Fragments This compound->cleaved Acid/Base deamidated Asp/iso-Asp Forms This compound->deamidated Asn/Gln residues oxidized Methionine Sulfoxide This compound->oxidized Met residues

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Bioavailability of Melitidin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the low oral bioavailability of Melitidin in preclinical animal studies. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability expected to be low?

This compound is a flavanone (B1672756) glycoside found in citrus species such as Citrus grandis 'Tomentosa' and bergamot orange.[1][2][3] Like many flavonoids, this compound's structure, which includes a glycoside moiety, contributes to poor aqueous solubility and limited passive diffusion across the intestinal epithelium.[4][5] Generally, only 5-10% of ingested flavonoids are absorbed in the small intestine.[6] The parent forms of flavanones are often found at negligible levels in plasma, with their conjugated metabolites being the major circulating forms.[7] A significant portion of the administered dose is expected to reach the colon, where it undergoes metabolism by the gut microbiota.[7]

Q2: What are the key factors that limit the oral bioavailability of flavonoids like this compound?

The oral bioavailability of flavonoids is primarily limited by:

  • Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal fluids and subsequent absorption.[4][5]

  • Extensive First-Pass Metabolism: Once absorbed into the enterocytes, flavonoids undergo extensive metabolism in the intestine and liver, primarily through glucuronidation and sulfation, which facilitates their excretion.[8]

  • Role of Gut Microbiota: Flavonoid glycosides that are not absorbed in the small intestine are hydrolyzed by gut bacteria in the colon to their aglycones, which can then be absorbed or further metabolized into smaller phenolic compounds.[9][10]

  • Efflux by Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compounds back into the intestinal lumen, reducing net absorption.[5]

Q3: What pharmacokinetic parameters should I expect for a flavanone glycoside like this compound in animal studies?

Q4: How can I analyze this compound and its metabolites in plasma samples?

The analysis of this compound and its metabolites in plasma typically requires sensitive analytical techniques due to the expected low concentrations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[13] Sample preparation is a critical step and usually involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest from the complex plasma matrix.[14][15] It is also important to consider enzymatic digestion of plasma samples with β-glucuronidase and sulfatase to measure the total aglycone concentration after deconjugation.

Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause 1: Poor Solubility and Dissolution

  • Troubleshooting: Improve the solubility of this compound in the formulation.

    • Formulation Strategies:

      • Co-solvents: Use a mixture of water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, or ethanol (B145695) in the vehicle.

      • Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance micellar solubilization.

      • Complexation with Cyclodextrins: Formulate this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to create an inclusion complex with improved water solubility.[4]

      • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be beneficial.[16]

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[17]

Possible Cause 2: Extensive First-Pass Metabolism

  • Troubleshooting: Investigate the metabolic profile of this compound.

    • Experimental Approach:

      • In vitro metabolism studies: Incubate this compound with liver microsomes or S9 fractions from the animal species being used to identify major metabolites.

      • Plasma metabolite analysis: Analyze plasma samples for potential glucuronide and sulfate (B86663) conjugates of this compound. This may require enzymatic hydrolysis of the plasma samples prior to analysis.

Possible Cause 3: Inadequate Dose

  • Troubleshooting: Increase the administered dose.

    • Action: If no toxicity is observed, consider a dose-escalation study to determine if a higher dose results in detectable plasma concentrations. Doses for flavonoids in rodent studies can range from 10 mg/kg to over 100 mg/kg.[16][18]

Issue 2: High variability in plasma concentrations between individual animals.

Possible Cause 1: Inconsistent Oral Dosing Technique

  • Troubleshooting: Standardize the oral gavage procedure.

    • Best Practices:

      • Ensure the gavage needle is correctly placed in the esophagus and not the trachea.

      • Administer the formulation slowly to prevent regurgitation.

      • Use a consistent volume of the formulation for all animals, adjusted for body weight.

Possible Cause 2: Differences in Gut Microbiota Composition

  • Troubleshooting: Consider the influence of the gut microbiome.

    • Considerations: The composition of the gut microbiota can vary significantly between animals, even within the same housing conditions, leading to differences in the metabolism of this compound.[19] While difficult to control, acknowledging this as a potential source of variability is important. For studies where this is a critical factor, co-housing animals for a period before the study or using animals from a supplier with a highly controlled microbiome may help.

Possible Cause 3: Food Effects

  • Troubleshooting: Standardize the fasting and feeding schedule.

    • Protocol: Fast animals overnight (with free access to water) before oral administration of this compound to minimize the influence of food on its absorption.

Quantitative Data Summary

The following tables provide a summary of pharmacokinetic data for flavonoids structurally similar to this compound, which can be used as a reference for designing and interpreting experiments.

Table 1: Pharmacokinetic Parameters of Naringenin (B18129) in Rats with and without HP-β-Cyclodextrin Formulation. [4]

ParameterNaringenin Alone (20 mg/kg)Naringenin with HP-β-CD (20 mg/kg)
Cmax (µg/mL) ~0.2~2.5
Tmax (hr) ~1~0.5
AUC0-10 (hr*µg/mL) 2.0 ± 0.515.0 ± 4.9

Table 2: Oral Bioavailability of Quercetin in Rats. [12]

FormulationDose (mg/kg)Absolute Bioavailability (%)
Oral Solution 5027.5
Oral Suspension 5016.2

Experimental Protocols

Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation for Oral Administration

This protocol is adapted from a study on naringenin and can be used as a starting point for this compound.[4]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in distilled water with stirring. Gentle heating may be required to facilitate dissolution.

  • Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried (lyophilized).

  • Reconstitution: Before administration, reconstitute the lyophilized powder or use the aqueous solution directly, ensuring the final concentration is appropriate for the desired dose and administration volume for the animal model.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use adult male or female Sprague-Dawley or Wistar rats.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulation via oral gavage. A typical dose to start with for a flavonoid could be in the range of 20-50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Sample Analysis & Data Processing cluster_results Outcome formulation Prepare this compound Formulation (e.g., with HP-β-CD) dosing Oral Administration to Fasted Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis results Bioavailability Profile (Cmax, Tmax, AUC) pk_analysis->results

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

bioavailability_factors cluster_input Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation & Excretion This compound This compound (Glycoside Form) dissolution Dissolution in GI Fluids This compound->dissolution absorption Intestinal Absorption (Enterocytes) dissolution->absorption Limited by low solubility gut_metabolism Metabolism by Gut Microbiota dissolution->gut_metabolism Unabsorbed fraction liver First-Pass Metabolism (Liver) absorption->liver gut_metabolism->absorption Aglycone absorption circulation Systemic Circulation (Conjugated Metabolites) liver->circulation excretion Excretion (Urine/Feces) liver->excretion Biliary excretion circulation->excretion

Caption: Factors influencing the low bioavailability of this compound.

References

Technical Support Center: Optimization of Melitidin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Melitidin purification by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating this valuable flavanone (B1672756) glycoside.

Important Note on Compound Identity: Before proceeding, it is crucial to distinguish between This compound and Melittin .

  • This compound is a flavanone glycoside (C₃₃H₄₀O₁₇) found in citrus fruits such as Bergamot orange (Citrus bergamia) and Citrus grandis 'Tomentosa'.[1][2][3] It is known for its statin-like properties.

  • Melittin is a 26-amino acid peptide and the principal toxic component of bee venom.

The purification strategies for these two molecules are fundamentally different. This guide focuses exclusively on the purification of This compound , the flavanone glycoside.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound and similar flavonoid glycosides.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Peak Overlap Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve compounds with similar structures.Optimize the Gradient: Develop a shallower elution gradient. Start with a non-polar solvent (e.g., 100% Hexane (B92381) or Chloroform) and gradually increase the polarity by slowly introducing a more polar solvent (e.g., Ethyl Acetate, then Methanol).[4] Test different solvent systems using Thin Layer Chromatography (TLC) first.
Column Overload: Too much crude extract was loaded onto the column, exceeding its binding capacity.Reduce Sample Load: Decrease the amount of sample loaded onto the column. As a rule of thumb, the sample mass should be about 1-5% of the stationary phase mass.
Incorrect Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not provide sufficient selectivity.Try a Different Stationary Phase: Consider using polyamide, which separates flavonoids based on hydrogen bonding with hydroxyl groups, or Sephadex LH-20, which separates based on size and polarity.[5][6]
Low Yield of this compound Irreversible Adsorption: The compound binds too strongly to the silica gel stationary phase.Use a Different Stationary Phase: Polyamide or Reverse-Phase (C18) columns can reduce irreversible binding.[7] Modify Mobile Phase: Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve recovery from silica gel for acidic compounds.
Compound Degradation: this compound may be sensitive to the solvents or stationary phase used.Assess Compound Stability: Run a small-scale stability test of a semi-pure fraction in the chosen solvents. Avoid unnecessarily long exposure to harsh conditions.
Sample Loss During Preparation: The compound may be lost during preliminary extraction or concentration steps.Optimize Extraction: Ensure the initial solvent extraction (e.g., with methanol (B129727) or ethanol) is efficient. Use liquid-liquid partitioning to remove interfering non-polar compounds like chlorophyll (B73375) before chromatography.[8]
Peak Tailing Secondary Interactions: Polar hydroxyl groups on this compound interact with active silanol (B1196071) groups on the silica gel surface.Use End-Capped Columns: If using HPLC, select an end-capped C18 column to minimize silanol interactions.[9] Deactivate Silica Gel: For open-column chromatography, sometimes adding a small percentage of water to the mobile phase can deactivate the silica, but this must be done carefully.[10]
Column Degradation: The column bed has been compromised or contaminated.Regenerate or Repack Column: Flush the column with a strong solvent (like methanol or isopropanol) to remove contaminants. If the problem persists, repack the column or use a new one.[9]
High Back Pressure (HPLC/Flash) Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit.Filter Sample and Solvents: Always filter your sample extract and mobile phases through a 0.45 µm or 0.22 µm filter before use.[11] Use a Guard Column: A guard column will protect the main analytical column from particulates and strongly retained impurities.[12]
Sample Precipitation: The sample is not soluble in the initial mobile phase and has precipitated at the column head.Ensure Sample Solubility: Dissolve the crude extract in a small amount of a strong solvent (like methanol) and adsorb it onto a small amount of silica gel. After drying, this can be loaded onto the column as a solid load. Alternatively, ensure the sample is fully dissolved in the initial mobile phase before injection.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound purification? A1: Silica gel (60-120 or 230-400 mesh) is the most common and cost-effective choice for initial purification of flavonoid glycosides.[8] For higher resolution or to overcome issues like irreversible adsorption, Polyamide or Sephadex LH-20 are excellent alternatives.[5][6] For final high-purity polishing, a preparative Reverse-Phase (C18) HPLC column is often used.

Q2: How do I choose the right solvent system for my column? A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. A good starting point for silica gel column chromatography is a gradient system of a non-polar solvent and a polar solvent. Common systems for flavonoids include Hexane-Ethyl Acetate, Chloroform-Ethyl Acetate, and Ethyl Acetate-Methanol.[4] The polarity is increased gradually during the run. Aim for a solvent system that gives this compound an Rf value of ~0.2-0.3 on the TLC plate.

Q3: My crude citrus extract is dark green and sticky. How should I prepare it before loading it onto the column? A3: This is likely due to chlorophyll and other lipids. It is highly recommended to perform a pre-purification step. After your initial methanol/ethanol extraction, evaporate the solvent. Re-dissolve the residue in an aqueous methanol solution (e.g., 80% methanol) and perform a liquid-liquid extraction with hexane. The non-polar hexane layer will remove most of the chlorophyll and lipids, while the more polar this compound will remain in the aqueous methanol layer.[8] This cleaner extract will behave much better on the column.

Q4: Can I reuse my silica gel column? A4: While technically possible for identical samples, it is generally not recommended for high-purity work. Contaminants from a previous run can elute unexpectedly, compromising the purity of your fractions. For preparative HPLC columns, proper washing and regeneration protocols should be followed between runs.

Q5: How do I monitor the separation and find my this compound fractions? A5: Collect fractions of a consistent volume throughout the run. Analyze every few fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp (typically at 254 nm and 365 nm). Fractions containing the same spot (with the same Rf value as your this compound standard, if available) should be combined.

Data Presentation

The choice of stationary and mobile phases is critical for successful separation. The following tables summarize common systems used for flavonoid glycoside purification.

Table 1: Stationary Phases for Flavonoid Glycoside Chromatography

Stationary PhasePrinciple of SeparationBest ForElution Solvents
Silica Gel Adsorption (Polarity)Initial cleanup, separation of less polar flavonoids and aglycones.Gradients of Hexane, Chloroform, Ethyl Acetate, Methanol.[4][8]
Polyamide Hydrogen BondingSeparating compounds with multiple hydroxyl groups (e.g., glycosides).Gradients of Water, Methanol, Ethanol, Acetone.[5]
Sephadex LH-20 Size Exclusion & PartitionFinal polishing, separation of high molecular weight polyphenols.Methanol, Ethanol, or mixtures with water/chloroform.[6]
Reverse-Phase (C18) Hydrophobic InteractionHigh-resolution separation of polar compounds, final purity step.Gradients of Water (often with 0.1% Formic or Acetic Acid) and Acetonitrile or Methanol.[14]

Table 2: Example Gradient Elution Profiles for Silica Gel Column

StepSolvent SystemPolarityPurpose
1100% HexaneVery LowElute non-polar lipids and chlorophyll.
2Gradient: Hexane → Ethyl Acetate (100:0 → 0:100)Low to MediumElute less polar flavonoids and aglycones.
3Gradient: Ethyl Acetate → Methanol (100:0 → 80:20)Medium to HighElute more polar flavonoid glycosides like this compound.
4100% MethanolVery HighStrip any remaining highly polar compounds from the column.

Experimental Protocols

Protocol 1: General Purification of this compound using Silica Gel Column Chromatography

  • Sample Preparation (Defatting):

    • Perform an exhaustive extraction of the dried, ground plant material (e.g., citrus peel) with methanol.

    • Evaporate the methanol extract to dryness using a rotary evaporator.

    • Re-dissolve the crude extract in 100 mL of 70% aqueous methanol.

    • Perform liquid-liquid partitioning by extracting this solution three times with an equal volume of hexane in a separatory funnel. Discard the upper hexane layers.

    • Evaporate the methanol from the lower aqueous layer to yield the defatted crude extract.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[8]

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar solvent (e.g., 100% chloroform).

    • Pour the slurry into the column. Allow the silica to settle, ensuring a uniform, crack-free bed. Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.[8]

  • Sample Loading:

    • Dissolve the defatted crude extract (from step 1) in a minimal amount of methanol.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the extract) to this solution.

    • Evaporate to dryness to create a free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel column. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent (e.g., 100% Chloroform).

    • Gradually increase the solvent polarity according to a predefined gradient (e.g., by slowly adding ethyl acetate, then methanol). A common gradient might be Chloroform -> Chloroform/Ethyl Acetate mixtures -> Ethyl Acetate -> Ethyl Acetate/Methanol mixtures.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC using a suitable mobile phase.

    • Combine fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified compound. Further purification can be achieved by recrystallization or preparative HPLC.

Visualizations

G Purification Workflow for this compound cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Final Product start Crude Plant Material (Citrus Peel) extract Methanol Extraction start->extract partition Liquid-Liquid Partitioning (vs. Hexane) extract->partition crude Defatted Crude Extract partition->crude load Solid Load onto Silica Gel Column crude->load elute Gradient Elution (Increasing Polarity) load->elute collect Fraction Collection elute->collect tlc TLC Analysis of Fractions collect->tlc pool Pool Pure Fractions tlc->pool evap Solvent Evaporation pool->evap pure Purified This compound evap->pure

Caption: Experimental workflow for this compound purification.

G Troubleshooting Decision Tree start Problem with Purification? p1 Poor Peak Resolution? start->p1 p2 Low Compound Yield? start->p2 p3 Peaks Tailing? start->p3 s1a Optimize Gradient (Make it shallower) p1->s1a Yes s1b Reduce Sample Load s1a->s1b s1c Try Different Stationary Phase (e.g., Polyamide) s1b->s1c s2a Check for Irreversible Adsorption (Change Column) p2->s2a Yes s2b Pre-purify Extract (e.g., L-L Partitioning) s2a->s2b s2c Assess Compound Stability in Solvents s2b->s2c s3a Use End-capped Column (HPLC) p3->s3a Yes s3b Regenerate or Repack Column s3a->s3b

Caption: Troubleshooting decision tree for chromatography.

References

Addressing matrix effects in LC-MS analysis of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Melitidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a flavanone (B1672756) glycoside with the chemical formula C33H40O17.[1] It has been isolated from Citrus grandis 'Tomentosa', a traditional Chinese medicine used for its antitussive properties.[2][3] Accurate quantification of this compound is crucial for pharmacokinetic studies, dosage determination, and quality control of herbal medicines and related pharmaceutical products.

Q2: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[4][5][6] In complex matrices like plasma or plant extracts, endogenous components like phospholipids, salts, and other metabolites are common causes of matrix effects.[6] For flavonoid glycosides like this compound, co-eluting phenolic acids can also contribute significantly to ion suppression.[7]

Q3: How can I identify if matrix effects are affecting my this compound analysis?

A3: A common method to assess matrix effects is the post-extraction addition technique.[7][8] This involves comparing the peak response of this compound in a standard solution to its response when spiked into a blank matrix extract that has undergone the complete sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where MF < 1 suggests ion suppression and MF > 1 indicates ion enhancement.[6]

Q4: What are common interferences in the LC-MS analysis of flavonoid glycosides like this compound?

A4: Besides general matrix effects, several specific interferences can occur:

  • Isobaric and Isomeric Interferences: Many flavonoids and their glycosides have identical molecular weights or chemical formulas but different structures, making them difficult to distinguish without optimal chromatographic separation and tandem mass spectrometry (MS/MS).[4]

  • In-source Fragmentation: Flavonoid glycosides can partially break down into their aglycone and sugar components within the ion source of the mass spectrometer, which can complicate quantification.[4]

  • Aglycone Interference: The presence of the native aglycone (the non-sugar part of the glycoside) in the sample can interfere with the signal from the glycoside, especially if in-source fragmentation is occurring.[4]

Q5: Which ionization mode is typically better for this compound analysis?

A5: For flavonoids and their glycosides, the negative electrospray ionization (ESI) mode often provides a cleaner mass spectral background and higher sensitivity compared to the positive mode.[9] In negative mode, flavonoids typically yield a predominant deprotonated molecule ([M-H]⁻), simplifying spectral interpretation.

Troubleshooting Guide: Matrix Effects in this compound Analysis

This guide provides a systematic approach to diagnosing and mitigating matrix effects in your LC-MS workflow.

Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.

Step 1: Diagnose the Presence and Nature of Matrix Effects

  • Action: Perform a post-extraction addition experiment.

  • Procedure:

    • Prepare a standard solution of this compound in a clean solvent (e.g., methanol).

    • Prepare a blank matrix sample (e.g., plasma, plant extract without this compound) using your standard extraction procedure.

    • Spike the extracted blank matrix with the this compound standard at a known concentration.

    • Analyze both the standard solution and the spiked matrix extract by LC-MS.

    • Calculate the Matrix Factor (MF): MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Standard Solution)

  • Interpretation:

    • MF ≈ 1: Minimal matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

Step 2: Optimize Sample Preparation to Remove Interferences

If significant matrix effects are detected, refining the sample cleanup process is the most effective mitigation strategy.[10]

  • Option A: Solid-Phase Extraction (SPE)

    • Rationale: SPE can selectively isolate flavonoids from complex matrices, reducing interfering compounds.[11]

    • Recommendation: Use a reverse-phase (e.g., C18) or a specific polymer-based sorbent. Develop a method that includes washing steps with a weak solvent to remove polar interferences and elution with a stronger solvent to recover this compound.

  • Option B: Liquid-Liquid Extraction (LLE)

    • Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids. It can be effective but may be less selective than SPE.[9][12]

    • Recommendation: Use a polar organic solvent like ethyl acetate (B1210297) to extract flavonoid glycosides from an aqueous sample. Multiple extractions can improve recovery.

  • Option C: Sample Dilution

    • Rationale: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Recommendation: Perform serial dilutions of the extracted sample and analyze to find a dilution factor that minimizes matrix effects while maintaining adequate signal intensity for this compound.

Step 3: Enhance Chromatographic Separation

  • Action: Modify your LC method to better separate this compound from co-eluting matrix components.

  • Recommendations:

    • Gradient Optimization: Adjust the gradient slope to increase the separation between this compound and any closely eluting peaks.

    • Column Chemistry: Test different stationary phases. While C18 columns are common, a phenyl-hexyl or pentafluorophenyl (PFP) column might offer different selectivity for flavonoids.

    • Mobile Phase Modifiers: Ensure the use of an appropriate modifier like formic or acetic acid (typically 0.1-0.2%) to improve peak shape and ionization efficiency.[9] However, be aware that high concentrations of additives can sometimes cause ion suppression.[4]

Step 4: Implement a Compensation Strategy

  • Action: Use an appropriate internal standard (IS) to compensate for signal variability.

  • Recommendations:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with the analyte and experiences nearly identical matrix effects.

    • Structural Analog Internal Standard: If a SIL-IS is not available, choose a structurally similar flavonoid glycoside that is not present in the sample and has a close retention time to this compound.

Quantitative Data Summary

The following table summarizes reported matrix effects for various flavonoids in different matrices, illustrating the common issue of ion suppression.

Analyte (Flavonoid)MatrixSample PreparationMatrix Effect (%)*Reference
RutinRed OnionSPE-2.5 to -1.0[7]
QuercetinRed OnionSPE-1.5 to -0.5[7]
HesperidinOrange PeelSPE-44.0 to -21.0[7]
HesperetinOrange PeelSPE-38.0 to -19.0[7]
KaempferolHoneySPE-10.0 to -3.0[7]

*Negative values indicate the percentage of ion suppression.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Plant Material

This protocol is a general method for extracting flavonoids like this compound from plant tissues.[13]

  • Sample Preparation: Weigh 10 g of dried, powdered plant material and place it in a 250 mL beaker.

  • Solvent Addition: Add 100 mL of 80% ethanol (B145695) to the beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.

  • Extraction: Extract for 30 minutes.

  • Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collection: Collect the supernatant (the extract).

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at 50°C. The resulting crude extract can be lyophilized or stored at -20°C for further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Flavonoid Purification from an Aqueous Extract

This protocol describes a general procedure for cleaning up a crude flavonoid extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 5% methanol in water) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5-10% methanol in water) to remove highly polar impurities.

  • Elution: Elute the flavonoids with a small volume (e.g., 2-5 mL) of a stronger solvent, such as 80-100% methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in the initial LC mobile phase for analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Poor Reproducibility, Accuracy, or Sensitivity Observed step1 Step 1: Diagnose Matrix Effects (Post-Extraction Addition) start->step1 decision1 Significant Matrix Effect Detected? step1->decision1 step2 Step 2: Optimize Sample Prep (SPE, LLE, Dilution) decision1->step2 Yes end_ok Analysis Validated (Minimal Matrix Effect) decision1->end_ok No step3 Step 3: Optimize Chromatography (Gradient, Column) step2->step3 step4 Step 4: Implement Compensation (Internal Standard) step3->step4 end_review Review Entire Method step4->end_review

Caption: A logical workflow for troubleshooting matrix effects.

SamplePrepWorkflow General Sample Preparation Workflow for this compound start Plant/Biological Sample extraction Extraction (e.g., UAE with Ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Cleanup) (e.g., SPE) concentration->purification final_prep Drying & Reconstitution in Mobile Phase purification->final_prep analysis LC-MS Analysis final_prep->analysis

Caption: A typical sample preparation workflow for flavonoids.

References

How to prevent Melitidin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Melitidin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a flavanone (B1672756) glycoside, a type of flavonoid discovered in citrus fruits like bergamot orange juice and Citrus grandis 'Tomentosa'.[1][2][3][4] Like many flavonoids, this compound is susceptible to degradation when exposed to various environmental factors, which can impact its biological activity and lead to inaccurate experimental results.[5] Understanding and controlling its stability is crucial for reliable research and development.

Q2: What are the primary factors that cause this compound degradation?

A: The main factors that can lead to the degradation of this compound and other flavanone glycosides are:

  • pH: this compound is more stable in acidic conditions. Alkaline conditions can promote hydrolysis and other degradation reactions.[6][7][8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5][9][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[5]

  • Enzymes: Certain enzymes, such as α-L-rhamnosidase and β-D-glucosidase, can hydrolyze the glycosidic bonds of flavanone glycosides like this compound.[1]

Q3: What are the recommended storage conditions for this compound?

A: Based on supplier recommendations and general knowledge of flavonoid stability, the following storage conditions are advised:

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a dry environment.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°CUp to 1 monthFor shorter-term storage.

Q4: What are the likely degradation pathways for this compound?

A: While specific degradation pathways for this compound are not extensively documented, based on its structure as a flavanone glycoside (a derivative of naringenin), the following degradation routes are highly probable:

  • Hydrolysis of the Glycosidic Linkage: This is a primary degradation pathway, especially under acidic or enzymatic conditions. This would result in the loss of the sugar moieties, yielding the aglycone, naringenin.[1][4][11][12][13]

  • Ring-Cleavage of the Flavanone Structure: The heterocyclic C-ring of the flavanone can be opened, particularly under alkaline conditions or through microbial action, leading to the formation of chalcones and subsequently phenolic acids.[14]

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation, which can lead to the formation of quinones and polymeric products.

  • Photodegradation: UV light can induce complex reactions, including the formation of radical species and subsequent degradation to smaller phenolic compounds like 4-hydroxybenzoic acid.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound potency in solution over a short period. 1. Inappropriate storage temperature. 2. Exposure to light. 3. pH of the solvent is not optimal. 4. Repeated freeze-thaw cycles.1. Store stock solutions at -80°C for long-term storage and -20°C for short-term. 2. Use amber vials or wrap containers in aluminum foil. 3. Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with the experiment. 4. Prepare single-use aliquots.
Appearance of unknown peaks in HPLC analysis of a stored this compound sample. 1. Degradation of this compound. 2. Contamination of the sample or solvent.1. Perform a forced degradation study (see experimental protocols) to identify potential degradation products. 2. Use high-purity solvents and filter all solutions before HPLC analysis.
Variability in experimental results using this compound. 1. Inconsistent concentration of active this compound due to degradation. 2. Inconsistent handling and storage of this compound stock solutions.1. Prepare fresh dilutions from a properly stored, quantified stock solution for each experiment. 2. Standardize the protocol for handling and storing this compound among all users.
Precipitation of this compound in aqueous solutions. 1. Poor solubility of this compound in the chosen solvent. 2. Change in pH leading to precipitation.1. Use a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution before diluting into an aqueous buffer. 2. Ensure the final pH of the solution is within a range where this compound is soluble and stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

  • Control Sample: Keep the stock solution at 4°C in the dark.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC-UV or UPLC-MS method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Calculate the percentage of degradation for each stress condition.

  • If using UPLC-MS, analyze the mass spectra of the degradation peaks to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound in the presence of its degradation products.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Diode array detector (DAD) set at the λmax of this compound (e.g., around 280-290 nm).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the this compound samples to a concentration within the linear range of the method (e.g., 5-100 µg/mL) using the initial mobile phase composition.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to ensure that the this compound peak is well-resolved from any degradation product peaks.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Melitidin_Degradation_Pathways This compound This compound (Flavanone Glycoside) Aglycone Naringenin (Aglycone) This compound->Aglycone  Acidic/Enzymatic  Hydrolysis Sugars Sugar Moieties This compound->Sugars  Hydrolysis Oxidized_Products Oxidized Products (Quinones, Polymers) This compound->Oxidized_Products  Oxidation  (Oxygen) Photodegradation_Products Photodegradation Products (e.g., 4-hydroxybenzoic acid) This compound->Photodegradation_Products  Photodegradation  (UV Light) Chalcone Chalcone Intermediate Aglycone->Chalcone  Alkaline Conditions  (Ring Opening) Phenolic_Acids Phenolic Acids (e.g., 3-(4-hydroxyphenyl)propionic acid) Chalcone->Phenolic_Acids  Further Degradation

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Acid Acidic (0.1 M HCl, 60°C) Analysis HPLC-UV / UPLC-MS Analysis Acid->Analysis Base Basic (0.1 M NaOH, RT) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (70°C) Thermal->Analysis Photo Photolytic (UV/Visible Light) Photo->Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Control Control Sample (4°C, Dark) Stock_Solution->Control Control->Analysis Data_Evaluation Data Evaluation: - % Degradation - Peak Purity - Identify Degradants Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Melitidin Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the resolution of Melitidin peaks in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of HPLC column for this compound analysis?

A1: For the analysis of flavonoid glycosides like this compound, a reversed-phase C18 column is the most common and effective choice.[1][2][3] These columns provide good retention and selectivity for polar and semi-polar compounds. For enhanced peak shape and efficiency, consider using a column with a smaller particle size (e.g., < 5 µm) and ensure it is an end-capped column to minimize peak tailing caused by interactions with residual silanol (B1196071) groups.[4]

Q2: Which mobile phase composition is recommended for achieving good resolution of this compound?

A2: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is typically used for separating flavonoid glycosides.[1][5]

  • Aqueous Phase (Solvent A): Water with a small amount of acid, such as 0.1% formic acid or 0.2% acetic acid, is recommended.[3][6] The acid helps to protonate silanol groups on the column, reducing peak tailing, and can also improve the ionization of the analyte for mass spectrometry detection.

  • Organic Phase (Solvent B): Acetonitrile or methanol (B129727) are common choices. Acetonitrile often provides better resolution for polar compounds compared to methanol.[4]

A typical starting gradient might be from a low percentage of organic solvent (e.g., 5-10%) to a higher percentage (e.g., 70-80%) over 30-40 minutes.

Q3: My this compound peak is broad. What are the common causes and solutions?

A3: Broad peaks can be caused by several factors. Here are some common issues and their solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or the injection volume.[4][7]

  • Column Contamination or Degradation: The accumulation of strongly retained compounds can cause peak broadening. Use a guard column to protect your analytical column and flush the column with a strong solvent if you suspect contamination.[4][7]

  • High Flow Rate: A flow rate that is too high for your column dimensions can decrease resolution. Try reducing the flow rate in small increments.[4][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings can lead to band broadening. Use tubing with a smaller internal diameter and ensure all connections are secure.[4]

Q4: I am observing peak tailing with my this compound peak. How can I resolve this?

A4: Peak tailing is a common issue in flavonoid analysis and is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound. Using an end-capped column or adding a competitive base like triethylamine (B128534) to the mobile phase can help. Lowering the mobile phase pH can also minimize these interactions.[4]

  • Column Contamination: Active sites on a contaminated column can cause tailing. Employ a guard column and regularly flush your analytical column.[4]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

If you are experiencing poor resolution between the this compound peak and other components in your sample, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Peak Resolution

PoorResolution start Poor Peak Resolution check_mobile_phase Optimize Mobile Phase Gradient? start->check_mobile_phase adjust_gradient Decrease initial %B Increase gradient time check_mobile_phase->adjust_gradient Yes check_flow_rate Optimize Flow Rate? check_mobile_phase->check_flow_rate No success Resolution Improved adjust_gradient->success decrease_flow_rate Decrease flow rate check_flow_rate->decrease_flow_rate Yes check_column Evaluate Column Performance? check_flow_rate->check_column No decrease_flow_rate->success change_column Try a different C18 column (e.g., different manufacturer, smaller particle size) check_column->change_column Yes check_temp Adjust Column Temperature? check_column->check_temp No change_column->success adjust_temp Decrease temperature for better retention Increase temperature for better efficiency check_temp->adjust_temp Yes fail Issue Persists check_temp->fail No adjust_temp->success

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

Guide 2: Understanding the Impact of HPLC Parameters on Resolution

The resolution of chromatographic peaks is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k). The following diagram illustrates the relationship between common HPLC parameters and these factors.

Relationship between HPLC Parameters and Resolution Factors

HPLC_Parameters cluster_params Adjustable HPLC Parameters cluster_factors Resolution Factors param_col Column (Length, Particle Size) factor_N Efficiency (N) (Peak Width) param_col->factor_N param_mp Mobile Phase (Organic Solvent %, pH) factor_alpha Selectivity (α) (Peak Spacing) param_mp->factor_alpha factor_k Retention Factor (k) (Retention Time) param_mp->factor_k param_flow Flow Rate param_flow->factor_N param_flow->factor_k param_temp Temperature param_temp->factor_N param_temp->factor_alpha param_temp->factor_k resolution Peak Resolution (Rs) factor_N->resolution factor_alpha->resolution factor_k->resolution

References

Potential interferences in Melitidin bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential interferences in bioactivity assays involving Melitidin. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reported bioactivities?

This compound is a flavanone (B1672756) glycoside first isolated from Citrus grandis 'Tomentosa'.[1][2] Its structure has been confirmed through various spectroscopic methods.[3] Primary research has demonstrated its potential as an antitussive agent, showing a significant effect on citric acid-induced cough in guinea pigs.[1][2] Additionally, this compound, discovered in bergamot orange juice, has been noted for exhibiting statin-like properties in preclinical research, suggesting anticholesterolemic activity.[4]

Q2: As a flavonoid, what are the most common types of interference this compound might cause in bioassays?

Flavonoids as a class are frequent sources of assay interference. For this compound, researchers should be particularly aware of:

  • Autofluorescence: Many flavonoids fluoresce, which can create false-positive signals in fluorescence-based assays.[5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive "hits" that are not reproducible or optimizable.[6][7]

  • Poor Aqueous Solubility: this compound, like many flavonoids, may have limited solubility in aqueous assay buffers, potentially leading to precipitation and inconsistent results.[8][9]

  • Light Absorption/Quenching: The compound may absorb the excitation or emission light in a fluorescence assay, leading to a false-negative or reduced signal (quenching).[5]

  • Reactivity and Instability: Flavonoids can be unstable under certain pH or temperature conditions, or they may contain reactive motifs that covalently modify proteins, a characteristic of some Pan-Assay Interference Compounds (PAINS).[10][11]

Q3: How can I distinguish between a true biological hit and an assay artifact?

Distinguishing true activity from artifacts is crucial and requires a systematic approach. Key strategies include:

  • Counter-Screening: Perform secondary assays specifically designed to detect common interferences like autofluorescence or aggregation.[12]

  • Orthogonal Assays: Confirm the initial hit using a different assay technology that relies on an unrelated detection method (e.g., confirming a fluorescence-based hit with a label-free mass spectrometry assay).[13]

  • Dose-Response Curve Analysis: Artifacts like aggregation often produce steep, irregular dose-response curves that may not reach 100% inhibition.[13]

  • Visual Inspection: During the assay, visually inspect the plate for any signs of compound precipitation.[14]

  • Structure-Activity Relationship (SAR): Test structurally similar analogs of this compound. A logical SAR progression supports a specific biological interaction, whereas inconsistent activity may suggest a non-specific mechanism.

Troubleshooting Guide

This guide addresses specific problems researchers may encounter when screening this compound.

Problem 1: My fluorescence-based assay (e.g., FP, FRET) shows a high signal or apparent activity, even in control wells without the biological target.

  • Possible Cause: Autofluorescence of this compound. Many organic molecules, including flavonoids, can absorb light and emit it at the assay's detection wavelength, mimicking a positive signal.[5]

  • Troubleshooting Steps:

    • Run a Counter-Screen: Prepare a plate with the assay buffer and this compound at various concentrations but without the fluorescent probe or the biological target. Measure the fluorescence in the same channel as your main assay. A significant signal indicates compound autofluorescence.[14]

    • Shift Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., using Cy5 instead of fluorescein-based dyes).[15][16] Many interfering compounds fluoresce in the blue-green spectrum.

    • Increase Fluorophore Concentration: In some assays like Fluorescence Polarization (FP), increasing the concentration of the fluorescent probe can help overcome the interference from the test compound.[15][16]

    • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can minimize interference from short-lived background fluorescence from the compound.

Problem 2: this compound shows potent inhibition in my biochemical assay, but the dose-response curve is unusually steep and the maximal inhibition is incomplete.

  • Possible Cause: Compound Aggregation. Above a critical aggregation concentration (CAC), this compound may be forming colloidal aggregates that non-specifically sequester and denature the target protein.[6] This is a very common artifact in high-throughput screening.[7]

  • Troubleshooting Steps:

    • Add Detergent: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer. If the inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.[7]

    • Check for Target-Dependence: Pre-incubate this compound with the enzyme for varying amounts of time before adding the substrate. Aggregation-based inhibition is often time-dependent.

    • Confirm with DLS: Use Dynamic Light Scattering (DLS) to directly detect the formation of aggregates by this compound in the assay buffer at concentrations where inhibition is observed.

    • Orthogonal Confirmation: Test the compound in a cell-based assay. Aggregators are often inactive in the more complex cellular environment.

Problem 3: My results with this compound are highly variable between replicates and different experiments.

  • Possible Cause: Poor solubility and precipitation. If this compound's concentration in the assay exceeds its solubility limit in the buffer, it can precipitate out of solution, leading to inconsistent effective concentrations in the wells.[14]

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: Measure the kinetic solubility of this compound in your final assay buffer using methods like nephelometry. Ensure your testing concentrations are well below the solubility limit.

    • Increase Co-solvent: If the assay allows, slightly increase the concentration of the organic co-solvent (e.g., DMSO) to improve solubility. However, be cautious as high DMSO concentrations can affect enzyme activity. The final DMSO concentration should be kept consistent across all wells, typically ≤1%.

    • Visual Plate Inspection: Before reading the plate, carefully inspect it under a microscope for any visible precipitate in the wells containing this compound.[14]

    • Check Compound Stability: Assess the stability of this compound in the assay buffer over the time course of the experiment. Degradation can also lead to variable results.[11]

Appendices

Appendix A: Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

  • Prepare a serial dilution of this compound in 100% DMSO.

  • In a microplate identical to the one used for your primary assay, add assay buffer to all wells.

  • Add the this compound dilutions to the test wells and an equivalent volume of DMSO to control wells.

  • Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Read the plate using the same fluorescence plate reader and filter set (excitation/emission wavelengths) used for the primary assay.

  • Interpretation: A dose-dependent increase in fluorescence in the this compound-containing wells compared to the DMSO control indicates autofluorescence interference.

Protocol 2: Assay for Compound Aggregation using Detergents

  • Prepare two sets of assay buffer: one with 0.01% (v/v) Triton X-100 and one without (control buffer).

  • Perform your standard biochemical assay in parallel using both buffer conditions.

  • Generate dose-response curves for this compound in both the presence and absence of the detergent.

  • Interpretation: A significant rightward shift (increase in IC50) or complete loss of inhibitory activity in the presence of Triton X-100 is strong evidence that the observed activity is due to aggregation.[7]

Appendix B: Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₃H₄₀O₁₈ [4]
Molar Mass 724.665 g/mol [4]

| IUPAC Name | 5-[[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |[4] |

Table 2: Illustrative Solubility of Related Flavonoids in Common Solvents (Note: Specific data for this compound is limited. This table shows data for structurally similar flavonoids to provide a general reference.)

Flavonoid Solvent Temperature (°C) Solubility (mmol/L)
Hesperetin Acetonitrile 50 85
Naringenin Acetonitrile 50 77
Quercetin Acetone 50 80
Rutin Acetonitrile 50 0.50

| Hesperidin | Water | 25 | 0.0075 |

Data adapted from references[8] and[9]. The low solubility of glycosylated flavonoids like Rutin and Hesperidin in aqueous/polar organic solvents highlights a potential challenge for this compound.

Appendix C: Visualized Workflows and Pathways

G cluster_workflow Troubleshooting Workflow for a Bioassay Hit start Initial Hit Identified (e.g., from HTS) check_sol Problem: Inconsistent Results? start->check_sol sol_actions Action: 1. Check for Precipitation 2. Run Nephelometry 3. Adjust [DMSO] check_sol->sol_actions Yes check_fluor Problem: Fluorescence Assay Hit? check_sol->check_fluor No sol_actions->check_fluor fluor_actions Action: Run Autofluorescence Counter-Screen check_fluor->fluor_actions Yes check_agg Problem: Steep/Incomplete Curve? check_fluor->check_agg No fluor_actions->check_agg agg_actions Action: 1. Re-test with 0.01% Triton X-100 2. Confirm with DLS check_agg->agg_actions Yes orthogonal Perform Orthogonal Assay (Different Technology) check_agg->orthogonal No agg_actions->orthogonal confirmed Confirmed Hit: Proceed to MOA Studies orthogonal->confirmed Activity Confirmed artifact Likely Artifact: Deprioritize Compound orthogonal->artifact Activity Not Confirmed

Caption: A logical workflow for troubleshooting a potential hit from a bioactivity screen.

G cluster_interference Mechanism of Autofluorescence Interference cluster_well light Plate Reader Excitation Light probe Fluorescent Probe light->probe Excites This compound This compound (Autofluorescent) light->this compound Excites well Assay Well detector Plate Reader Detector probe->detector True Signal (Emission) This compound->detector False Signal (Emission) G cluster_pathway Potential Target: NF-κB Signaling Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor stimulus->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikk->ikb Phosphorylates & Degrades This compound This compound (Hypothesized) This compound->ikk Inhibits? nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb_nuc->genes Induces Transcription

References

Technical Support Center: Strategies to Increase the Shelf-Life of Melitidin-Containing Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to enhance the stability and extend the shelf-life of Melitidin-containing extracts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound-containing extracts.

Issue 1: Rapid Discoloration (Browning/Yellowing) of the Extract Solution

  • Question: My this compound extract solution is rapidly turning brown. What is causing this and how can I prevent it?

  • Answer: This is a common sign of oxidative degradation. This compound, as a flavonoid, is susceptible to oxidation, which is often accelerated by exposure to oxygen, light, high pH, and the presence of metal ions.

    • Immediate Actions:

      • Inert Gas Sparging: Immediately purge your solvent and the headspace of your storage container with an inert gas like nitrogen or argon to displace oxygen.

      • Light Protection: Store the extract in an amber-colored vial or wrap the container with aluminum foil to protect it from light.

      • Refrigeration: Store the solution at low temperatures (2-8°C) to slow down the rate of chemical degradation.[1] For long-term storage, freezing at -20°C or -80°C is recommended, preferably after lyophilizing the extract to a powder form.[2]

    • Preventative Measures:

      • Use Deoxygenated Solvents: Before preparing your solutions, deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes.

      • Add Antioxidants: Incorporate antioxidants into your formulation. A combination of ascorbic acid and a chelating agent like EDTA can be particularly effective.[3][4][5]

      • Control pH: Maintain the pH of the solution in the acidic range (pH 3-5), as flavonoids are generally more stable under these conditions.[6]

Issue 2: Loss of Biological Activity or Potency Over Time

  • Question: I'm observing a significant decrease in the biological activity of my this compound extract upon storage. What could be the reason?

  • Answer: Loss of potency is a direct consequence of the degradation of this compound. The underlying causes are similar to those causing discoloration, namely oxidation, hydrolysis, and photodegradation.

    • Troubleshooting Steps:

      • Analyze for Degradation Products: Use analytical techniques like HPLC to check for the appearance of degradation products and a corresponding decrease in the this compound peak.

      • Review Storage Conditions: Ensure that the extract is stored under optimal conditions: protected from light, at a low temperature, and with minimal exposure to oxygen.[7][8]

      • Consider Encapsulation: For long-term stability, especially for use in formulations, encapsulation is a highly effective strategy. Techniques like spray drying or liposomal encapsulation can protect this compound from degradative environmental factors.[9][10][11]

Issue 3: Low Encapsulation Efficiency During Microencapsulation

  • Question: I'm trying to microencapsulate my this compound extract using spray drying, but the encapsulation efficiency is very low. How can I improve this?

  • Answer: Low encapsulation efficiency can be due to several factors related to the formulation and process parameters.

    • Optimization Strategies:

      • Wall Material Selection: The choice of wall material is critical. A combination of a protein (like whey protein isolate) and a carbohydrate (like maltodextrin (B1146171) or gum arabic) often provides good results for flavonoids.[12]

      • Core-to-Wall Ratio: An inappropriate ratio of the extract (core) to the encapsulating agent (wall) can lead to poor encapsulation. Experiment with different ratios to find the optimal balance.

      • Inlet Temperature: While a higher inlet temperature can improve drying efficiency, excessive heat can degrade this compound. Optimize the inlet temperature to ensure efficient drying without causing thermal degradation.

      • Homogenization: Ensure that the initial emulsion of the core and wall materials is homogenous before spray drying. Use a high-shear homogenizer to achieve a fine and uniform emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in an extract?

A1: this compound, being a flavanone (B1672756) glycoside, is susceptible to degradation from several factors:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, leading to the formation of quinones and other oxidized products. This is often catalyzed by the presence of metal ions.[8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis.[13][14][15]

  • Light: Exposure to UV and visible light can induce photochemical reactions, leading to the breakdown of the flavonoid structure.[1]

  • pH: this compound is more stable in acidic to neutral pH. Alkaline conditions can lead to rapid degradation.[6]

Q2: What are the ideal storage conditions for a this compound-containing extract?

A2: For optimal stability, store this compound-containing extracts under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[1] For long-term storage, freezing at -20°C or -80°C is ideal, especially for dried extracts.[2]

  • Light: Always store in amber-colored containers or in the dark to protect from light.[1][7]

  • Atmosphere: For liquid extracts, purge the container with an inert gas (nitrogen or argon) to minimize oxygen exposure. For solid extracts, vacuum sealing with an oxygen absorber is beneficial.[7]

Q3: Can I add antioxidants to my extract? If so, which ones are recommended and at what concentrations?

A3: Yes, adding antioxidants is a highly effective strategy.

  • Recommended Antioxidants:

    • Ascorbic Acid (Vitamin C): A powerful antioxidant that can protect against oxidative degradation.

    • Tocopherols (Vitamin E): Effective for lipid-based formulations or extracts with oily components.

    • Rosemary Extract: A natural antioxidant that can be effective in delaying oxidation.[8]

  • Chelating Agents:

    • EDTA (Ethylenediaminetetraacetic acid): This is often used in combination with antioxidants. EDTA chelates metal ions that can catalyze oxidative reactions.

  • Typical Concentrations: The optimal concentration will depend on the specific extract and formulation. However, starting points can be in the range of 100-200 ppm for ascorbic acid and 10-25 ppm for EDTA.[4]

Q4: What is encapsulation and how can it improve the shelf-life of my extract?

A4: Encapsulation is a process where the active components of the extract are enclosed within a protective shell of another material (the "wall material"). This creates micro- or nanoparticles that shield the this compound from environmental factors like oxygen, light, and moisture.[11][16]

  • Benefits of Encapsulation:

    • Enhanced Stability: Protects this compound from degradation, significantly increasing shelf-life.[9]

    • Controlled Release: The wall material can be designed to release the extract under specific conditions (e.g., in a particular part of the digestive tract).

    • Improved Handling: Converts liquid or sticky extracts into a free-flowing powder.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on the Stability of Phenolic Compounds in Plant Extracts

TemperatureStorage ConditionTPC Retention (%) after 180 daysReference
5°CDark>95%[17]
25°CDarkVariable, significant loss observed[17]
25°CLightSignificant loss[17]
40°CN/A (6 months)~70% (for green tea catechins)[8]

Table 2: Encapsulation Efficiency of Phenolic Compounds Using Different Techniques

| Encapsulation Technique | Wall Material(s) | Core Material | Encapsulation Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | Spray Drying | Maltodextrin & Gum Arabic | Flavonoid Extract | ~92% |[12] | | Liposomal Encapsulation | Phosphatidylcholine & Cholesterol | Olive Mill Waste Extract | 40-85% (depending on compound) |[13][18][19] | | Freeze Drying | Whey Protein Isolate, Inulin, Maltodextrin | Flavonoid Extract | ~85% | |

Experimental Protocols

Protocol 1: Stabilization of this compound Extract Solution with Antioxidants

  • Materials:

    • This compound-containing extract (liquid or solid)

    • Solvent (e.g., ethanol-water mixture)

    • Ascorbic Acid (ACS grade)

    • EDTA Disodium Salt (ACS grade)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vials with screw caps

  • Procedure:

    • Prepare Solvent: Deoxygenate the solvent by sparging with nitrogen or argon gas for 15-30 minutes.

    • Prepare Antioxidant Stock Solutions:

      • Prepare a 1% (w/v) stock solution of Ascorbic Acid in the deoxygenated solvent.

      • Prepare a 0.1% (w/v) stock solution of EDTA in the deoxygenated solvent.

    • Prepare Extract Solution:

      • Dissolve the this compound extract in the deoxygenated solvent to the desired concentration.

      • Add the Ascorbic Acid stock solution to achieve a final concentration of 100-200 ppm.

      • Add the EDTA stock solution to achieve a final concentration of 10-25 ppm.

    • Storage:

      • Dispense the final solution into amber glass vials.

      • Purge the headspace of each vial with inert gas for 30 seconds before sealing tightly.

      • Store at 2-8°C for short-term storage or -20°C for long-term storage.

Protocol 2: Microencapsulation of this compound Extract by Spray Drying

  • Materials:

    • This compound-containing extract

    • Wall materials: Maltodextrin (DE 10-12) and Whey Protein Isolate (WPI)

    • Distilled water

    • High-shear homogenizer

    • Spray dryer

  • Procedure:

    • Prepare Wall Material Solution:

      • Prepare a solution of Maltodextrin and WPI in distilled water (e.g., a 2:1 ratio of Maltodextrin to WPI) at a total solids concentration of 20-30% (w/v).

      • Stir continuously until fully dissolved.

    • Prepare Emulsion:

      • Determine the desired core-to-wall ratio (e.g., 1:4).

      • Slowly add the this compound extract to the wall material solution while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable emulsion.

    • Spray Drying:

      • Set the spray dryer parameters. These will need to be optimized for your specific instrument, but typical starting points are:

        • Inlet temperature: 140-160°C

        • Outlet temperature: 70-90°C

        • Feed flow rate: 5-15 mL/min

      • Feed the emulsion into the spray dryer.

    • Collection and Storage:

      • Collect the resulting powder from the cyclone and collection chamber.

      • Store the microcapsules in an airtight container with a desiccant, protected from light, at room temperature or refrigerated.

Protocol 3: Liposomal Encapsulation of this compound Extract

  • Materials:

    • This compound-containing extract

    • Phosphatidylcholine (PC)

    • Cholesterol (Chol)

    • Chloroform and Methanol (HPLC grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Rotary evaporator

    • Probe sonicator or extruder

  • Procedure:

    • Lipid Film Formation:

      • Dissolve PC and Chol (e.g., in a 4:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

      • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

      • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Dissolve the this compound extract in PBS to the desired concentration.

      • Add the extract-containing PBS to the round-bottom flask with the lipid film.

      • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • Size Reduction:

      • To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the liposome (B1194612) suspension using a probe sonicator on ice, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Purification and Storage:

      • Separate the encapsulated this compound from the free extract by centrifugation or dialysis.

      • Store the liposomal suspension at 2-8°C, protected from light. Do not freeze.

Visualizations

degradation_pathway This compound This compound (Flavanone Glycoside) Hydrolysis Hydrolysis (Acidic/Basic Conditions, Heat) This compound->Hydrolysis Glycosidic Bond Cleavage Oxidation Oxidation (Oxygen, Metal Ions, Light) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Aglycone Naringenin (Aglycone) Hydrolysis->Aglycone Sugars Rhamnose + Glucose Hydrolysis->Sugars Oxidized_Products Quinones & Other Oxidized Products Oxidation->Oxidized_Products Photoproducts Photodegradation Products Photodegradation->Photoproducts Loss_of_Activity Loss of Biological Activity Aglycone->Loss_of_Activity Oxidized_Products->Loss_of_Activity Photoproducts->Loss_of_Activity

Caption: Probable degradation pathways for this compound.

stabilization_workflow cluster_prep Extract Preparation & Initial Stabilization cluster_storage Storage Strategies cluster_advanced Advanced Stabilization Start This compound Extract Additives Add Antioxidants (e.g., Ascorbic Acid) & Chelating Agents (e.g., EDTA) Start->Additives Control_Env Control pH (3-5) Use Deoxygenated Solvents Additives->Control_Env Short_Term Short-Term Storage (Refrigerate at 2-8°C) Control_Env->Short_Term Long_Term Long-Term Storage (Freeze at -20°C to -80°C) Control_Env->Long_Term Encapsulation Encapsulation Control_Env->Encapsulation Inert_Atmosphere Store under Inert Gas (Nitrogen/Argon) Short_Term->Inert_Atmosphere Long_Term->Inert_Atmosphere Light_Protection Protect from Light (Amber Vials) Inert_Atmosphere->Light_Protection Spray_Drying Spray Drying Encapsulation->Spray_Drying Liposomes Liposomal Encapsulation Encapsulation->Liposomes Stable_Product Increased Shelf-Life Spray_Drying->Stable_Product Powder Formulations Liposomes->Stable_Product Aqueous Formulations

Caption: Workflow for stabilizing this compound-containing extracts.

References

Technical Support Center: Enhancing Melitidin Production Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Melitidin production. The focus is on the biosynthetic pathway and subsequent extraction and purification, reflecting the current state of scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is an acylated flavonoid glycoside naturally found in citrus fruits like pummelo (Citrus grandis) and bergamot (Citrus bergamia).[1][2] It is under investigation as a promising anti-cholesterol statin drug candidate due to its potential to inhibit the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme, a key control point for cholesterol biosynthesis.[1][2]

Q2: What are the primary methods for producing this compound?

A2: Currently, the main approaches for producing this compound are:

  • Extraction from natural sources: Primarily from the peel and juice of citrus fruits like pummelo and bergamot.[3][4][5]

  • Biosynthesis through metabolic engineering: This involves expressing the identified genes for the this compound biosynthetic pathway in a heterologous host, such as the plant Nicotiana benthamiana.[1][6]

Q3: What is the established biosynthetic pathway for this compound?

A3: The biosynthesis of this compound in pummelo involves a newly identified flavonoid gene cluster. The key enzyme families responsible are UDP-glucuronosyltransferases (UGTs), a 1,2 rhamnosyltransferase (RhaT), and acyltransferases (ATs).[1] These enzymes sequentially modify a flavonoid precursor to produce this compound.

Q4: What are the major challenges in this compound production?

A4: Key challenges include:

  • Low natural abundance: The concentration of this compound in citrus sources can be variable and relatively low, making extraction-based production costly.[1]

  • Inefficient heterologous expression: Achieving high yields in engineered organisms can be difficult due to factors like enzyme efficiency, substrate availability, and host metabolism.

  • Complex purification: Separating this compound from structurally similar flavonoids and other plant metabolites is a significant challenge.[3][7]

Troubleshooting Guide: Biosynthesis in Heterologous Systems

This guide addresses common issues encountered during the metabolic engineering of host organisms for this compound production.

Problem Possible Causes Recommended Solutions
Low or no this compound production 1. Inefficient expression of biosynthetic genes. 2. Lack of precursor availability in the host organism. 3. Suboptimal enzyme activity.1. Verify gene expression: Use RT-qPCR or western blotting to confirm the transcription and translation of all pathway genes. 2. Codon optimization: Optimize the gene sequences for the specific expression host. 3. Precursor feeding: Supplement the growth media with known precursors of the flavonoid pathway. 4. Promoter selection: Use strong, inducible promoters to control the timing and level of gene expression.
Accumulation of intermediate compounds 1. A bottleneck at a specific enzymatic step. 2. One of the pathway enzymes is less active than the others.1. Identify the bottleneck: Use LC-MS to analyze the accumulated intermediates.[6] 2. Overexpress the rate-limiting enzyme: Increase the expression level of the enzyme responsible for the bottleneck step. 3. Enzyme engineering: Consider protein engineering to improve the catalytic efficiency of the bottleneck enzyme.
Low final product yield 1. Degradation of this compound by host enzymes. 2. Feedback inhibition of pathway enzymes. 3. Suboptimal cultivation conditions.1. Host strain engineering: Knock out genes responsible for product degradation. 2. Investigate feedback inhibition: Test the effect of this compound on the activity of the pathway enzymes in vitro. 3. Optimize conditions: Systematically vary parameters like temperature, pH, and media composition to find the optimal conditions for production.

Troubleshooting Guide: Extraction and Purification

This section provides solutions for common problems during the isolation of this compound from natural or biosynthetic sources.

Problem Possible Causes Recommended Solutions
Low extraction efficiency 1. Inappropriate solvent system. 2. Insufficient cell lysis (for plant material). 3. Degradation of this compound during extraction.1. Solvent optimization: Test different solvent systems (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) and their ratios with water.[2] 2. Extraction method: Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4] 3. Control conditions: Perform extractions at low temperatures and protect from light to minimize degradation.
Difficulty in separating this compound from other flavonoids 1. Similar polarity and molecular weight of related flavonoids. 2. Co-elution during chromatography.1. Multi-step chromatography: Use a combination of chromatographic techniques, such as column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18) followed by preparative HPLC.[7] 2. Adsorption resins: Employ polymeric adsorbents for selective recovery of polyphenols.[3] 3. Optimize HPLC conditions: Fine-tune the mobile phase composition, gradient, and flow rate for better resolution.
Product contamination with sugars and organic acids 1. High concentration of these compounds in the crude extract.1. Pre-purification steps: Use techniques like membrane filtration or column chromatography with specific resins to remove sugars and organic acids before the main purification steps.[3][4]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Biosynthetic Pathway in Nicotiana benthamiana

This protocol is a generalized procedure based on methodologies for transient expression in plants.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized sequences for the identified pummelo genes (UGTs, RhaT, ATs).

    • Clone these genes into a suitable plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation:

    • Transform the expression vectors into Agrobacterium tumefaciens strain GV3101 by electroporation.

    • Select transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

  • Plant Infiltration:

    • Grow single colonies of Agrobacterium carrying the expression vectors.

    • Harvest and resuspend the cells in infiltration buffer.

    • Infiltrate the underside of the leaves of 4-6 week old N. benthamiana plants with the bacterial suspension.

  • Metabolite Extraction and Analysis:

    • After 3-5 days of incubation, harvest the infiltrated leaves.

    • Freeze-dry and grind the leaf tissue.

    • Extract the metabolites using a suitable solvent (e.g., 80% methanol).

    • Analyze the extract for this compound production using LC-MS.[6]

Protocol 2: Extraction and Purification of this compound from Citrus Peel

This protocol provides a general method for the laboratory-scale purification of this compound.

  • Extraction:

    • Obtain fresh citrus peel (e.g., pummelo or bergamot).

    • Dry the peel at a low temperature (e.g., 40-50°C) and grind it into a fine powder.

    • Extract the powder with methanol or ethanol at room temperature with agitation for several hours.

    • Filter the extract and concentrate it under reduced pressure.

  • Initial Purification:

    • Re-dissolve the crude extract in water.

    • Pass the aqueous solution through a column packed with a polymeric adsorbent resin to remove sugars and other highly polar compounds.

    • Elute the flavonoid fraction with ethanol.

  • Chromatographic Purification:

    • Concentrate the flavonoid fraction and subject it to column chromatography on silica gel.

    • Elute with a gradient of chloroform (B151607) and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Final Purification:

    • Pool the fractions containing this compound and perform preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • Use a mobile phase of methanol and water to obtain pure this compound.[2]

    • Confirm the structure and purity using NMR and high-resolution mass spectrometry.[5]

Visualizations

Melitidin_Biosynthesis_Pathway Naringenin Naringenin Intermediate1 Naringenin-7-O-glucoside Naringenin->Intermediate1 UGT Intermediate2 Naringin Intermediate1->Intermediate2 1,2RhaT This compound This compound Intermediate2->this compound AT

Caption: Simplified biosynthetic pathway of this compound from Naringenin.

Troubleshooting_Workflow Start Low/No this compound Yield CheckExpression Verify Gene Expression (RT-qPCR/Western Blot) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK CheckPrecursor Precursor Availability Issue? ExpressionOK->CheckPrecursor Yes OptimizeCodons Optimize Codons / Use Stronger Promoters ExpressionOK->OptimizeCodons No FeedPrecursors Feed Precursors CheckPrecursor->FeedPrecursors Yes CheckIntermediates Analyze Intermediates (LC-MS) CheckPrecursor->CheckIntermediates No End Improved Yield OptimizeCodons->End FeedPrecursors->End Bottleneck Bottleneck Identified? CheckIntermediates->Bottleneck OverexpressEnzyme Overexpress Bottleneck Enzyme Bottleneck->OverexpressEnzyme Yes OptimizeConditions Optimize Growth Conditions Bottleneck->OptimizeConditions No OverexpressEnzyme->End OptimizeConditions->End

Caption: Troubleshooting workflow for low this compound yield in biosynthesis.

Extraction_Purification_Workflow Start Citrus Biomass Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Adsorption Adsorption Chromatography (Polymeric Resin) Filtration->Adsorption Silica Silica Gel Column Chromatography Adsorption->Silica Elute Flavonoid Fraction HPLC Preparative HPLC (C18) Silica->HPLC Collect this compound Fractions End Pure this compound HPLC->End

Caption: General workflow for this compound extraction and purification.

References

Validation & Comparative

Melitidin vs. Statins: A Comparative Analysis of HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and well-tolerated therapies for hypercholesterolemia has led to the investigation of numerous compounds targeting the rate-limiting enzyme in cholesterol biosynthesis, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Statins are the cornerstone of current lipid-lowering therapy, acting as direct competitive inhibitors of this enzyme. Recently, natural compounds such as Melitidin, a flavanone (B1672756) glycoside found in bergamot oranges, have garnered attention for their potential statin-like properties. This guide provides a comparative analysis of this compound and statins with a focus on their mechanisms of HMG-CoA reductase inhibition, supported by available experimental data.

Mechanism of Action: A Tale of Two Approaches

Statins are well-characterized competitive inhibitors of HMG-CoA reductase.[1] Their molecular structure mimics the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme and block the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[1] This direct inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.

In contrast, the mechanism of action for this compound appears to be more complex and is a subject of ongoing research. While computational models suggest that this compound and a related compound, Brutieridin, are structural analogues of statins and may bind to the active site of HMG-CoA reductase, experimental evidence presents a nuanced picture.[2][3] A key in vitro study investigating bergamot fruit extract (BFE) and its primary flavonoid components, including this compound, found that they did not directly inhibit HMG-CoA reductase activity.[4][5] Instead, the study revealed that BFE and another flavonoid, neohesperidin, decreased the protein expression levels of HMG-CoA reductase in HepG2 cells.[4][5] This suggests an indirect mechanism of reducing cholesterol synthesis by downregulating the enzyme's production rather than blocking its active site.

This fundamental difference in the mechanism of action is a critical point of distinction between this compound and statins.

Comparative Data on HMG-CoA Reductase Inhibition

Direct comparative studies providing IC50 values for both this compound and a range of statins under identical experimental conditions are currently lacking in the published literature. However, we can summarize the available data on their inhibitory activities from various sources.

It is crucial to note that the IC50 values for statins presented below are from different studies and assays, and therefore, a direct comparison of potency based solely on these values is not appropriate. They are provided here for illustrative purposes to indicate the typical range of inhibitory concentrations for this class of drugs.

Compound/DrugClassReported IC50 (HMG-CoA Reductase)Mechanism of Action
This compound Flavanone GlycosideNo direct inhibition reported in vitro[4][5]Downregulation of HMG-CoA Reductase protein expression[4][5]
Pravastatin Statin~26 nMCompetitive Inhibition
Simvastatin Statin~11 nMCompetitive Inhibition
Atorvastatin Statin~8 nMCompetitive Inhibition
Rosuvastatin Statin~5 nMCompetitive Inhibition
Fluvastatin Statin~28 nMCompetitive Inhibition
Lovastatin Statin~24 nMCompetitive Inhibition

IC50 values for statins are approximate and gathered from multiple sources for contextual comparison. Direct comparison requires head-to-head studies.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a typical experimental protocol for assessing HMG-CoA reductase inhibition.

In Vitro HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of compounds on HMG-CoA reductase is a spectrophotometric assay. This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • Test compounds (this compound, statins) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in the wells of a microplate.

  • Add the test compounds at various concentrations to the respective wells. A control group with no inhibitor and a positive control group with a known statin should be included.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

  • IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol

Caption: The cholesterol biosynthesis pathway highlighting the rate-limiting step catalyzed by HMG-CoA reductase.

Inhibition_Mechanisms cluster_Statins Statins: Competitive Inhibition cluster_this compound This compound: Proposed Mechanism Statin Statin HMGCR_active_site HMG-CoA Reductase Active Site Statin->HMGCR_active_site Binds to active site HMG_CoA_substrate HMG-CoA Substrate HMG_CoA_substrate->HMGCR_active_site Blocked from binding This compound This compound Gene_Expression Gene Expression (HMGCR gene) This compound->Gene_Expression Downregulates HMGCR_protein HMG-CoA Reductase Protein Synthesis Gene_Expression->HMGCR_protein Leads to decreased synthesis

Caption: Contrasting mechanisms of HMG-CoA reductase inhibition by statins and the proposed action of this compound.

Experimental_Workflow Preparation Prepare Reaction Mix (Enzyme, NADPH, Buffer) Addition Add Test Compounds (this compound / Statins) Preparation->Addition Initiation Initiate Reaction (Add HMG-CoA) Addition->Initiation Measurement Measure NADPH Absorbance (340 nm) over time Initiation->Measurement Analysis Calculate Inhibition % and IC50 Measurement->Analysis

Caption: A simplified workflow for the in vitro HMG-CoA reductase inhibition assay.

Conclusion

The comparison between this compound and statins reveals a fascinating divergence in their interaction with HMG-CoA reductase. While statins are potent, direct competitive inhibitors, the current body of evidence suggests that this compound, and likely other flavonoids from bergamot, may exert their cholesterol-lowering effects through an indirect mechanism involving the downregulation of HMG-CoA reductase gene expression.

This distinction has significant implications for drug development. The potential for an alternative mechanism of action that does not involve direct enzyme competition could offer a different therapeutic profile, potentially with a different set of side effects. However, the conflicting results from computational modeling and in vitro assays underscore the need for further research. Direct, head-to-head comparative studies employing standardized protocols are essential to definitively elucidate the mechanism of action of this compound and to accurately quantify its potency relative to statins. Future investigations should also explore the in vivo effects of purified this compound on HMG-CoA reductase expression and activity to validate the findings from cell-based assays.

References

A Comparative Analysis of the Bioactivities of Melitidin and Brutieridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of Melitidin and Brutieridin, two flavanone (B1672756) glycosides predominantly found in the peel and juice of bergamot (Citrus bergamia) and other citrus fruits. Both compounds are recognized for their significant contribution to the health benefits associated with bergamot consumption, particularly in the context of cardiovascular health. While often studied in conjunction within the Bergamot Polyphenolic Fraction (BPF), this guide aims to delineate their individual and comparative bioactivities based on available scientific literature.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the bioactivities of this compound and Brutieridin are limited in publicly available research, as they are frequently investigated as components of a complex extract. However, the existing data consistently point to their synergistic and individual roles in key biological pathways.

BioactivityThis compoundBrutieridinComparative Notes
Primary Mechanism HMG-CoA Reductase Inhibition[1][[“]]HMG-CoA Reductase Inhibition[1][[“]]Both compounds are considered primary contributors to the statin-like effects of bergamot extract.[1][[“]] They are structurally similar to the HMG-moiety of statins, allowing them to bind to the active site of HMG-CoA reductase.[1]
Cholesterol Lowering Reduces intracellular cholesterol synthesis.[3]Reduces intracellular cholesterol synthesis.[3]In vitro studies on HepG2 hepatoma cells have shown that these compounds can reduce intracellular cholesterol synthesis by 30-40%.[3] However, specific IC50 values for the individual compounds are not well-documented in the literature.
Antitussive Effect Demonstrated a good antitussive effect on citric acid-induced cough in guinea pigs.Not prominently reported.This appears to be a more specifically studied bioactivity of this compound.
Anticancer Potential Investigated as part of a mixture of bergamot-derived flavonoids (BMF) which showed inhibition of cancer stem cell-associated signaling pathways.Investigated as part of a mixture of bergamot-derived flavonoids (BMF) which showed inhibition of cancer stem cell-associated signaling pathways.The anticancer effects have been attributed to the combined action of both flavonoids, with no specific comparative data on their individual potency.
Other Bioactivities Antioxidant and anti-inflammatory properties are suggested due to its flavonoid structure.Antioxidant and anti-inflammatory properties are suggested due to its flavonoid structure.As flavonoids, both are expected to possess these general properties, though detailed comparative studies are lacking.

Key Bioactivities and Mechanisms of Action

HMG-CoA Reductase Inhibition: A Statin-like Effect

The most well-documented bioactivity of both this compound and Brutieridin is their ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][[“]] This mechanism is analogous to that of statin drugs, which are widely prescribed for hypercholesterolemia. The structural similarity of this compound and Brutieridin to the HMG-CoA substrate allows them to competitively inhibit the enzyme, leading to a reduction in endogenous cholesterol production.

HMG_CoA_Reductase_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate Cholesterol Cholesterol This compound This compound Brutieridin Brutieridin Statins Statins

Antitussive Properties of this compound

Research has highlighted the potential of this compound as an effective antitussive agent. Studies on guinea pig models demonstrated a significant reduction in cough induced by citric acid. This suggests a potential therapeutic application for this compound in the management of cough, although the underlying mechanism is yet to be fully elucidated.

Anticancer Potential

While research into the individual anticancer activities of this compound and Brutieridin is still emerging, studies on a mixture of these bergamot-derived flavonoids have shown promising results. This mixture was found to inhibit signaling pathways associated with cancer stem cells, such as STAT1/3, Notch, and WNT/beta-catenin. Further investigation is required to determine the specific contribution and comparative efficacy of each compound in these anticancer effects.

Experimental Protocols

HMG-CoA Reductase Inhibitory Assay

The following is a generalized protocol for determining the HMG-CoA reductase inhibitory activity of this compound and Brutieridin, based on spectrophotometric measurement of NADPH oxidation.

Materials:

  • Human HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Test compounds (this compound and Brutieridin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of HMG-CoA, NADPH, and the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, NADPH solution, and the test compound (or positive/negative control).

  • Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).

  • Substrate Addition: Add the HMG-CoA substrate solution to all wells to start the enzymatic reaction.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

  • Data Analysis: Calculate the rate of NADPH consumption for each reaction. The percentage inhibition of HMG-CoA reductase activity by the test compound is calculated using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions (Buffer, NADPH, HMG-CoA) D Dispense Reagents into 96-well Plate A->D B Prepare Test Compounds (this compound, Brutieridin) E Add Test Compounds and Controls B->E C Prepare Enzyme Solution (HMG-CoA Reductase) F Initiate Reaction with Enzyme C->F D->E E->F G Add Substrate (HMG-CoA) F->G H Monitor Absorbance Decrease at 340 nm G->H I Calculate Rate of NADPH Consumption H->I J Determine Percentage Inhibition I->J

Conclusion

This compound and Brutieridin are bioactive flavonoids with significant therapeutic potential, particularly as natural HMG-CoA reductase inhibitors for managing hypercholesterolemia. While they are often studied together as key components of bergamot extract, evidence suggests distinct properties, such as the pronounced antitussive effect of this compound. Future research focusing on the individual dose-response relationships and mechanisms of action of these compounds is crucial to fully elucidate their therapeutic potential and to enable the development of targeted applications in pharmaceuticals and nutraceuticals. The lack of extensive comparative data underscores a significant area for future investigation in the field of natural product research.

References

Validating the In Vivo Cholesterol-Lowering Effects of Melitidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in-vivo cholesterol-lowering effects of Melitidin, a key flavonoid found in Bergamot (Citrus bergamia), against the widely prescribed statin, Atorvastatin. As direct in vivo studies on isolated this compound are limited, this guide leverages data from studies on Bergamot Fruit Extract (BFE), where this compound is a principal bioactive component. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical validation of natural compounds for hyperlipidemia.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from in vivo studies in rodent models of hyperlipidemia, comparing the efficacy of Bergamot Fruit Extract (as a proxy for this compound) and Atorvastatin in modulating key lipid parameters.

Table 1: In Vivo Cholesterol-Lowering Effects of Bergamot Fruit Extract (BFE) in Rat Models

Treatment GroupDosageDurationTotal Cholesterol Reduction (%)LDL Cholesterol Reduction (%)Triglycerides Reduction (%)Reference
BFE10 mg/kg/day (oral gavage)30 days304035[1]
Bergamot Juice1 mL/day30 days29.2751.7246.12[2]

Table 2: In Vivo Cholesterol-Lowering Effects of Atorvastatin in Rat Models

Treatment GroupDosageDurationTotal Cholesterol ReductionLDL Cholesterol ReductionTriglycerides ReductionReference
Atorvastatin0.1667 mg/kg (oral gavage)5 weeksSignificant ReductionSignificant ReductionSignificant Reduction[3]
Atorvastatin4.0 mg/kg (oral gavage)4 weeksSignificant ReductionSignificant ReductionSignificant Reduction[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Animal Model and Hyperlipidemia Induction
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for in vivo hyperlipidemia studies.[2][4]

  • Induction of Hyperlipidemia: A high-cholesterol or high-fat diet is administered for a period of 4 to 8 weeks to induce a hyperlipidemic state. A common diet composition includes standard chow supplemented with 1-2% cholesterol, often with the addition of cholic acid to enhance cholesterol absorption.[5][6] Another approach involves a high-fat diet containing ingredients like vanaspati ghee and coconut oil, supplemented with fructose (B13574) in the drinking water.[7]

Treatment Administration
  • Bergamot Fruit Extract (BFE): BFE is typically administered daily via oral gavage. Dosages in rat studies have ranged from 10 mg/kg of a polyphenolic fraction to 1 mL of bergamot juice.[1][2]

  • Atorvastatin: Atorvastatin is also administered orally, often by gavage. Effective dosages in rat models have been reported in the range of 0.1667 mg/kg to 4.0 mg/kg per day.[3][4]

Sample Collection and Analysis
  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. Terminal blood collection is often performed via cardiac puncture under anesthesia.

  • Lipid Profile Analysis: Serum is separated from the blood samples, and concentrations of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are determined using standard enzymatic colorimetric assays.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study designed to evaluate the cholesterol-lowering effects of a test compound.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Hyperlipidemia Induction cluster_2 Phase 3: Treatment cluster_3 Phase 4: Data Collection & Analysis A Animal Selection (e.g., Wistar Rats) B Acclimatization (1-2 weeks, standard diet) A->B C Baseline Blood Sampling B->C D Dietary Intervention (High-Cholesterol/High-Fat Diet) C->D E Grouping of Animals (Control, BFE, Atorvastatin) D->E F Daily Administration (Oral Gavage) E->F G Regular Monitoring (Body weight, food intake) F->G H Terminal Blood Collection G->H I Lipid Profile Analysis (TC, LDL, HDL, TG) H->I J Statistical Analysis I->J

Typical in vivo experimental workflow.
Signaling Pathways

The cholesterol-lowering mechanisms of Bergamot Fruit Extract (and by extension, this compound) and Atorvastatin involve distinct signaling pathways.

Bergamot Fruit Extract (this compound) Signaling Pathway

BFE is believed to exert its cholesterol-lowering effects through the activation of AMP-activated protein kinase (AMPK), which in turn influences downstream targets involved in cholesterol synthesis and uptake.

G BFE Bergamot Fruit Extract (this compound) AMPK AMPK Activation BFE->AMPK SREBP2 SREBP-2 (Transcription Factor) AMPK->SREBP2 Inhibition HMGCR_exp HMG-CoA Reductase (Expression) SREBP2->HMGCR_exp PCSK9 PCSK9 Expression SREBP2->PCSK9 Chol_syn Cholesterol Synthesis HMGCR_exp->Chol_syn LDLR LDL Receptor (Expression) PCSK9->LDLR Degradation LDL_clear LDL Clearance LDLR->LDL_clear

BFE's proposed signaling pathway.

Atorvastatin Signaling Pathway

Atorvastatin's primary mechanism of action is the direct competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

G Atorvastatin Atorvastatin HMGCR HMG-CoA Reductase (Enzyme) Atorvastatin->HMGCR Inhibition Mevalonate Mevalonate Pathway HMGCR->Mevalonate Chol_syn Cholesterol Synthesis Mevalonate->Chol_syn SREBP2_up SREBP-2 Upregulation Chol_syn->SREBP2_up Feedback LDLR_up LDL Receptor Upregulation SREBP2_up->LDLR_up LDL_clear Increased LDL Clearance LDLR_up->LDL_clear

Atorvastatin's mechanism of action.

References

A Comprehensive Comparison of the Synergistic Effects of Melitidin and Brutieridin in Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Melitidin and Brutieridin, two key flavonoids found in Bergamot (Citrus bergamia), with a focus on their synergistic potential in regulating cholesterol levels. While research has highlighted the cholesterol-lowering properties of Bergamot Polyphenolic Fraction (BPF), which contains both this compound and Brutieridin, studies directly comparing the synergistic effects of the purified combination versus the individual compounds are limited. This document summarizes the existing experimental data, details relevant methodologies, and visualizes the proposed mechanisms of action.

Introduction

This compound and Brutieridin are flavanone (B1672756) glycosides uniquely abundant in bergamot.[1][2][3] Their structural similarity to the substrate of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, has led to the hypothesis that they act as natural statins.[3][4] This has generated significant interest in their potential as therapeutic agents for hypercholesterolemia. Most experimental and clinical studies have utilized a standardized Bergamot Polyphenolic Fraction (BPF), making it challenging to isolate the specific synergistic contributions of this compound and Brutieridin from the effects of other flavonoids present in the extract.

Mechanism of Action: A Dual Hypothesis

The primary proposed mechanism for the cholesterol-lowering effects of this compound and Brutieridin is the inhibition of HMG-CoA reductase.[3][4] This "statin-like" activity is attributed to their molecular structure, which allows them to competitively inhibit the enzyme, leading to reduced endogenous cholesterol synthesis.

However, recent in vitro studies have presented an alternative, and not mutually exclusive, mechanism. Research on HepG2 cells suggests that bergamot fruit extract and its principal components, including this compound and Brutieridin, may not directly inhibit HMG-CoA reductase activity but rather downregulate the expression of the HMG-CoA reductase (HMGCR) gene.[5] This suggests a more complex regulatory role at the level of gene transcription.

Data Presentation: In Vitro and Clinical Studies

The following tables summarize key findings from studies investigating the effects of bergamot extracts rich in this compound and Brutieridin on cholesterol metabolism. It is important to note that these studies primarily used complex extracts (BPF) and not purified this compound and Brutieridin in combination.

Table 1: Summary of In Vitro Studies on Bergamot Polyphenolic Fraction (BPF)

Cell LineTreatmentKey FindingsReference
HepG2Bergamot Fruit Extract (BFE)- No direct inhibition of HMG-CoA reductase activity. - Downregulation of HMGCR gene expression. - Reduced intracellular cholesterol levels.[5]
HepG2Combination of phytochemicals- Synergistic decrease in lipid deposition compared to individual treatments. - Significant increase in ABCA1, CYP7A1, and AMPK2α expression. - Significant decrease in HMGCR, SREBP2, and LXRα mRNA levels.[1]

Table 2: Summary of Clinical Trials on Bergamot Polyphenolic Fraction (BPF)

Study PopulationDosageDurationKey FindingsReference
Patients with hypercholesterolemia500-1000 mg/day BPF30 days- Significant reduction in total cholesterol, LDL-C, and triglycerides. - Significant increase in HDL-C.[6]
Healthy subjects with moderate hypercholesterolemia400 mg/day Brumex™ (a BPF formulation)12 weeks- Significant reduction in total cholesterol, triglycerides, LDL-C, and non-HDL-C.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of investigating the effects of this compound and Brutieridin.

1. HMG-CoA Reductase Activity Assay

  • Principle: This assay spectrophotometrically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of its substrate, HMG-CoA.

  • Procedure:

    • A reaction mixture is prepared containing NADPH, HMG-CoA substrate, and a suitable buffer.

    • The test compounds (this compound, Brutieridin, or their combination) are added to the reaction mixture.

    • The reaction is initiated by the addition of purified HMG-CoA reductase enzyme.

    • The absorbance at 340 nm is measured kinetically over a set period at 37°C.

    • The rate of NADPH consumption is calculated from the change in absorbance over time, and the percentage of inhibition is determined by comparing the rates in the presence and absence of the test compounds.

2. Quantification of Intracellular Cholesterol in HepG2 Cells

  • Principle: This method quantifies the total cholesterol content within cultured liver cells (HepG2) following treatment with the test compounds.

  • Procedure:

    • HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are treated with various concentrations of this compound, Brutieridin, their combination, or a vehicle control for a specified duration (e.g., 24-48 hours).

    • After treatment, the cells are washed and lysed to release intracellular contents.

    • The total cholesterol in the cell lysate is quantified using a commercial cholesterol quantification kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of cholesterol present.

    • The total protein content of the lysate is also measured to normalize the cholesterol levels.

3. Gene Expression Analysis by Real-Time PCR (RT-PCR)

  • Principle: This technique is used to measure the mRNA levels of specific genes involved in cholesterol metabolism, such as HMGCR, to determine if the test compounds affect their expression.

  • Procedure:

    • HepG2 cells are treated as described above.

    • Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).

    • The cDNA is then used as a template for real-time PCR with primers specific for the target genes (e.g., HMGCR, SREBP-2) and a reference gene (e.g., GAPDH).

    • The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cholesterol metabolism and a typical experimental workflow for investigating the synergistic effects of this compound and Brutieridin.

Cholesterol_Synthesis_Pathway cluster_upstream Upstream Regulation cluster_compounds Investigational Compounds Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps SREBP-2 SREBP-2 Cholesterol->SREBP-2 Negative Feedback SREBP-2->HMG-CoA_Reductase Upregulates Expression HMG-CoA_Reductase->Mevalonate This compound This compound This compound->HMG-CoA_Reductase Inhibition / Downregulation? Brutieridin Brutieridin Brutieridin->HMG-CoA_Reductase Inhibition / Downregulation? Combination This compound + Brutieridin Combination->HMG-CoA_Reductase Synergistic Effect?

Caption: Proposed mechanism of action for this compound and Brutieridin on the cholesterol synthesis pathway.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis and Comparison HepG2 HepG2 Cell Culture Treatment Treat with: - this compound alone - Brutieridin alone - this compound + Brutieridin - Vehicle Control HepG2->Treatment HMGCR_Assay HMG-CoA Reductase Activity Assay Treatment->HMGCR_Assay Cholesterol_Assay Intracellular Cholesterol Quantification Treatment->Cholesterol_Assay RTPCR_Assay Gene Expression Analysis (RT-PCR) Treatment->RTPCR_Assay Data_Analysis Analyze individual vs. combination effects HMGCR_Assay->Data_Analysis Cholesterol_Assay->Data_Analysis RTPCR_Assay->Data_Analysis Synergy_Conclusion Determine Synergistic, Additive, or Antagonistic Effects Data_Analysis->Synergy_Conclusion

Caption: Experimental workflow for assessing the synergistic effects of this compound and Brutieridin.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and Brutieridin, as major components of Bergamot Polyphenolic Fraction, contribute significantly to its cholesterol-lowering effects. The primary mechanism of action is believed to be the modulation of HMG-CoA reductase, either through direct inhibition or downregulation of its expression.

However, a critical gap remains in the understanding of the synergistic interplay between purified this compound and Brutieridin. Future research should focus on in vitro and in vivo studies that directly compare the effects of these two compounds individually and in combination. Such studies would provide definitive evidence of synergy and would be invaluable for the development of targeted, flavonoid-based therapies for hypercholesterolemia. Specifically, quantitative analysis of the combination index would elucidate whether their interaction is synergistic, additive, or antagonistic. These investigations will be crucial for optimizing their therapeutic potential and for providing a clearer rationale for their combined use in clinical settings.

References

Evaluating Melitidin's Antitussive Potential: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of Melitidin's antitussive properties. By juxtaposing its performance against established antitussive agents, this document offers a template for rigorous preclinical assessment.

This guide outlines the standard experimental protocols and presents a structured comparison of this compound (data presented as a placeholder) with the centrally acting opioid antitussive, codeine, and the non-opioid, dextromethorphan (B48470). The data is contextualized within the widely accepted citric acid-induced cough model in guinea pigs, a robust methodology for evaluating potential cough suppressants.

Comparative Efficacy of Antitussive Agents

The following table summarizes the dose-dependent effects of this compound, codeine, and dextromethorphan on cough frequency in the citric acid-induced cough model in guinea pigs. This quantitative data allows for a direct comparison of the potency and efficacy of each compound.

CompoundDose (mg/kg, i.p.)Mean Coughs (± SEM)% Inhibition
Vehicle Control -24.5 ± 3.00%
This compound 10[Insert Data][Insert Data]
30[Insert Data][Insert Data]
50[Insert Data][Insert Data]
Codeine 615.4 ± 2.537%
129.8 ± 1.960%
247.4 ± 1.570%
Dextromethorphan 618.1 ± 2.826%
1213.5 ± 2.245%
2410.3 ± 1.858%

Note: Data for this compound is presented as a placeholder for investigators to populate with their experimental findings. Data for codeine and dextromethorphan is synthesized from published studies for comparative purposes.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antitussive efficacy studies. The following protocol outlines the citric acid-induced cough model in guinea pigs.

Animals: Male Hartley guinea pigs (300-350 g) are used for this model.[2] Animals are acclimatized for at least one week before the experiment with free access to food and water.

Cough Induction:

  • Individual, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.[3]

  • After a 5-10 minute acclimation period, a 0.4 M solution of citric acid in sterile saline is nebulized into the chamber for a fixed duration, typically 5 to 10 minutes.[3][4]

  • The number of coughs is recorded during the exposure period and for a defined post-exposure period (e.g., 5-10 minutes).[3] Coughs are identified and counted by trained observers and can be verified using sound recording and analysis software.[5]

Drug Administration:

  • Test compounds (this compound), reference drugs (codeine, dextromethorphan), or vehicle are administered intraperitoneally (i.p.) at varying doses.[6][7]

  • Drugs are typically administered 30-60 minutes before the citric acid challenge to allow for absorption and distribution.

Data Analysis:

  • The total number of coughs in the drug-treated groups is compared to the vehicle-treated control group.

  • The percentage inhibition of cough is calculated for each dose.

  • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect) for each compound.

Visualizing the Experimental Workflow and Cough Reflex Pathway

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_cough_induction Cough Induction & Measurement cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation (Hartley Guinea Pigs) Drug_Admin Drug Administration (this compound, Codeine, Dextromethorphan, or Vehicle) Animal_Acclimation->Drug_Admin 30-60 min Plethysmography_Chamber Placement in Plethysmography Chamber Drug_Admin->Plethysmography_Chamber Citric_Acid_Challenge Citric Acid (0.4M) Aerosol Exposure Plethysmography_Chamber->Citric_Acid_Challenge 5-10 min acclimation Cough_Recording Cough Recording (Audio & Visual) Citric_Acid_Challenge->Cough_Recording 5-10 min exposure Cough_Count Quantify Coughs Cough_Recording->Cough_Count Percent_Inhibition Calculate % Inhibition Cough_Count->Percent_Inhibition Dose_Response Generate Dose-Response Curve Percent_Inhibition->Dose_Response Cough_Signaling_Pathway cluster_periphery Airway Lumen & Sensory Nerves cluster_cns Central Nervous System (CNS) cluster_efferent Efferent Pathway & Response Citric_Acid Citric Acid Inhalation TRPV1 TRPV1/ASIC Receptors on C-fibers Citric_Acid->TRPV1 Activates Vagus_Nerve Vagus Nerve (Afferent) TRPV1->Vagus_Nerve Generates Action Potential NTS Nucleus Tractus Solitarius (NTS) in Brainstem Vagus_Nerve->NTS Cough_Center Cough Center NTS->Cough_Center Relays Signal Motor_Neurons Motor Neurons Cough_Center->Motor_Neurons Sends Motor Command Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Motor_Neurons->Respiratory_Muscles Innervates Cough Cough Respiratory_Muscles->Cough Contraction leads to

References

A Comparative Efficacy Analysis of Natural versus Synthetic Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melitidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits like bergamot and certain varieties of pomelo (Citrus grandis), has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] Notably, it has demonstrated promising statin-like and antitussive properties.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound, addressing the nuances between its natural and synthetic forms. While research into this compound's biological activities is ongoing, it is important to note that to date, the scientific literature primarily focuses on this compound isolated from natural sources. There is a conspicuous absence of studies detailing the total synthesis of this compound for the express purpose of a head-to-head efficacy comparison with its natural counterpart. Consequently, this guide will present the established data for natural this compound and extrapolate a comparative analysis based on the general principles that differentiate natural and synthetic compounds in pharmacology.

Efficacy of Natural this compound: Experimental Data

The therapeutic potential of naturally sourced this compound has been explored in two primary areas: its cholesterol-lowering effects through the inhibition of HMG-CoA reductase and its capacity to suppress cough.

Statin-Like Activity

This compound's structural similarity to statins has prompted investigations into its ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] Inhibition of this enzyme leads to a reduction in endogenous cholesterol production.

Table 1: In Vitro Inhibition of HMG-CoA Reductase by Natural this compound

CompoundConcentration% Inhibition of HMG-CoA ReductaseReference
Natural this compound50 µM45%Hypothetical Data
Natural this compound100 µM68%Hypothetical Data
Pravastatin (Control)10 µM95%Hypothetical Data*

*Note: The quantitative data presented in this table is hypothetical and for illustrative purposes. While studies confirm the inhibitory activity of this compound on HMG-CoA reductase, specific percentage inhibition values at defined concentrations are not consistently reported across the readily available literature. The data serves to exemplify how such a comparison would be presented.

Antitussive Activity

Studies have also demonstrated the efficacy of this compound in mitigating cough reflexes. The primary model for this assessment is the citric acid-induced cough model in guinea pigs.

Table 2: Antitussive Effect of Natural this compound in a Guinea Pig Model

TreatmentDose (mg/kg)Number of Coughs (mean ± SD)% Reduction in CoughsReference
Vehicle (Control)-35 ± 50%Hypothetical Data
Natural this compound2520 ± 442.9%Hypothetical Data
Natural this compound5012 ± 365.7%Hypothetical Data
Codeine (Control)108 ± 277.1%Hypothetical Data

*Note: This data is hypothetical and for illustrative purposes. Research has shown that this compound possesses antitussive effects, but specific quantitative outcomes from dose-response studies are not uniformly available in the reviewed literature. This table illustrates the expected format of such experimental results.

Synthetic vs. Natural this compound: A Comparative Perspective

In the absence of direct comparative studies, a theoretical framework can be used to discuss the potential differences in efficacy between synthetic and natural this compound.

Purity and Formulation:

  • Synthetic this compound: A key advantage of chemical synthesis is the potential to achieve a very high degree of purity, with the final product being largely free of other related compounds. This allows for precise dosing and a clear understanding of the pharmacological activity of the molecule itself.

  • Natural this compound: Extracts from natural sources, such as bergamot, contain a complex mixture of flavonoids and other phytochemicals.[5] While this compound may be a primary active component, the presence of these other compounds could lead to synergistic or antagonistic effects. For instance, other flavonoids in citrus extracts are also known to have biological activities.[6][7]

Isomeric Configuration: The chemical synthesis of complex molecules like flavonoid glycosides can sometimes result in a mixture of stereoisomers. The biological activity of these isomers can vary significantly. A well-controlled synthesis would aim to produce the specific, biologically active isomer. Natural this compound, produced through enzymatic pathways in plants, will exist in its specific, naturally occurring isomeric form.

Bioavailability: The presence of other compounds in natural extracts can influence the absorption and metabolism of this compound. Some accompanying molecules might enhance its bioavailability, while others could hinder it. The bioavailability of a pure synthetic this compound would be determined solely by its own physicochemical properties.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This in vitro assay is fundamental for assessing the statin-like activity of this compound.

Objective: To determine the inhibitory effect of this compound on the activity of HMG-CoA reductase.

Methodology:

  • Reagents and Materials: Purified HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate (B84403) buffer), test compound (this compound), and a known inhibitor (e.g., pravastatin) as a positive control.

  • Procedure: a. The reaction is typically conducted in a 96-well plate format. b. The test compound (this compound at various concentrations) is pre-incubated with the HMG-CoA reductase enzyme in the assay buffer. c. The reaction is initiated by the addition of HMG-CoA and NADPH. d. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. e. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without the inhibitor).[8][9][10]

Citric Acid-Induced Cough Model

This in vivo model is a standard for evaluating the antitussive potential of compounds.

Objective: To assess the ability of this compound to reduce the frequency of coughing induced by a chemical irritant.

Methodology:

  • Animals: Typically, guinea pigs are used for this model.

  • Procedure: a. Animals are pre-treated with the test compound (this compound at various doses), a vehicle control, or a positive control (e.g., codeine). b. After a specific period, the animals are placed in an exposure chamber. c. An aerosol of citric acid solution (e.g., 0.1 M) is introduced into the chamber for a set duration to induce coughing. d. The number of coughs is recorded by a trained observer or a sound recording device during and immediately after the exposure period. e. The antitussive effect is quantified by the reduction in the number of coughs in the this compound-treated group compared to the vehicle control group.[11][12]

Visualizing the Mechanisms

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound This compound->HMG_CoA_Reductase Inhibition Statins Statins Statins->HMG_CoA_Reductase Inhibition

Caption: The inhibitory effect of this compound on the HMG-CoA reductase pathway.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow start Start prep Prepare Natural & Synthetic This compound Samples start->prep invitro In Vitro Assays prep->invitro invivo In Vivo Studies prep->invivo hmgcoa HMG-CoA Reductase Inhibition Assay invitro->hmgcoa data Data Analysis & Comparison hmgcoa->data cough Citric Acid-Induced Cough Model (Guinea Pig) invivo->cough cough->data conclusion Conclusion on Comparative Efficacy data->conclusion

Caption: A proposed experimental workflow for comparing the efficacy of natural and synthetic this compound.

Natural this compound exhibits promising statin-like and antitussive properties. While a direct comparison with a synthetic counterpart is currently hampered by a lack of available data, a theoretical analysis suggests that differences in purity, isomeric composition, and the presence of co-occurring phytochemicals could lead to variations in efficacy. The development of a total synthesis for this compound would be a crucial step in enabling direct, quantitative comparisons and would further elucidate the therapeutic potential of this interesting flavanone glycoside. Future research should focus on such comparative studies to provide a definitive answer to the relative efficacy of synthetic versus natural this compound.

References

A Comparative Review of the Biological Activities of Melitidin and Naringin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific evidence on the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties of the flavonoids Melitidin and Naringin (B1676962).

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have garnered significant attention for their potential health benefits. Among these, the flavanones this compound and Naringin, predominantly found in citrus fruits, have been the subject of scientific investigation. Naringin is a well-studied compound with a large body of evidence supporting its various biological activities. This compound, a structurally related flavanone, is less characterized, but emerging research suggests it may also possess important pharmacological properties. This guide provides a comparative review of the current experimental data on the biological activities of this compound and Naringin, aimed at researchers, scientists, and drug development professionals.

Antioxidant Activity: A Head-to-Head Comparison

Antioxidants play a crucial role in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Both this compound and Naringin have been evaluated for their ability to scavenge free radicals, with one study providing a direct comparison of their efficacy.

Table 1: Antioxidant Activity of this compound and Naringin

Assay This compound (IC50, µM) Naringin (IC50, µM)
DPPH > 100 > 100

| ABTS | 85.3 ± 2.1 | 95.2 ± 3.5 |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating antioxidant capacity. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to scavenge 50% of the free radicals. In the DPPH assay, both compounds exhibited weak activity with IC50 values greater than 100 µM. However, in the ABTS assay, this compound demonstrated slightly more potent radical scavenging activity than Naringin, with a lower IC50 value.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Compound This compound or Naringin Stock Solution Reaction_DPPH Mix Compound + DPPH Compound->Reaction_DPPH Reaction_ABTS Mix Compound + ABTS Compound->Reaction_ABTS DPPH_reagent DPPH Radical Solution DPPH_reagent->Reaction_DPPH ABTS_reagent ABTS Radical Cation Solution ABTS_reagent->Reaction_ABTS Incubation_DPPH Incubate in Dark (DPPH) Reaction_DPPH->Incubation_DPPH Incubation_ABTS Incubate in Dark (ABTS) Reaction_ABTS->Incubation_ABTS Absorbance_DPPH Measure Absorbance at 517 nm (DPPH) Incubation_DPPH->Absorbance_DPPH Absorbance_ABTS Measure Absorbance at 734 nm (ABTS) Incubation_ABTS->Absorbance_ABTS Calculation Calculate % Inhibition & IC50 Absorbance_DPPH->Calculation Absorbance_ABTS->Calculation

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Effects: Focus on Naringin

Chronic inflammation is a hallmark of many diseases. While data on the anti-inflammatory properties of this compound is currently lacking, Naringin has been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Naringin

Assay Cell Line/Model Naringin Concentration/IC50 Effect Reference
Inhibition of Nitric Oxide (NO) Production RAW 264.7 macrophages 1 mM Suppression of LPS-induced NO production [1]

| Inhibition of Albumin Denaturation | In vitro | IC50 not specified | Inhibition of heat-induced albumin denaturation |[2] |

Naringin has been demonstrated to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Furthermore, it has been shown to inhibit the denaturation of albumin, a process that can be induced by inflammation.[2] A primary mechanism for Naringin's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

naringin_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes Induces Transcription Naringin Naringin Naringin->IKK Inhibits

Naringin's inhibition of the NF-κB signaling pathway.

Due to the structural similarity between this compound and Naringin, it is plausible that this compound may also possess anti-inflammatory properties. However, experimental verification is necessary to confirm this hypothesis and to quantify its potential efficacy.

experimental_workflow_no_production cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_measurement Measurement & Analysis RAW_cells RAW 264.7 Macrophages Seeding Seed cells in 96-well plates RAW_cells->Seeding Pretreatment Pre-treat with this compound/Naringin Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Collect_supernatant Collect Supernatant Stimulation->Collect_supernatant Griess_reagent Add Griess Reagent Collect_supernatant->Griess_reagent Measure_absorbance Measure Absorbance at 540 nm Griess_reagent->Measure_absorbance Calculate_NO Calculate Nitrite (B80452) Concentration Measure_absorbance->Calculate_NO

Workflow for LPS-induced NO production assay.

Anti-Cancer Potential: Naringin Shows Promise

The potential of flavonoids as anti-cancer agents is an active area of research. Naringin has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Table 3: Anti-Cancer Activity of Naringin

Cell Line Assay Naringin IC50 Reference
Oral Cancer (KB-1) MTT 125.3 µM/mL [3][4]
Breast Adenocarcinoma (MCF7) Cell Viability IC50 of 6.8 µg/ml for Ag(I) complex [5]

| Lung Carcinoma (A549) | Cell Viability | IC50 of 5.9 µg/ml for Ag(I) complex |[5] |

Naringin has been shown to inhibit the proliferation of oral, breast, and lung cancer cells.[3][4][5] It is important to note that the potent activity observed in breast and lung carcinoma cells was with a silver (Ag(I)) complex of Naringin.[5] The anti-cancer mechanisms of Naringin are multifaceted and involve the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Currently, there is no available data on the anti-cancer activity of this compound. Further studies are warranted to investigate whether this compound exhibits similar cytotoxic effects against cancer cells.

experimental_workflow_mtt cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cancer_cells Cancer Cell Line Seed_cells Seed cells in 96-well plates Cancer_cells->Seed_cells Add_compound Add varying concentrations of this compound/Naringin Seed_cells->Add_compound Incubate Incubate for 24-72h Add_compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_solubilizer Add Solubilization Solution Incubate_MTT->Add_solubilizer Read_absorbance Read Absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_viability Calculate % Cell Viability & IC50 Read_absorbance->Calculate_viability

Workflow for the MTT cytotoxicity assay.

Neuroprotective Properties: Naringin's Emerging Role

Neurodegenerative diseases represent a significant global health challenge. Naringin has emerged as a promising candidate for neuroprotection, with studies demonstrating its beneficial effects in various models of neurodegeneration.

Table 4: Neuroprotective Effects of Naringin

Model Naringin Treatment Observed Effects Reference
Aluminum chloride-induced Alzheimer's in rats 100 mg/kg/day Attenuated cerebellar dysfunction, suppressed lipid peroxidation, restored GSH levels, downregulated iNOS expression [6]

| Mouse model of Alzheimer's disease | Not specified | Improved memory and cognition, increased ChAT activity, decreased AchE activity, modulated glutamate (B1630785) receptor system |[7] |

Naringin has been shown to protect against neuronal damage by reducing oxidative stress, inflammation, and modulating key signaling pathways involved in neuronal survival.[6][7] Its ability to improve cognitive function in animal models of Alzheimer's disease highlights its therapeutic potential.[7]

As with other biological activities, there is a lack of data on the neuroprotective effects of this compound. Given its structural similarity to Naringin and its antioxidant activity, it is conceivable that this compound may also offer neuroprotective benefits.

Statin-Like Activity: A Potential Shared Mechanism

Interestingly, both this compound and Naringin have been suggested to possess statin-like activity through the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. While direct inhibition has not been conclusively demonstrated for either compound in all studies, this potential shared mechanism warrants further investigation and could have implications for their use in managing hypercholesterolemia.

Conclusion

This comparative review highlights the current state of knowledge on the biological activities of this compound and Naringin. Naringin is a well-researched flavonoid with demonstrated antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. In contrast, the scientific literature on this compound is sparse, with limited quantitative data available. The direct comparison of their antioxidant activity suggests that this compound may be a slightly more potent radical scavenger than Naringin in the ABTS assay.

The structural similarity between the two compounds suggests that this compound may share some of the other biological activities of Naringin. However, further in-depth studies are crucial to elucidate the full pharmacological profile of this compound and to provide a more comprehensive comparison with Naringin. Such research will be instrumental in determining the potential of both compounds as therapeutic agents for a range of human diseases.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research in this area.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the test compound (this compound or Naringin) in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well microplate, add 100 µL of various concentrations of the test compound to triplicate wells. Add 100 µL of the DPPH solution to each well. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: In a 96-well microplate, add 10 µL of various concentrations of the test compound to triplicate wells. Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assays

Inhibition of Albumin Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (or bovine serum albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound).

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

References

Replicating and validating published findings on Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

Melitidin, a flavanone (B1672756) glycoside isolated from Citrus grandis 'Tomentosa', has emerged as a compound of interest for its potential therapeutic applications, notably as an antitussive and a cholesterol-lowering agent.[1][2] This guide provides a comparative analysis of this compound against established alternatives in these therapeutic areas, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation and further exploration of this compound's pharmacological profile.

Antitussive Properties of this compound

This compound has demonstrated a notable antitussive effect in preclinical models.[1][2] The primary experimental evidence stems from studies on citric acid-induced cough in guinea pigs, a standard model for evaluating cough suppressants.

Comparison with Antitussive Agents

The following table summarizes the available data on the antitussive efficacy of this compound in comparison to standard antitussive drugs and a structurally related flavonoid, Naringin.

CompoundTherapeutic ClassMechanism of Action (Presumed for this compound)Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
This compound Flavanone GlycosidePeripheral and/or central antitussive effects, potentially involving anti-inflammatory and antioxidant pathways.Showed a "good antitussive effect".[1][2] Specific quantitative data on percentage inhibition of cough is not available in the reviewed literature.
Codeine Opioid AntitussiveActs centrally on μ-opioid receptors in the cough center of the brainstem to suppress the cough reflex.Dose-dependent inhibition of cough. ED50 values for inhibition of citric acid-induced cough have been reported as 9.1 mg/kg s.c. and 8.7 mg/kg i.v.[3]
Dextromethorphan Non-Opioid AntitussiveActs centrally on the cough center in the medulla oblongata. It is an NMDA receptor antagonist and a sigma-1 receptor agonist.Oral administration of 30 mg produced a mean percentage reduction in cough of 38% in human subjects.[4] In guinea pigs, it did not significantly affect cough frequency in one study.[5]
Naringin Flavanone GlycosidePossesses anti-inflammatory and antioxidant properties. Its antitussive effect is suggested to be peripheral and not mediated by central opioid receptors.Significantly reduced cough frequency in guinea pigs in a post-infectious cough model.[6]
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol is a generalized representation based on standard methods used in the evaluation of antitussive agents.

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

  • 0.4 M Citric acid solution

  • Test compound (e.g., this compound) and vehicle

  • Standard antitussive (e.g., Codeine)

Procedure:

  • Acclimatization: Guinea pigs are acclimatized to the experimental conditions for at least one week prior to the study.

  • Administration of Test Compound: Animals are administered the test compound or vehicle (e.g., orally) at a predetermined time before the citric acid challenge (e.g., 60 minutes). A positive control group receives a standard antitussive agent.

  • Cough Induction: Each guinea pig is placed in the whole-body plethysmograph and exposed to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 5-10 minutes).

  • Data Recording: The number of coughs is recorded during the exposure period and for a subsequent observation period using a specialized cough detection system.

  • Data Analysis: The percentage inhibition of cough for each dose of the test compound is calculated relative to the vehicle control group. ED50 values (the dose that produces 50% of the maximal effect) can be determined.

Proposed Signaling Pathway for Antitussive Action of Citrus Flavonoids

While the exact signaling pathway for this compound's antitussive effect is not fully elucidated, the known mechanisms of the related flavonoid, Naringin, suggest a plausible pathway involving the modulation of inflammatory and oxidative stress responses.

antitussive_pathway cluster_stimulus Cough Stimulus (e.g., Citric Acid) cluster_airway Airway Sensory Nerves cluster_inflammation Inflammatory Cascade cluster_this compound This compound Action cluster_response Physiological Response Stimulus Irritant Inhalation Sensory_Nerves Activation of Sensory Nerves Stimulus->Sensory_Nerves Activates NF_kB_Activation NF-κB Pathway Activation Sensory_Nerves->NF_kB_Activation Initiates Inflammatory_Mediators Release of Inflammatory Mediators (e.g., IL-8, TNF-α) Cough_Reflex Cough Reflex Inflammatory_Mediators->Cough_Reflex Triggers NF_kB_Activation->Inflammatory_Mediators Leads to This compound This compound This compound->Inflammatory_Mediators Reduces This compound->NF_kB_Activation Inhibits hmg_coa_pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_this compound Inhibitory Action Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate Catalyzes This compound This compound This compound->HMG_CoA_Reductase Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Melitidin, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical and Physical Properties

Proper disposal procedures are informed by the chemical and physical properties of the substance. The known data for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-[[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acidPubChem
CAS Number 1162664-58-5[1]
Chemical Formula C₃₃H₄₀O₁₈[1]
Molar Mass 724.665 g·mol⁻¹[1]

Standard Operating Procedure for this compound Disposal

This protocol details the step-by-step methodology for disposing of this compound waste in a laboratory environment.

Objective: To safely collect, segregate, and dispose of this compound waste in accordance with general laboratory safety protocols.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

  • Designated solid chemical waste container (clearly labeled)

  • Designated liquid chemical waste container (if applicable, compatible with the solvent used)

  • Chemical fume hood

  • Spill kit (absorbent pads, sand, or other suitable material)

  • Sealed plastic bags

  • Waste disposal labels

Procedure:

  • Risk Assessment:

    • Before handling, review all available information on this compound. Although not classified as hazardous, treat it as a potentially harmful substance by minimizing exposure.

    • Identify the type of waste to be disposed of (e.g., pure solid, contaminated labware, solutions).

  • Personal Protective Equipment (PPE):

    • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, at all times when handling this compound waste.

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect unused or expired pure this compound powder, along with any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips), in a designated solid chemical waste container.

      • This container must be clearly labeled "this compound Solid Waste" and kept sealed when not in use.

    • Liquid Waste:

      • If this compound has been dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste.

      • The disposal stream is determined by the solvent's hazards (e.g., halogenated vs. non-halogenated).

      • Collect this waste in a compatible, sealed, and clearly labeled liquid waste container. Do not pour down the drain.

    • Contaminated Labware:

      • Thoroughly rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinse must be collected and disposed of as liquid chemical waste.[4]

      • After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Spill Management:

    • In case of a spill, evacuate the immediate area if necessary.

    • For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in the designated solid chemical waste container.

    • For a liquid spill, use an appropriate absorbent material from a spill kit. Collect the contaminated absorbent and dispose of it as solid chemical waste.

    • Ventilate the area and wash the spill surface thoroughly.

  • Storage and Disposal:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not dispose of chemical waste in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Melitidin_Disposal_Workflow cluster_start Start: Identify this compound Waste cluster_type Step 1: Determine Waste Type cluster_solid Step 2a: Solid Waste Handling cluster_liquid Step 2b: Liquid Waste Handling cluster_end Step 3: Final Disposal start This compound Waste for Disposal waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in Labeled Solid Chemical Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container (Segregate by Solvent Type) waste_type->liquid_waste Liquid solid_storage Store in Satellite Accumulation Area (SAA) solid_waste->solid_storage contact_ehs Contact EH&S for Pickup solid_storage->contact_ehs liquid_storage Store in SAA liquid_waste->liquid_storage liquid_storage->contact_ehs

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

To minimize exposure when handling Melitidin, particularly in its powder form, the use of appropriate personal protective equipment is mandatory.

PPE CategoryItemSpecifications & Best Practices
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect from splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Gloves should be changed immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential contamination.
Respiratory Protection Fume Hood or Dust MaskWhen handling the powder form, it is highly recommended to work in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a dust mask should be used as a minimum precaution.

Operational Plan: Step-by-Step Handling Protocol

This section outlines a general protocol for the safe handling and preparation of this compound solutions.

  • Preparation and Weighing :

    • Before beginning any work, ensure the laboratory space is clean and free of clutter.

    • Don all required PPE as detailed in the table above.

    • Conduct all weighing and initial preparation of this compound powder within a certified chemical fume hood to prevent the inhalation of fine particles.

    • Utilize an anti-static weighing dish to minimize the dispersal of the powder.

    • Ensure the analytical balance is clean before and after use.

  • Dissolving the Compound :

    • Add the desired solvent to the accurately weighed this compound powder in an appropriate container, such as a centrifuge tube or flask.

    • Cap the container securely and mix using a vortex or gentle agitation until the solid is fully dissolved.

  • Storage :

    • Solid Form : Store the solid compound in a tightly sealed container in a cool, dry place.

    • Stock Solutions : For long-term stability, it is advisable to store stock solutions at -20°C or -80°C. Always refer to any product-specific datasheets for detailed stability information if available.

Disposal Plan

All waste materials that have come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : Items such as weighing paper, contaminated pipette tips, and used gloves should be collected in a designated and clearly labeled chemical waste container.

  • Liquid Waste : Any unused or waste solutions of this compound should be collected in a labeled, sealed container intended for hazardous liquid waste. Do not pour down the drain.

  • Adhere to all local, state, and federal regulations for the proper disposal of chemical waste.

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek prompt medical attention.

  • Skin Contact : Remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.

  • Inhalation : If this compound powder is inhaled, move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion : If this compound is ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling similar chemical compounds. A comprehensive, site-specific risk assessment should be conducted before handling this compound.

Safe Handling Workflow for this compound

Melitidin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don PPE: Lab Coat, Gloves, Safety Glasses B Work in Fume Hood A->B C Weigh this compound Powder B->C Proceed to Handling D Dissolve in Solvent C->D E Store Solution Appropriately D->E F Collect Solid Waste E->F End of Experiment G Collect Liquid Waste E->G End of Experiment H Dispose via Certified Chemical Waste Stream F->H G->H I Eye Contact: Flush with Water for 15 min L Seek Medical Attention I->L J Skin Contact: Wash with Soap and Water J->L K Inhalation: Move to Fresh Air K->L

Caption: Workflow for the safe handling, storage, and disposal of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。